molecular formula C5H11NO2 B029077 4-(Methylamino)butanoic acid CAS No. 1119-48-8

4-(Methylamino)butanoic acid

Cat. No.: B029077
CAS No.: 1119-48-8
M. Wt: 117.15 g/mol
InChI Key: AOKCDAVWJLOAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A GABA derivative and hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone. Biologically it is a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals. It is commonly found in skin products to prevent wrinkles.>4-(methylamino)butyric acid is a gamma-amino acid comprising that is GABA in which one of the hydrogens attached to the nitrogen is replaced by a methyl group. It derives from a butyric acid and a gamma-aminobutyric acid. It is a conjugate acid of a 4-(methylamino)butyrate. It is a tautomer of a 4-(methylamino)butyric acid zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCDAVWJLOAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073250
Record name Butanoic acid, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-48-8
Record name 4-(Methylamino)butyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylamino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1119-48-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-.GAMMA.-AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC3P8KU3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a gamma-amino acid derivative of significant interest in neurochemical and pharmaceutical research.[1] Structurally, it is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), with a methyl group substituting one of the hydrogens on the amino group.[1][2] This modification imparts distinct chemical and biological properties that make it a valuable tool for studying GABAergic signaling pathways and a precursor in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols, and a visualization of its relevant signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound and its common hydrochloride salt are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.

Quantitative Data Summary
PropertyThis compoundThis compound hydrochlorideSource(s)
Molecular Formula C5H11NO2C5H12ClNO2[2][]
Molecular Weight 117.15 g/mol 153.61 g/mol [2][]
CAS Number 1119-48-86976-17-6[]
Appearance Off-White SolidNot specified[]
Melting Point Not available124-126 °C
Boiling Point (Predicted) 237.3 ± 23.0 °CNot available
pKa (Predicted) 4.42 ± 0.10Not available
Solubility Slightly soluble in Water, DMSO, and MethanolMore soluble in polar solvents than the free amino acid[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey FeaturesSource(s)
1H NMR Data available for the hydrochloride salt.[4]
13C NMR Predicted spectrum available.[5]
FTIR Expected to show characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3300-2500 cm⁻¹), C=O stretching of the carbonyl group (~1725-1700 cm⁻¹), and N-H bending.[6]
Mass Spectrometry (GC-MS) Spectrum available for the free acid.[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound Hydrochloride from N-methyl-2-pyrrolidone

This protocol describes the synthesis via acid hydrolysis of N-methyl-2-pyrrolidone (NMP).[8]

Materials:

  • N-methyl-2-pyrrolidone (NMP)

  • 10% Hydrochloric acid (HCl)

  • Reaction vessel with reflux condenser and heating mantle

  • Magnetic stirrer

Procedure:

  • Combine N-methyl-2-pyrrolidone and 10% hydrochloric acid in a weight ratio of 1:2 in the reaction vessel.[8]

  • Heat the mixture to 135°C with continuous stirring.[8]

  • Maintain the reaction at this temperature for 5 hours under reflux.[8]

  • After 5 hours, cool the reaction mixture to room temperature.

  • The resulting solution contains this compound hydrochloride.

  • The product can be isolated and purified by standard techniques such as crystallization.

This method has a reported yield of 72.89% for the hydrochloride salt.[8]

Synthesis_of_4_Methylaminobutanoic_Acid NMP N-methyl-2-pyrrolidone Product This compound hydrochloride NMP->Product Hydrolysis HCl 10% HCl Conditions 135°C, 5h

Caption: Synthesis of this compound via hydrolysis of NMP.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration being a common approach.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the amino acid solution and begin stirring.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, known volumes of the standardized strong base from the burette.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of base added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

Measurement of Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[9]

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO, methanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[9]

  • Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1 °C).[9]

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]

  • After agitation, separate the undissolved solid from the solution by centrifugation or filtration.[10]

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the analytical range.[10]

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the original solubility based on the dilution factor.

Signaling Pathway

As N-methyl-GABA, this compound is expected to interact with GABA receptors. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key target. Its activation leads to slow and prolonged inhibitory neurotransmission.[11][12]

GABA-B Receptor Signaling

Activation of the GABA-B receptor by an agonist like GABA or its analogs initiates a signaling cascade that modulates neuronal excitability. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.[12][13] The binding of an agonist to the GABAB1 subunit induces a conformational change that activates the G-protein associated with the GABAB2 subunit.[14] This G-protein is typically of the Gi/o family.[11]

Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:[11]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Activation of K+ Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the postsynaptic membrane.[14]

  • Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits voltage-gated Ca2+ channels, primarily at presynaptic terminals, which reduces neurotransmitter release.[11]

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_Channel GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx Agonist This compound (Agonist) Agonist->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits

Caption: The GABA-B receptor signaling pathway.

Conclusion

This compound is a compound with significant potential in neuroscience and medicinal chemistry. Its basic properties, including its predicted pKa and slight solubility in common laboratory solvents, are fundamental to its application in research. The ability to synthesize this compound from readily available starting materials like N-methyl-2-pyrrolidone facilitates its accessibility. Understanding its interaction with the GABA-B receptor signaling pathway provides a basis for its use in studying inhibitory neurotransmission and for the development of novel therapeutics targeting this system. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-GABA, is a gamma-amino acid derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1][2] This structural similarity has positioned this compound as a compound of significant interest in neuroscience and pharmaceutical research. It serves as a valuable tool for investigating GABAergic signaling pathways and as a potential precursor for the synthesis of novel therapeutics targeting a range of neurological disorders, including anxiety and depression.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological roles, and potential therapeutic applications of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Properties and Structure

This compound is a non-proteinogenic amino acid with a molecular formula of C5H11NO2 and a molecular weight of approximately 117.15 g/mol .[1] The structure consists of a four-carbon butanoic acid backbone with a methylamino group attached to the gamma-carbon.[1] This N-methylation distinguishes it from GABA and influences its chemical and biological properties.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in Table 1. The hydrochloride salt is often utilized in research to improve solubility in aqueous solutions.[3]

PropertyThis compoundThis compound hydrochlorideSource
CAS Number 1119-48-86976-17-6[1][3]
Molecular Formula C5H11NO2C5H12ClNO2[1][3]
Molecular Weight 117.15 g/mol 153.61 g/mol [1][3]
Appearance Off-White SolidOff-white to white solid[]
Melting Point Not available124-126 °C[3]
pKa 4.42 ± 0.10 (Predicted)Not available
Solubility Soluble in waterMore soluble in polar solvents[1]

Table 1: Physicochemical Properties

Synthesis and Characterization

Several synthetic routes to this compound have been reported, with the hydrolysis of N-methyl-2-pyrrolidone (NMP) being a common and industrially relevant method.

Synthesis from N-methyl-2-pyrrolidone (NMP)

A prevalent method for synthesizing this compound involves the acid-catalyzed hydrolysis of the lactam ring in NMP.

Workflow for Synthesis from NMP

G NMP N-methyl-2-pyrrolidone (NMP) Hydrolysis Acid-catalyzed Hydrolysis NMP->Hydrolysis HCl Concentrated HCl HCl->Hydrolysis Reflux Reflux at 135-165°C for 5-9 hours Product_HCl This compound hydrochloride Hydrolysis->Product_HCl Yields ~73-90% Workup Work-up (e.g., Crystallization) Product_HCl->Workup Final_Product Purified this compound hydrochloride Workup->Final_Product

Caption: Synthesis of this compound HCl from NMP.

Experimental Protocol: Hydrolysis of N-methyl-2-pyrrolidone

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser, add N-methyl-2-pyrrolidone (NMP) and concentrated hydrochloric acid in a 1:2 weight ratio.[5]

  • Reaction Conditions: Heat the mixture to reflux at 135°C for 5 hours with constant stirring.[5] Alternative conditions report refluxing at 165°C for 9 hours, with additional portions of concentrated HCl added during the reaction.

  • Work-up: After cooling, remove the excess hydrochloric acid by distillation under reduced pressure.

  • Purification: Dissolve the resulting solid in cold acetone, stir, and cool to induce crystallization. Filter the white solid, wash with cold acetone, and dry to yield this compound hydrochloride.[5]

Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure. Predicted 1H and 13C NMR spectra are available in public databases.[6]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment and quantification in various matrices. A common approach for organic acids involves reversed-phase chromatography with UV or MS detection.[7]

Biological Role and Mechanism of Action

This compound's biological significance stems from its structural relationship to GABA and its role as a metabolite of xenobiotics.

GABAergic System Modulation

Hypothesized GABAergic Modulation Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor Binds GAT GABA Transporter (GAT) GABA->GAT Reuptake MABA This compound MABA->GAT Inhibits (Hypothesized)

Caption: Hypothesized mechanism of GABAergic modulation.

Metabolic Product

This compound is a known metabolite of two widely used chemicals:

  • N-methyl-2-pyrrolidone (NMP): This industrial solvent can be hydrolyzed in vivo to form this compound.

  • Nicotine (B1678760): In certain bacteria, nicotine is catabolized, leading to the formation of this compound from the pyrrolidine (B122466) ring of the nicotine molecule.

Pharmacokinetics and Toxicology

Quantitative pharmacokinetic and toxicological data for this compound are limited in the public domain.

Pharmacokinetics

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound have not been extensively reported. However, its structural similarity to GABA, which generally has poor blood-brain barrier permeability, suggests that the N-methylation may alter its lipophilicity and potential for central nervous system penetration.[1] The ester derivative, methyl 4-(methylamino)butanoate, is more lipophilic and has been investigated as a potential prodrug to enhance brain delivery.[1]

Toxicology

Comprehensive toxicological data for this compound are scarce. A safety data sheet for butyric acid reports an oral LD50 of 2940 mg/kg in rats.[3] However, this is for the parent compound and may not be representative of this compound. Another study on the acute toxicity of a different compound, β-N-methylamino-L-alanine, in mice reported a presumptive LD50 of 3 mg/g.[8] It is crucial to conduct specific toxicological studies for this compound to establish its safety profile.

ParameterValueSpeciesRouteSource
LD50 (Butyric Acid) 2940 mg/kgRatOral[3]
LD50 (this compound) Data not available--

Table 2: Acute Toxicity Data (for related compounds)

Therapeutic Potential and Applications

The potential therapeutic applications of this compound are primarily linked to its presumed modulation of the GABAergic system, making it a candidate for the development of treatments for neurological and psychiatric disorders.

Neurological and Psychiatric Disorders

Given the role of GABA in regulating neuronal excitability, compounds that enhance GABAergic neurotransmission are being investigated for the treatment of conditions such as:

  • Anxiety and Depression: By potentially increasing synaptic GABA levels, this compound could exert anxiolytic and antidepressant effects.[3]

  • Epilepsy: Enhancing GABAergic inhibition is a well-established strategy for seizure control.

Drug Development Intermediate

This compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with tailored pharmacological profiles.[1] Its functional groups, the secondary amine and the carboxylic acid, can be readily modified to create a library of derivatives for screening in drug discovery programs.[1]

Conclusion

This compound is a compound with significant potential in the field of neuroscience and drug development. Its structural analogy to GABA provides a strong rationale for its investigation as a modulator of the GABAergic system. While current knowledge highlights its roles as a metabolite and a synthetic intermediate, a substantial need remains for comprehensive studies to elucidate its precise mechanism of action, pharmacokinetic profile, and full therapeutic potential. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for researchers and scientists to advance the understanding and application of this promising molecule.

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid: Structure, Function, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a structurally simple gamma-amino acid with significant implications in neuroscience and industrial toxicology. As a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), it is a molecule of interest for its potential interactions with the GABAergic system. Furthermore, its formation as a primary hydrolysis product of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP) underscores its relevance in occupational health and environmental science. This technical guide provides a comprehensive overview of the structure, synthesis, and biological functions of this compound, supplemented with detailed experimental protocols and data presented for comparative analysis.

Molecular Structure and Chemical Properties

This compound is characterized by a four-carbon carboxylic acid backbone with a methylamino group attached to the gamma (γ) carbon. This structure is closely related to GABA, with the key difference being the methylation of the primary amine.[1][2]

Chemical Identity
PropertyValue
IUPAC Name This compound
Synonyms N-Methyl-GABA, 4-(Methylamino)butyric acid
CAS Number 1119-48-8
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
SMILES CNCCCC(=O)O
InChI InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)

Synthesis of this compound

The primary industrial route to this compound is through the hydrolysis of N-methyl-2-pyrrolidone (NMP). This reaction can be catalyzed by either acid or base.

Synthesis Workflow: Hydrolysis of N-methyl-2-pyrrolidone

G NMP N-methyl-2-pyrrolidone (NMP) Intermediate Protonated/Hydroxide Adduct Intermediate NMP->Intermediate Reaction Initiation H2O Water (H₂O) H2O->Intermediate Catalyst Acid or Base Catalyst (e.g., HCl or NaOH) Catalyst->Intermediate Product This compound Intermediate->Product Ring Opening cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_Receptor GABAₐ Receptor (Ligand-gated Cl⁻ channel) GABA_released->GABA_A_Receptor Binds to N_Methyl_GABA This compound (Potential Modulator) N_Methyl_GABA->GABA_A_Receptor Potential Interaction (Agonist/Antagonist/Modulator) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A_Receptor->Hyperpolarization Cl⁻ Influx start Start prep Prepare Reagents (Membranes, Buffers, Ligands) start->prep setup Set up Assay Plate (Total, Non-specific, Competitive) prep->setup incubate Incubate at 4°C setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ and Kᵢ determination) count->analyze end End analyze->end

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1119-48-8

This technical guide provides a comprehensive overview of 4-(Methylamino)butanoic acid, also known as N-Methyl-GABA, for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, detailed synthesis protocols, its role within the GABAergic signaling pathway, and its applications in medicinal chemistry.

Physicochemical Properties

This compound is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] The introduction of a methyl group to the amine modifies its chemical properties.[1] Key physicochemical data for both the free acid and its commonly used hydrochloride salt are summarized below.

PropertyThis compoundThis compound hydrochloride
CAS Number 1119-48-8[1]6976-17-6[3][4]
Molecular Formula C5H11NO2[1][]C5H12ClNO2[3]
Molecular Weight 117.15 g/mol [1]153.61 g/mol [4]
Appearance Off-White Solid[]White crystalline powder[3]
Melting Point Not available119-126 °C[3][4]
Synonyms N-Methyl-GABA, 4-(Methylamino)butyric acid[1]N-Methyl-GABA HCl

Experimental Protocols: Synthesis

The most common laboratory and industrial synthesis of this compound hydrochloride involves the acid hydrolysis of N-methyl-2-pyrrolidone.[3] Alternative methods have also been described, including the synthesis from other precursors.

Synthesis of this compound hydrochloride from N-Methyl-2-pyrrolidone

This protocol details the ring-opening hydrolysis of N-methyl-2-pyrrolidone to yield this compound hydrochloride.

Experimental Workflow:

start Start: N-Methyl-2-pyrrolidone + Concentrated HCl reflux Reflux at 165 °C for 9 hours start->reflux add_hcl Add additional conc. HCl reflux->add_hcl reflux2 Reflux for an additional 4.5 hours add_hcl->reflux2 distill Remove HCl via distillation under reduced pressure reflux2->distill dissolve Dissolve solid in cold acetone (B3395972) distill->dissolve crystallize Stir and cool for complete crystallization dissolve->crystallize filter_wash Filter and wash with cold acetone crystallize->filter_wash dry Dry the final product filter_wash->dry end End: this compound HCl dry->end

Caption: Workflow for the synthesis of this compound HCl.

Materials and Equipment:

  • N-methyl-2-pyrrolidone

  • Concentrated hydrochloric acid

  • Acetone (cold)

  • Reaction vessel with reflux condenser and external oil bath

  • Magnetic stirrer

  • Rotary evaporator or distillation apparatus

  • Filtration apparatus

Procedure:

  • Combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid in a reaction vessel.

  • Heat the mixture to 165 °C in an oil bath and maintain reflux with stirring for 9 hours.[3]

  • After the initial reflux period, add an additional portion of concentrated hydrochloric acid.

  • Continue to reflux the mixture for another 4.5 hours.[6]

  • Upon completion, allow the reaction to cool and remove the excess hydrochloric acid by distillation under reduced pressure.[3]

  • Dissolve the resulting solid residue in cold acetone.[3]

  • Stir and cool the acetone solution to induce complete crystallization of the product.[3]

  • Collect the white solid by filtration and wash it twice with cold acetone.[3]

  • Dry the collected solid to obtain this compound hydrochloride. A yield of up to 90% has been reported for this method.[3]

Synthesis of 4-Methylguanidine Butyric Acid from this compound salts

This protocol describes the conversion of the intermediate this compound salt to 4-methylguanidine butyric acid.

Experimental Workflow:

start Start: this compound salt + Thiourea (B124793) trioxide react React at 25 °C for 12 hours start->react end End: 4-Methylguanidine butyric acid react->end

Caption: Synthesis of 4-Methylguanidine butyric acid.

Materials and Reagents:

  • This compound salt (synthesized as per the previous protocol)

  • Thiourea trioxide

Procedure:

  • The synthesis of the intermediate this compound salt is achieved by reacting N-methyl-pyrrolidone with 10% HCl at 135 °C for 5 hours, with a reported yield of 72.89%.[7]

  • React the this compound salt with thiourea trioxide.[7]

  • The optimized reaction conditions are a molar ratio of the acid salt to thiourea trioxide of 1:1.2, a reaction temperature of 25 °C, and a reaction time of 12 hours.[7]

  • This process yields 4-methylguanidine butyric acid with a reported yield of 79.45%.[7]

Biological Context and Signaling Pathways

As a structural analogue of GABA, this compound is primarily of interest for its potential interactions with the GABAergic system.[1] This system is the main inhibitory network in the mammalian central nervous system and plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[8]

The GABAergic Synapse

The GABAergic synapse is a complex system involving the synthesis, release, reception, and reuptake of GABA. A simplified model of this synapse is presented below.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate (B1630785) Glutamate gad GAD glutamate->gad gaba_pre GABA gad->gaba_pre vgat vGAT gaba_pre->vgat vesicle Synaptic Vesicle (GABA) vgat->vesicle gaba_syn GABA vesicle->gaba_syn Release gaba_a GABAA Receptor (Ionotropic) gaba_syn->gaba_a gaba_b GABAB Receptor (Metabotropic) gaba_syn->gaba_b gat GAT (Reuptake) gaba_syn->gat Clearance cl_influx Cl- Influx (Hyperpolarization) gaba_a->cl_influx g_protein G-protein signaling gaba_b->g_protein cluster_presynaptic cluster_presynaptic gat->cluster_presynaptic

Caption: Overview of the GABAergic signaling pathway.

In this pathway, GABA is synthesized from glutamate by glutamic acid decarboxylase (GAD) and packaged into synaptic vesicles by the vesicular GABA transporter (vGAT).[9] Upon neuronal firing, GABA is released into the synaptic cleft and binds to postsynaptic GABAA and GABAB receptors, leading to inhibitory signals.[9] GABA is then cleared from the synapse by GABA transporters (GATs).[9] this compound, as an N-methylated derivative of GABA, is studied for its potential to interact with these components, particularly the GABA receptors and transporters.

Role in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry and drug development, primarily due to its structural similarity to GABA.

Precursor for Pharmaceutical Compounds

Its bifunctional nature, with both a secondary amine and a carboxylic acid, allows for a range of chemical modifications.[1] This makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. It is also explored in the development of therapeutics for neurological disorders such as anxiety and depression by potentially modulating neurotransmitter levels.[4]

Derivatives of Interest

Several derivatives of this compound have been synthesized for research purposes:

  • Methyl 4-(methylamino)butanoate hydrochloride: This ester derivative is more lipophilic, which may enhance its ability to cross the blood-brain barrier. It can act as a prodrug, releasing the active acid form after hydrolysis in the body.[1]

  • 4-[(tert-Butoxycarbonyl)(methyl)amino]butanoic acid: The Boc-protected form is utilized in solid-phase peptide synthesis, where the Boc group serves as a protecting group for the amine.[1]

The development of derivatives of this compound is an active area of research for creating novel compounds with selective activity at GABA receptors or other central nervous system targets.

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(methylamino)butanoic acid, a gamma-amino acid of interest to researchers in neuroscience, drug development, and biochemistry. The document details its chemical and physical properties, synthesis and characterization methods, and its role in biological pathways, particularly in relation to GABAergic signaling and nicotine (B1678760) catabolism.

Physicochemical Properties

This compound, also known as N-methyl-GABA, is a structural derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
CAS Number 1119-48-8
Appearance Off-White Solid
pKa 4.42 ± 0.10 (Predicted)
Melting Point (°C) 124-126 (hydrochloride salt)
InChI Key AOKCDAVWJLOAHG-UHFFFAOYSA-N
SMILES CNCCCC(=O)O

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with the hydrolysis of N-methyl-2-pyrrolidone being a common approach.

Experimental Protocol: Synthesis from N-methyl-2-pyrrolidone

A prevalent method for synthesizing this compound involves the acid hydrolysis of N-methyl-2-pyrrolidone. The following protocol is based on established procedures.

Materials:

Procedure:

  • N-methyl-2-pyrrolidone is added to a reaction vessel containing concentrated hydrochloric acid.

  • The mixture is heated to 165 °C in an oil bath and refluxed with stirring for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction.

  • Upon completion, the excess hydrochloric acid is removed via distillation under reduced pressure.

  • The resulting solid residue is dissolved in cold acetone and stirred to induce crystallization.

  • The crystalline product, this compound hydrochloride, is collected by filtration, washed with cold acetone, and dried.

Synthesis_Workflow NMP N-methyl-2-pyrrolidone Reaction Reflux at 165°C, 9h NMP->Reaction HCl Conc. HCl HCl->Reaction Distillation Remove excess HCl (Reduced Pressure) Reaction->Distillation Crystallization Crystallize from cold Acetone Distillation->Crystallization Product 4-(Methylamino)butanoic Acid Hydrochloride Crystallization->Product

Synthesis of this compound hydrochloride.
Characterization

The structural confirmation of this compound and its salts is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data for the hydrochloride salt is presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not fully available in search results

Note: While search results confirm the availability of ¹H NMR spectra for this compound hydrochloride, the detailed spectral data (chemical shifts, multiplicities, and integrations) were not explicitly provided.

Biological Significance and Signaling Pathways

Relationship to GABAergic Signaling

As a derivative of GABA, this compound is of significant interest in neuropharmacology. It is hypothesized to interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. GABA exerts its effects by binding to ionotropic GABA-A receptors and metabotropic GABA-B receptors. The binding of GABA to GABA-A receptors leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. Due to its structural similarity, this compound may act as an agonist or modulator of these receptors.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GABA_synthesis Glutamate -> GABA (GAD) Glutamate->GABA_synthesis GABA_vesicle GABA GABA_synthesis->GABA_vesicle Vesicle Synaptic Vesicle GABA_release GABA Vesicle->GABA_release Exocytosis GABA_A_Receptor GABA-A Receptor (Cl- Channel) Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization GABA_release->GABA_A_Receptor Binds MABA 4-(Methylamino) butanoic acid (Potential Agonist) MABA->GABA_A_Receptor Potentially Binds

Potential interaction with a GABAergic synapse.
Role in Nicotine Catabolism

In certain bacteria, such as Paenarthrobacter nicotinovorans, this compound is an intermediate in the catabolic pathway of nicotine. This pathway involves the enzymatic degradation of nicotine for use as a carbon and nitrogen source. In this pathway, γ-N-methylaminobutyrate is converted to succinic semialdehyde by the enzyme γ-N-methylaminobutyrate oxidase.

Nicotine_Catabolism Nicotine Nicotine Intermediate1 6-Hydroxynicotine Nicotine->Intermediate1 NDH Intermediate2 6-Hydroxypseudooxynicotine Intermediate1->Intermediate2 6HLNO MABA γ-N-Methylaminobutyrate (this compound) Intermediate2->MABA DHPONH SSA Succinic Semialdehyde MABA->SSA MABO TCA TCA Cycle SSA->TCA

Role in the nicotine catabolism pathway of P. nicotinovorans.

Conclusion

This compound is a molecule with significant relevance in both industrial and biological contexts. Its structural similarity to GABA positions it as a compound of interest for neuropharmacological research, while its role as an intermediate in bacterial nicotine degradation highlights its importance in microbial biochemistry. The synthesis and characterization protocols outlined in this guide provide a foundation for further investigation into the properties and applications of this versatile gamma-amino acid.

4-(Methylamino)butanoic Acid: A Technical Guide to a GABA Derivative for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylamino)butanoic acid (4-MABA), a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Structurally, 4-MABA is N-methylated GABA, a modification that may influence its pharmacokinetic and pharmacodynamic properties, including its potential to cross the blood-brain barrier. This document details the synthesis of 4-MABA, explores its anticipated role within the GABAergic signaling pathway, and provides detailed experimental protocols for its characterization. While specific quantitative pharmacological and pharmacokinetic data for 4-MABA are not extensively available in public literature, this guide presents the methodologies to generate such data and offers comparative data for GABA and other derivatives where appropriate. The included diagrams and structured data tables are intended to serve as a valuable resource for researchers investigating novel GABAergic modulators.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its direct therapeutic use is limited by its poor ability to cross the blood-brain barrier.[2] This has led to the development of numerous GABA derivatives and prodrugs designed to overcome this limitation and modulate the GABAergic system.[2] this compound (4-MABA), also known as N-methyl-GABA, is one such derivative.[3] It is structurally characterized by a methyl group substituting one of the hydrogens on the amino group of GABA.[3] This modification has the potential to alter its polarity and interaction with biological targets.

4-MABA is also of interest as it is a known hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP) and a product of nicotine (B1678760) catabolism in certain bacteria.[3] Its presence as a metabolite underscores the importance of understanding its biological activity. This guide will provide an in-depth look at 4-MABA, from its chemical synthesis to its potential interactions with the GABAergic system.

Chemical Synthesis of this compound

A plausible and documented method for the synthesis of this compound is through the hydrolysis of N-methyl-2-pyrrolidone (NMP). The hydrochloride salt of 4-MABA is often synthesized to improve its solubility in polar solvents.

Experimental Protocol: Synthesis of this compound Hydrochloride from N-Methyl-2-pyrrolidone

Materials:

  • N-methyl-2-pyrrolidone (NMP)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

  • Heat the mixture to reflux at approximately 135°C for 5 hours.

  • After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.

  • Dissolve the resulting solid residue in cold acetone.

  • Stir the solution and cool to induce crystallization of this compound hydrochloride.

  • Filter the white solid, wash with cold acetone, and dry to yield the final product.

Note: This protocol is based on the synthesis of this compound salts as an intermediate in the synthesis of 4-methylguanidine butyric acid. The reported yield for the intermediate salt under these conditions was approximately 72.89%.

Biological Context: The GABAergic Signaling Pathway

4-MABA is expected to interact with components of the GABAergic signaling pathway. This pathway is fundamental for regulating neuronal inhibition in the brain. The primary components include GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD converts GABA_pre GABA GAD->GABA_pre vGAT Vesicular GABA Transporter (vGAT) GABA_pre->vGAT uptake Vesicle Synaptic Vesicle vGAT->Vesicle GABA_synapse GABA Vesicle->GABA_synapse release GAT1_pre GABA Transporter 1 (GAT1) GABA_synapse->GAT1_pre reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A binds to GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B binds to Cl_ion Cl- Influx GABA_A->Cl_ion opens K_ion K+ Efflux GABA_B->K_ion activates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Pharmacological Characterization

To understand the biological activity of 4-MABA, it is essential to determine its affinity and efficacy at GABA receptors and its interaction with GABA transporters. The following sections detail generalized protocols for these assays.

GABA Receptor Binding Assay

This assay determines the affinity of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (e.g., from cortex or cerebellum)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound (4-MABA) at various concentrations

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in Tris-HCl buffer and centrifuge to isolate the membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.

  • Assay Setup: In microcentrifuge tubes, combine the brain membrane preparation, [³H]Muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound (4-MABA) at a range of concentrations.

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 20-30 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 4-MABA (the concentration that inhibits 50% of specific [³H]Muscimol binding) and subsequently calculate the Ki (inhibition constant).

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Brain Membranes C Incubate Membranes with Reagents A->C B Prepare Reagents ([3H]Muscimol, 4-MABA) B->C D Separate Bound/ Unbound Ligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Determine IC50 and Ki Values F->G

GABA Transporter Assay

This assay measures the ability of a test compound to inhibit the uptake of GABA into cells expressing GABA transporters.

Materials:

  • Cell line expressing GABA transporter 1 (GAT-1) (e.g., HEK293-GAT1)

  • [³H]GABA (radiolabeled substrate)

  • Unlabeled GABA or a known GAT-1 inhibitor (e.g., tiagabine) for determining non-specific uptake

  • Test compound (4-MABA) at various concentrations

  • Uptake buffer

  • Lysis buffer

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Culture GAT-1 expressing cells in appropriate media and plate in multi-well plates.

  • Assay Initiation: Wash the cells with uptake buffer. Add uptake buffer containing [³H]GABA and either buffer (for total uptake), a known inhibitor (for non-specific uptake), or the test compound (4-MABA) at a range of concentrations.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Assay Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA and stop the uptake process.

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value of 4-MABA for the inhibition of GABA uptake.

Quantitative Pharmacological Data
CompoundTargetAssay TypeParameterValue
This compound GABA-A Receptor[³H]Muscimol BindingKiData not available
GABAGABA-A ReceptorVariousEC50~1-10 µM
This compound GABA Transporter 1 (GAT-1)[³H]GABA UptakeIC50Data not available
GABAGABA Transporter 1 (GAT-1)[³H]GABA UptakeKm~10-20 µM

Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). The N-methylation of GABA in 4-MABA may influence these properties, particularly its ability to cross the blood-brain barrier.

Comparative Pharmacokinetic Data

Specific pharmacokinetic data for 4-MABA is not currently available. The table below presents data for GABA and another GABA derivative, GABOB (γ-amino-β-hydroxybutyric acid), to provide context.[4][5]

CompoundParameterValue (in humans/rats)Reference
GABATmax (oral)~1-1.5 hours (humans)[4]
t1/2 (oral)~5 hours (humans)[4]
GABOBBlood-Brain BarrierCrosses BBB (rats)[5]
ExcretionPrimarily renal (rats)[5]
This compound All Data not available

Conclusion

This compound represents an interesting GABA derivative for neuroscientific research. Its straightforward synthesis and structural similarity to GABA make it a candidate for studies on the modulation of the GABAergic system. While a comprehensive pharmacological and pharmacokinetic profile of 4-MABA is yet to be established in the public domain, the experimental protocols detailed in this guide provide a clear framework for generating the necessary data. Further investigation into the binding affinities, transporter interactions, and in vivo effects of 4-MABA is warranted to fully elucidate its potential as a research tool or therapeutic lead. The information and methodologies presented herein are intended to facilitate such future research endeavors.

References

Natural Sources of 4-(Methylamino)butanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a gamma-amino acid with structural similarity to the principal inhibitory neurotransmitter, GABA.[1] Its role as a biological intermediate and its potential applications in neuroscience and pharmacology necessitate a thorough understanding of its natural origins. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, details its biosynthetic pathway in microbial systems, and outlines methodologies for its extraction and analysis. This document addresses the current landscape of scientific knowledge, highlighting both established pathways and areas requiring further investigation.

Introduction

This compound (PubChem CID: 70703) is a non-proteinogenic amino acid. Structurally, it is a derivative of gamma-aminobutyric acid (GABA) where a methyl group has replaced one of the hydrogens on the amino group.[1][2] While it is a subject of interest in neurochemical research due to its relationship with GABAergic signaling pathways, its natural occurrence is not widespread, and its biosynthetic pathways are narrowly defined in the current scientific literature.[1] This whitepaper will explore the confirmed microbial metabolic pathway that produces this compound and discuss other potential, yet unverified, natural sources.

Confirmed Natural Source: Bacterial Catabolism of Nicotine (B1678760)

The most well-documented natural source of this compound is as an intermediate in the bacterial degradation of nicotine.[1][2] Several bacterial species, notably those from the Arthrobacter and Paenarthrobacter genera, utilize nicotine as a sole source of carbon and nitrogen. This metabolic process, often referred to as the pyridine (B92270) pathway, involves a series of enzymatic reactions that break down the complex structure of nicotine.

Biosynthetic Pathway

The catabolism of nicotine in bacteria such as Paenarthrobacter nicotinovorans begins with the hydroxylation of the pyridine ring, eventually leading to the cleavage of the pyrrolidine (B122466) ring. This cleavage results in the formation of γ-N-methylaminobutyrate, which is another term for this compound. This intermediate can then follow two alternative metabolic routes:

  • Demethylation: A γ-N-methylaminobutyrate oxidase can demethylate the compound to form γ-aminobutyrate (GABA).

  • Deamination: An amine oxidase can remove the methylamine (B109427) group, producing succinic semialdehyde, which is subsequently converted to succinate (B1194679) and enters the citric acid cycle.

The following diagram illustrates the final steps in the catabolism of the pyrrolidine moiety of nicotine, highlighting the formation and subsequent fate of this compound.

Nicotine_Catabolism Nicotine_Metabolite Precursors from Nicotine Pyrrolidine Ring Cleavage MABA This compound (γ-N-methylaminobutyrate) Nicotine_Metabolite->MABA Formation GABA γ-Aminobutyric Acid (GABA) MABA->GABA Demethylation (γ-N-methylaminobutyrate oxidase) SSA Succinic Semialdehyde MABA->SSA Deamination (Amine oxidase) Succinate Succinate SSA->Succinate Oxidation (Succinic semialdehyde dehydrogenase) TCA Citric Acid Cycle Succinate->TCA

Figure 1: Metabolic fate of this compound in nicotine-degrading bacteria.

Unconfirmed Potential Natural Source: Apis (Bees)

Some secondary chemical databases report that this compound occurs naturally in Apis (bees).[1] However, an extensive review of primary scientific literature, including recent metabolomics studies of Apis mellifera and its products like royal jelly, did not yield direct evidence to substantiate this claim. Comprehensive analyses of the chemical composition of bee products have identified a wide array of amino acids, organic acids, and other metabolites, but this compound is not among the compounds listed in these studies. Therefore, while its presence in bees remains a possibility, it is currently unverified in peer-reviewed research and should be considered speculative pending further investigation.

Quantitative Data

Natural SourceOrganism/MatrixConcentration RangeMethod of AnalysisReference
Bacterial Nicotine CatabolismPaenarthrobacter nicotinovoransData Not ReportedLC-MS/MS (inferred)N/A
Apis (Bees) & Bee ProductsApis melliferaNot Detected/ReportedGC-MS, LC-MS, NMRN/A

Experimental Protocols

While a validated, standardized protocol for the extraction and quantification of this compound from biological matrices is not available in the literature, a generalizable workflow can be proposed based on established methods for similar analytes, such as amino acids and other nicotine metabolites. The following sections outline a potential experimental approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Proposed Workflow for Extraction and Analysis

The diagram below outlines a logical workflow for the analysis of this compound from a biological sample.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Bacterial Culture, Insect Hemolymph) Homogenize Homogenization (in 80% Methanol) Sample->Homogenize Precipitate Protein Precipitation (Centrifugation at 4°C) Homogenize->Precipitate Extract Supernatant Collection Precipitate->Extract Dry Drying and Reconstitution (in Mobile Phase) Extract->Dry Inject Injection into LC-MS/MS Dry->Inject Separate Chromatographic Separation (Reversed-Phase or HILIC) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Quantify Quantification (using labeled internal standard) Detect->Quantify

Figure 2: Proposed workflow for the analysis of this compound.
Detailed Methodologies

5.2.1. Sample Preparation and Extraction

  • Homogenization: For cellular material (e.g., bacterial pellets), weigh approximately 100-200 mg of the sample and homogenize in 1 mL of ice-cold 80% methanol (B129727) to quench metabolic activity and extract metabolites.

  • Protein Precipitation: Vortex the homogenate and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Extraction: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis. A labeled internal standard, such as d3-4-(methylamino)butanoic acid, should be added prior to extraction to account for matrix effects and procedural losses.

5.2.2. LC-MS/MS Quantification

  • Chromatography: Separation can be achieved using either reversed-phase chromatography (with a C18 column) or hydrophilic interaction liquid chromatography (HILIC), which is often suitable for polar analytes like amino acids.

    • Mobile Phase (Reversed-Phase): A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Mobile Phase (HILIC): A gradient elution using acetonitrile with a small percentage of aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) (Solvent A) and the aqueous buffer (Solvent B).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard would need to be determined by direct infusion of standards. A potential transition for the analyte would be based on its protonated molecular ion [M+H]⁺ (m/z 118.09) fragmenting to a characteristic product ion.

Conclusion and Future Directions

The current body of scientific literature definitively identifies this compound as a natural product of bacterial nicotine catabolism. This metabolic pathway represents the only confirmed natural source of this compound. The reported presence in Apis species remains uncorroborated by primary research and requires direct investigation.

For drug development professionals and researchers, this limited natural occurrence has important implications. The primary route to obtaining this compound for research and development purposes will likely remain chemical synthesis.

Future research should focus on two key areas:

  • Verification and Quantification in Apis: Metabolomic studies of various bee species and their products, specifically targeting N-methylated amino acids, are needed to confirm or refute the presence of this compound. If found, its concentration and biosynthetic origin should be determined.

  • Quantitative Analysis in Bacteria: There is a need for studies that not only identify but also quantify the flux and concentration of intermediates, including this compound, in nicotine-degrading bacteria. This would provide valuable data for metabolic engineering and biotechnological applications.

The development and validation of a standardized analytical method for the quantification of this compound in diverse biological matrices is a critical first step to enable progress in these research areas.

References

An In-Depth Technical Guide to the Biological Role of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a structurally intriguing analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, drawing from available scientific literature. The document details its origins, both as a metabolic byproduct and a synthetic compound, its interaction with key components of the GABAergic system, and the methodologies employed for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers and professionals in neuroscience and drug development, highlighting both the established knowledge and the existing gaps in the understanding of this compound's physiological and pathological roles.

Introduction

This compound is a non-proteinogenic γ-amino acid distinguished by a methyl group substitution on the amino group of the GABA backbone.[1] This seemingly minor structural modification has significant implications for its chemical properties and biological activity. While GABA itself is a cornerstone of inhibitory neurotransmission, the biological role of its N-methylated counterpart is less clearly defined, presenting an area of active investigation.

This compound emerges from diverse sources. It has been identified as a product of nicotine (B1678760) catabolism in certain bacteria and is also a known hydrolysis product of the widely used industrial solvent, N-methyl-2-pyrrolidone (NMP).[2] Its presence in biological systems, therefore, can be of both endogenous and exogenous origin. Understanding the biological implications of this compound is crucial for elucidating its potential impact on neurological function and for evaluating the toxicological profiles of its precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its hydrochloride salt is often utilized in research settings to improve solubility in aqueous solutions.[1]

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
CAS Number 1119-48-8
Appearance White to off-white crystalline powder
Melting Point 119-120°C (hydrochloride salt)[2]
Solubility Soluble in water

Table 1: Physicochemical Properties of this compound.

Biological Synthesis and Metabolism

The metabolic pathways leading to the formation and degradation of this compound are varied and not fully elucidated.

Biosynthesis
  • From Nicotine Catabolism: Certain bacterial species are capable of degrading nicotine, a process in which this compound is an identified intermediate.[2]

  • From N-methyl-2-pyrrolidone (NMP) Hydrolysis: The industrial solvent NMP can undergo hydrolysis in biological systems to form this compound.[2] This biotransformation is of toxicological interest, as it represents a pathway for the formation of a neuroactive compound from an industrial chemical.

Metabolism

cluster_synthesis Synthesis cluster_metabolism Potential Metabolism Nicotine Nicotine MABA This compound Nicotine->MABA Bacterial Catabolism NMP N-methyl-2-pyrrolidone NMP->MABA Hydrolysis GABA_T GABA Transaminase (GABA-T) MABA->GABA_T Substrate? Metabolites Downstream Metabolites GABA_T->Metabolites

Figure 1: Overview of the known synthesis and potential metabolic pathways of this compound.

Interaction with the GABAergic System

As a structural analog of GABA, this compound is presumed to interact with components of the GABAergic signaling pathway. However, quantitative data on these interactions are limited.

GABA Receptors

The primary targets of GABA are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The binding of GABA to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential (IPSP).[4] GABA-B receptors, which are G-protein coupled, mediate slower and more prolonged inhibitory signals.[5]

While it is hypothesized that this compound may act as an agonist or modulator at these receptors, specific binding affinity data (Ki or IC50 values) and functional data (EC50 values for channel gating or second messenger activation) are not currently available in the peer-reviewed literature. The presence of the N-methyl group may alter the binding affinity and efficacy compared to GABA.

GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. It is possible that this compound interacts with GATs, either as a substrate or an inhibitor. Such an interaction could modulate the concentration and duration of GABA in the synapse. Quantitative data on the interaction of this compound with different GAT subtypes are needed to confirm this hypothesis.

cluster_synapse GABAergic Synapse cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GAT GABA Transporter (GAT) GABA_vesicle->GAT GABA GABA_A GABA-A Receptor GABA_vesicle->GABA_A GABA GABA_B GABA-B Receptor GABA_vesicle->GABA_B GABA Cl_channel Cl- Channel GABA_A->Cl_channel Opens GPCR_pathway G-protein Signaling GABA_B->GPCR_pathway Activates Cl_channel->Postsynaptic Hyperpolarization (IPSP) GPCR_pathway->Postsynaptic Modulation MABA This compound MABA->GAT ? MABA->GABA_A ? MABA->GABA_B ?

Figure 2: Potential interaction points of this compound within a GABAergic synapse.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound Hydrochloride from N-methyl-2-pyrrolidone[1][2]

This protocol describes the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone to yield this compound hydrochloride.

Materials:

  • N-methyl-2-pyrrolidone (NMP)

  • Concentrated hydrochloric acid (HCl)

  • Acetone (B3395972)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

  • Heat the mixture to reflux at 165°C using a heating mantle or oil bath.

  • Maintain the reflux with stirring for 9 hours. During this period, it may be necessary to make additional additions of concentrated hydrochloric acid to ensure the reaction goes to completion.

  • After 9 hours, cool the reaction mixture to room temperature.

  • Remove the excess hydrochloric acid by distillation under reduced pressure using a rotary evaporator.

  • Dissolve the remaining solid residue in cold acetone.

  • Stir the acetone solution in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the collected solid twice with cold acetone.

  • Dry the product under vacuum to yield this compound hydrochloride.

Expected Yield: Approximately 90%.[2]

NMP N-methyl-2-pyrrolidone Reflux Reflux, 165°C, 9h NMP->Reflux HCl Conc. HCl HCl->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Crystallization Crystallization (cold acetone) Evaporation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Product 4-(Methylamino)butanoic Acid Hydrochloride Filtration->Product

Figure 3: Workflow for the synthesis of this compound hydrochloride from N-methyl-2-pyrrolidone.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Due to its polar nature, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection (after derivatization) are also suitable techniques.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) - General Approach

  • Sample Preparation: Biological samples (e.g., brain tissue homogenate, plasma, cerebrospinal fluid) are first deproteinized, typically using an acid like perchloric acid or a solvent like acetonitrile (B52724).

  • Extraction: The analyte is extracted from the aqueous phase using a suitable organic solvent.

  • Derivatization: The extracted this compound is derivatized to increase its volatility and thermal stability. Common derivatizing agents for amino acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluorobenzyl bromide - PFBBr).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the analyte from other components. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for detection and quantification.

5.2.2. High-Performance Liquid Chromatography (HPLC) - General Approach

  • Sample Preparation: Similar to GC-MS, biological samples are deproteinized.

  • Derivatization (for fluorescence detection): If fluorescence detection is used, the analyte is derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

  • HPLC Separation: The sample is injected onto an HPLC system. Reversed-phase chromatography is commonly used. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient are optimized for separation.

  • Detection: Detection can be achieved by mass spectrometry (LC-MS), which offers high selectivity and sensitivity, or by fluorescence detection if a derivatization step was performed.

Future Directions and Unanswered Questions

The biological role of this compound remains an area with significant knowledge gaps. To fully understand its impact on the central nervous system, future research should focus on:

  • Quantitative Receptor Pharmacology: Determining the binding affinities and functional activities of this compound at GABA-A and GABA-B receptor subtypes is paramount.

  • Enzyme Kinetics: Elucidating the kinetic parameters of its interaction with GABA transaminase and other relevant enzymes will clarify its metabolic fate and potential to modulate GABA levels.

  • Electrophysiological Effects: Investigating the effects of this compound on neuronal excitability, inhibitory postsynaptic potentials, and chloride currents will provide direct evidence of its neurophysiological function.

  • In Vivo Studies: Animal studies are needed to assess the behavioral and neurological effects of both acute and chronic exposure to this compound.

  • Development of Specific Analytical Methods: Validated, high-throughput analytical methods for the quantification of this compound in various biological matrices are required for robust pharmacokinetic and toxicological studies.

Conclusion

This compound is a GABA analog with diverse origins and the potential for significant biological activity within the central nervous system. While current knowledge establishes its existence and provides methods for its synthesis, a comprehensive understanding of its pharmacological and physiological roles is lacking. This technical guide has summarized the available information and highlighted the critical areas for future investigation. Addressing these unanswered questions will be essential for researchers, scientists, and drug development professionals to fully appreciate the significance of this intriguing molecule in both health and disease.

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylamino)butanoic acid, a gamma-amino acid of significant interest in neuroscience and synthetic chemistry. Structurally a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound, also known as N-Methyl-GABA, serves as a valuable tool for studying GABAergic signaling pathways and as a versatile building block in the synthesis of novel therapeutic agents. This document details its discovery, physicochemical properties, established synthetic protocols, and its biological role, with a focus on its interaction with the GABAergic system. All quantitative data is presented in structured tables, and key experimental procedures are meticulously outlined. Furthermore, logical and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.

Introduction and Discovery

This compound is a non-proteinogenic gamma-amino acid characterized by a butyric acid backbone with a methylamino group attached to the fourth carbon.[1] Its structural similarity to GABA has made it a subject of considerable research, particularly in the field of neuropharmacology, where it is used to investigate the effects of N-alkylation on GABAergic activity.[1]

While the precise initial discovery and synthesis of this compound are not extensively documented in readily available historical records, a notable early report of its synthesis appears in the Journal of the American Chemical Society in 1949.[2] This suggests its existence in the chemical literature for over half a century. More recently, it has gained attention as a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP), highlighting its relevance in both biological and industrial contexts.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. The data has been compiled from various chemical suppliers and databases. It is important to note that some of the presented values are predicted and should be considered as such.

PropertyThis compoundThis compound hydrochloride
IUPAC Name This compoundThis compound hydrochloride
Synonyms N-Methyl-GABA, 4-Methylaminobutyric acidN-Methyl-GABA HCl
CAS Number 1119-48-86976-17-6
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂·HCl
Molecular Weight 117.15 g/mol 153.61 g/mol
Appearance Off-white solidOff-white to white solid
Melting Point 150-152 °C124-126 °C
Boiling Point 237.3 ± 23.0 °C (Predicted)Not available
Density 1.023 ± 0.06 g/cm³ (Predicted)Not available
pKa 4.42 ± 0.10 (Predicted)Not available
Solubility Slightly soluble in water, DMSO, and methanolMore soluble in polar solvents

Experimental Protocols: Synthesis of this compound

There are two primary and well-established routes for the synthesis of this compound, each starting from readily available precursors.

Synthesis via Hydrolysis of N-methyl-2-pyrrolidone (NMP)

This method is particularly suitable for large-scale production due to the low cost and availability of NMP. The reaction involves the acid-catalyzed ring-opening of the lactam.

Reaction:

N-methyl-2-pyrrolidone + H₂O + HCl → this compound hydrochloride

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-methyl-2-pyrrolidone (1.0 equivalent).

  • Acid Addition: Slowly add a 1:2 molar ratio of NMP to 10% aqueous hydrochloric acid.[3]

  • Heating: Heat the reaction mixture to 135 °C and maintain under reflux for 5 hours.[3]

  • Work-up: After cooling to room temperature, the excess hydrochloric acid and water are removed by distillation under reduced pressure.

  • Isolation: The resulting solid residue, this compound hydrochloride, is then purified by recrystallization from a suitable solvent system, such as acetone/water. A yield of approximately 72.89% can be expected under these optimized conditions.[3]

  • Free Acid Preparation (Optional): To obtain the free amino acid, the hydrochloride salt is dissolved in a minimal amount of water and neutralized with a suitable base (e.g., sodium hydroxide (B78521) or an ion-exchange resin) to its isoelectric point, at which it will precipitate out of the solution.

Synthesis via Oxidation of 4-(Methylamino)butanal (B1221247)

This synthetic route involves the oxidation of the corresponding aldehyde to the carboxylic acid. Various oxidizing agents can be employed for this transformation.[1] A common and effective method utilizes potassium permanganate (B83412).

Reaction:

4-(Methylamino)butanal + [O] → this compound

Detailed Protocol (General Procedure using Potassium Permanganate):

  • Dissolution: Dissolve 4-(methylamino)butanal (1.0 equivalent) in a suitable solvent such as a mixture of t-butanol and water, buffered with sodium dihydrogen phosphate (B84403) (NaH₂PO₄) to maintain a near-neutral pH.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, approximately 1.0-1.2 equivalents) in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and the temperature should be monitored and controlled, ideally between 0-10 °C, using an ice bath.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide precipitate.

  • Quenching and Filtration: Once the reaction is complete, any excess permanganate can be quenched by the addition of a small amount of sodium bisulfite. The manganese dioxide precipitate is then removed by filtration through a pad of celite.

  • Isolation and Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The crude product can then be collected by filtration and purified by recrystallization.

Biological Activity and Signaling Pathways

As a close structural analog of GABA, this compound's biological activity is primarily centered on its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the mammalian central nervous system.

Interaction with the GABAergic System

GABA exerts its inhibitory effects by binding to two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The binding of GABA to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. GABA-B receptor activation, on the other hand, leads to downstream signaling cascades that can open potassium channels and inhibit calcium channels, also resulting in neuronal inhibition.

This compound is believed to act as a GABA mimetic, potentially binding to and activating GABA receptors. However, the presence of the N-methyl group can alter its binding affinity and efficacy compared to GABA itself. Studies have shown that N-alkylation of GABA analogs can influence their interaction with GABA receptors and transporters. Further research is needed to fully elucidate the specific binding kinetics and functional consequences of this compound at different GABA receptor subtypes.

Visualizing the GABAergic Signaling Pathway

The following diagram illustrates the fundamental components of a GABAergic synapse and the potential points of interaction for this compound.

GABAergic Synaptic Transmission and Potential Interaction of this compound (4-MABA).

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and subsequent purification of this compound hydrochloride from N-methyl-2-pyrrolidone.

Synthesis_Workflow start Start: N-methyl-2-pyrrolidone & Hydrochloric Acid reaction Acid Hydrolysis: Reflux at 135°C for 5h start->reaction distillation Work-up: Vacuum Distillation to remove H₂O and excess HCl reaction->distillation crude_product Crude Product: This compound hydrochloride (solid) distillation->crude_product recrystallization Purification: Recrystallization from Acetone/Water crude_product->recrystallization filtration Isolation: Vacuum Filtration recrystallization->filtration drying Drying: Vacuum oven filtration->drying final_product Final Product: Pure 4-(Methylamino)butanoic acid hydrochloride drying->final_product characterization Characterization: - Melting Point - NMR Spectroscopy - Mass Spectrometry final_product->characterization

General workflow for the synthesis and purification of this compound hydrochloride.

Conclusion

This compound is a compound of considerable utility for researchers in medicinal chemistry and neuroscience. Its straightforward synthesis from inexpensive starting materials and its close structural relationship to GABA make it an ideal candidate for probing the intricacies of the GABAergic system and for serving as a scaffold in the design of novel central nervous system therapeutics. This guide has provided a detailed overview of its fundamental properties and synthetic methodologies, alongside a conceptual framework for its biological activity. Further in-depth studies into its specific interactions with GABA receptor subtypes are warranted to fully unlock its potential in drug discovery and development.

References

The Hydrolysis of N-Methyl-2-pyrrolidinone: A Comprehensive Technical Guide to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 4-(methylamino)butanoic acid (4-MABA) through the hydrolysis of N-methyl-2-pyrrolidinone (NMP). 4-MABA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. This document details the experimental protocols for both acidic and alkaline hydrolysis of NMP, presents quantitative data on reaction conditions and yields, and outlines analytical methods for the characterization of the final product.

Introduction

N-methyl-2-pyrrolidinone (NMP) is a widely used aprotic solvent in the chemical and pharmaceutical industries. Under certain conditions, its lactam ring can undergo hydrolysis, leading to the formation of this compound (4-MABA), also known as N-methyl-GABA. This ring-opening reaction can be catalyzed by both acids and bases or induced by elevated temperatures.[1][2] Understanding and controlling this hydrolysis is crucial, as 4-MABA can be a desired synthetic intermediate or an impurity in processes where NMP is used as a solvent.

Chemical Reaction Pathway

The hydrolysis of N-methyl-2-pyrrolidinone is a nucleophilic acyl substitution reaction. The carbonyl carbon of the lactam is attacked by a nucleophile (hydroxide ion in basic conditions or water in acidic conditions), leading to the cleavage of the amide bond and the formation of the linear amino acid, this compound.

Caption: Reaction mechanisms for acid and base-catalyzed hydrolysis of NMP.

Quantitative Data on NMP Hydrolysis

The efficiency of NMP hydrolysis is highly dependent on the reaction conditions. The following tables summarize the reported yields of 4-MABA under various acidic and alkaline conditions.

Table 1: Acid-Catalyzed Hydrolysis of NMP to this compound

CatalystNMP:Acid Ratio (w/w or mol/mol)Temperature (°C)Time (h)Yield (%)Product FormReference
Conc. HCl-165990Hydrochloride Salt[3]
10% HCl1:2 (w/w)135572.89Hydrochloride Salt[4]

Table 2: Alkaline-Catalyzed Hydrolysis of NMP

CatalystConcentrationTemperature (°C)Time (h)Conversion (%)NotesReference
NaOH4%Room Temp.850-70-
NaOH->120-IncreasedPolymerization of 4-MABA observed at higher temperatures.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-MABA from NMP via both acid and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis (as Hydrochloride Salt)

This protocol describes the synthesis of this compound hydrochloride.

Materials:

  • N-methyl-2-pyrrolidinone (NMP)

  • Concentrated Hydrochloric Acid (HCl) or 10% HCl

  • Acetone (B3395972)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-2-pyrrolidinone and hydrochloric acid. For a high-yield synthesis, use concentrated HCl and reflux at 165°C for 9 hours.[3] Alternatively, for optimized conditions, use a 1:2 weight ratio of NMP to 10% HCl and heat at 135°C for 5 hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using Gas Chromatography (GC) to observe the disappearance of the NMP peak.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water by distillation under reduced pressure using a rotary evaporator.

  • Purification: The remaining solid residue is the crude this compound hydrochloride. Dissolve the crude product in a minimal amount of cold acetone. Stir and cool the solution to induce crystallization.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of cold acetone and dry under vacuum.

Acid_Hydrolysis_Workflow start Start reactants Combine NMP and HCl in a round-bottom flask start->reactants reflux Heat to reflux (135-165°C) for 5-9h reactants->reflux monitor Monitor reaction (TLC or GC) reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove volatiles (rotary evaporator) cool->evaporate crystallize Crystallize from cold acetone evaporate->crystallize filter Filter and wash with cold acetone crystallize->filter dry Dry under vacuum filter->dry product This compound hydrochloride dry->product

Caption: Experimental workflow for acid-catalyzed hydrolysis of NMP.

Alkaline-Catalyzed Hydrolysis and Purification of Free Amino Acid

This protocol describes the synthesis of this compound under basic conditions, followed by purification.

Materials:

  • N-methyl-2-pyrrolidinone (NMP)

  • Sodium Hydroxide (B78521) (NaOH) or Barium Hydroxide (Ba(OH)₂)

  • Sulfuric Acid (H₂SO₄) or Dry Ice (solid CO₂)

  • Ethanol

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve NMP in an aqueous solution of sodium hydroxide (e.g., 4% w/v). The reaction can be stirred at room temperature for an extended period (e.g., 8 hours) or heated to accelerate the hydrolysis. Note that higher temperatures can lead to polymerization of the product.[5]

  • Reaction Monitoring: Monitor the reaction by GC to follow the consumption of NMP.

  • Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 7 using a suitable acid. If barium hydroxide is used as the base, the excess can be precipitated by bubbling carbon dioxide through the solution or by the addition of sulfuric acid to form insoluble barium carbonate or barium sulfate, which is then removed by filtration.[6]

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Base_Hydrolysis_Workflow start Start reactants Combine NMP and NaOH(aq) in a round-bottom flask start->reactants heat Stir at room temperature or heat gently reactants->heat monitor Monitor reaction (GC) heat->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize to pH 7 cool->neutralize extract Extract with dichloromethane neutralize->extract dry Dry organic layer (MgSO₄) extract->dry evaporate Remove solvent (rotary evaporator) dry->evaporate purify Recrystallize from ethanol/water evaporate->purify product This compound purify->product

Caption: Experimental workflow for base-catalyzed hydrolysis of NMP.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for the Characterization of this compound

TechniquePurposeTypical Observations/Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identificationDerivatization (e.g., with MTBSTFA) is often required to increase volatility. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReversed-phase chromatography with a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection by UV at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H NMR (D₂O): δ ~2.0 (m, 2H, -CH₂-CH₂-COOH), ~2.4 (t, 2H, -CH₂-COOH), ~2.7 (s, 3H, N-CH₃), ~3.0 (t, 2H, -N-CH₂-). ¹³C NMR (D₂O): δ ~25 (-CH₂-CH₂-COOH), ~35 (N-CH₃), ~38 (-CH₂-COOH), ~50 (-N-CH₂-), ~180 (COOH). Chemical shifts can vary depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), N-H bend (~1550-1650 cm⁻¹), C-N stretch (~1000-1250 cm⁻¹).
Melting Point Purity assessmentThe hydrochloride salt has a reported melting point of 124-126 °C.

Conclusion

The hydrolysis of N-methyl-2-pyrrolidinone provides a straightforward and efficient route to this compound. Both acidic and basic conditions can be employed, with the choice of method depending on the desired product form (free amino acid or salt) and the required scale of the synthesis. The detailed protocols and analytical methods presented in this guide offer a comprehensive resource for researchers and professionals working with this important chemical transformation. Careful control of reaction conditions, particularly temperature in the case of alkaline hydrolysis, is essential to maximize yield and minimize the formation of byproducts.

References

The Role of 4-(Methylamino)butanoic Acid in Nicotine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and metabolic fate of 4-(methylamino)butanoic acid (MABA) in the catabolism of nicotine (B1678760). It details the distinct enzymatic pathways in both microbial and mammalian systems, presenting key quantitative data, experimental methodologies, and visual representations of the involved processes. This document is intended to serve as a detailed resource for researchers in nicotine metabolism, pharmacology, and drug development, offering insights into the biochemical transformations of nicotine and the potential physiological roles of its metabolites.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in various organisms. While the major metabolic pathways leading to cotinine (B1669453) are well-established in mammals, other routes of nicotine degradation are also significant. One such pathway results in the formation of this compound (MABA), a gamma-amino acid derivative. The generation of MABA from nicotine is particularly prominent in microbial systems but also occurs in mammals through a distinct enzymatic cascade. Understanding the biotransformation of nicotine to MABA is crucial for a complete picture of nicotine's metabolic fate and may reveal novel biomarkers of nicotine exposure and new targets for therapeutic intervention. MABA itself is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and has been investigated for its potential effects on the central nervous system.[1] This guide will explore the catabolic pathways leading to MABA, the enzymes involved, quantitative aspects of these processes, and the experimental techniques used for their study.

Microbial Nicotine Catabolism Leading to MABA

Certain bacteria, most notably from the Arthrobacter genus, can utilize nicotine as a sole source of carbon and nitrogen.[2] This degradation occurs primarily through the pyridine (B92270) pathway, which involves the initial hydroxylation of the pyridine ring of nicotine.

The key enzymatic steps in the formation of MABA in Arthrobacter nicotinovorans are:

MABA is further metabolized in these bacteria through two alternative pathways: oxidative demethylation to 4-aminobutyrate by γ-N-methylaminobutyrate oxidase (MABO), or oxidative deamination to succinate (B1194679) semialdehyde and methylamine (B109427) by an amine oxidase (MAO).[6][7]

Signaling and Metabolic Pathway Diagram: Microbial Nicotine Catabolism

microbial_nicotine_catabolism cluster_upper_pathway Upper Pathway cluster_ring_cleavage Pyrrolidine Ring Cleavage cluster_lower_pathway Lower Pathway (MABA Metabolism) Nicotine Nicotine 6-hydroxy-L-nicotine 6-hydroxy-L-nicotine Nicotine->6-hydroxy-L-nicotine  Nicotine  dehydrogenase (NDH) 6-hydroxypseudooxynicotine 6-hydroxypseudooxynicotine 6-hydroxy-L-nicotine->6-hydroxypseudooxynicotine  6-hydroxy-L-nicotine  oxidase (6HLNO) 2,6-dihydroxypseudooxynicotine 2,6-dihydroxypseudooxynicotine 6-hydroxypseudooxynicotine->2,6-dihydroxypseudooxynicotine  Ketone  dehydrogenase MABA This compound (MABA) 2,6-dihydroxypseudooxynicotine->MABA  2,6-dihydroxypseudooxynicotine  hydrolase (DHPONH) 2,6-dihydroxypyridine 2,6-dihydroxypyridine 4-aminobutyrate 4-aminobutyrate MABA->4-aminobutyrate  γ-N-methylaminobutyrate  oxidase (MABO) Succinate semialdehyde Succinate semialdehyde MABA->Succinate semialdehyde  Amine oxidase  (MAO) Methylamine Methylamine Succinate Succinate Succinate semialdehyde->Succinate  Succinate semialdehyde  dehydrogenase

Microbial catabolism of nicotine to MABA via the pyridine pathway.

Mammalian Nicotine Catabolism and MABA Formation

In mammals, the formation of MABA from nicotine follows a different route, initiated by the cytochrome P450 (CYP) enzyme system in the liver.

The key steps are:

  • 2'-Hydroxylation of Nicotine: CYP2A6, the primary enzyme for nicotine metabolism, catalyzes the 2'-hydroxylation of nicotine.[1][3][8] This reaction produces an unstable intermediate, 2'-hydroxynicotine, which exists in equilibrium with nicotine-Δ1'(2')-iminium ion and 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone).[8]

  • Further Metabolism: The aminoketone is a precursor to MABA, although the direct conversion is not as well characterized as in microbial systems. The aminoketone is further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), which are excreted in the urine.[1][8] The formation of these acids from the aminoketone likely involves oxidative deamination and subsequent oxidation steps.

This 2'-hydroxylation pathway is quantitatively significant, accounting for a substantial portion of the nicotine dose in humans.[9][10]

Signaling and Metabolic Pathway Diagram: Mammalian Nicotine Catabolism

mammalian_nicotine_catabolism cluster_cyp450_metabolism Hepatic Metabolism cluster_downstream_metabolism Downstream Metabolites Nicotine Nicotine 2'-hydroxynicotine 2'-hydroxynicotine Nicotine->2'-hydroxynicotine  CYP2A6 Nicotine-iminium_ion Nicotine-Δ1'(2')-iminium ion 2'-hydroxynicotine->Nicotine-iminium_ion Equilibrium Aminoketone 4-(Methylamino)-1-(3-pyridyl)-1-butanone (Aminoketone) Nicotine-iminium_ion->Aminoketone Equilibrium Keto_acid 4-oxo-4-(3-pyridyl)butanoic acid (Keto acid) Aminoketone->Keto_acid  Further  Metabolism MABA_precursor MABA Precursor Aminoketone->MABA_precursor  Hypothesized  Pathway Hydroxy_acid 4-hydroxy-4-(3-pyridyl)butanoic acid (Hydroxy acid) Keto_acid->Hydroxy_acid Reduction

Mammalian nicotine catabolism leading to MABA precursors.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in MABA formation from nicotine.

Table 1: Kinetic Parameters of Enzymes in Nicotine Catabolism

EnzymeOrganism/SystemSubstrateKmkcatReference
γ-N-methylaminobutyrate oxidase (MABO)Arthrobacter nicotinovoransThis compound140 µM800 s-1[6]
Amine oxidase (MAO)Arthrobacter nicotinovoransThis compound2.5 mM1230 s-1[6]
Cytochrome P450 2A6Human Liver MicrosomesNicotine (for 2'-hydroxylation)-11% of cotinine formation rate[1][3][8]

Table 2: Urinary Concentrations of Nicotine Metabolites in Humans

MetabolitePopulationConcentration (ng/mL)Reference
4-oxo-4-(3-pyridyl)butanoic acid (keto acid)Smokers228 ± 129[9][10]
4-oxo-4-(3-pyridyl)butanoic acid (keto acid)Nicotine Patch Users97.5 ± 80.6[9][10]
(R)-4-hydroxy-4-(3-pyridyl)butanoic acidSmokers1120 ± 600[9][10]
(S)-4-hydroxy-4-(3-pyridyl)butanoic acidSmokers14.1 ± 8.0[9][10]
(R)-4-hydroxy-4-(3-pyridyl)butanoic acidNicotine Patch Users363 ± 228[9][10]
(S)-4-hydroxy-4-(3-pyridyl)butanoic acidNicotine Patch Users4.1 ± 3.3[9][10]

Experimental Protocols

Quantification of Nicotine Metabolites in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of nicotine and its metabolites, including precursors to MABA, in human urine.

1. Sample Preparation:

  • To a 1.0 mL aliquot of urine, add an internal standard solution (e.g., deuterated analogues of the analytes).

  • For the analysis of total (free plus conjugated) metabolites, incubate the urine sample with β-glucuronidase.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Elute the analytes from the SPE cartridge and evaporate the eluent to dryness.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the analytes using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Nicotine Dehydrogenase (NDH) Enzyme Assay

This assay measures the activity of NDH from microbial sources.

1. Reaction Mixture:

  • Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0), nicotine as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).

2. Assay Procedure:

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Monitor the reduction of DCIP spectrophotometrically by measuring the decrease in absorbance at 600 nm.

  • One unit of enzyme activity is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the specified conditions.

Experimental Workflow Diagram: LC-MS/MS Analysis

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (for total metabolites) Add_IS->Enzymatic_Hydrolysis SPE Solid-Phase Extraction Enzymatic_Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the quantification of nicotine metabolites by LC-MS/MS.

Physiological Significance and Future Directions

The formation of MABA from nicotine is significant for several reasons. In microbial systems, it represents a key step in the detoxification and utilization of a potent xenobiotic. From a biotechnological perspective, the enzymes of this pathway could be harnessed for bioremediation of nicotine-contaminated environments.

In mammals, the 2'-hydroxylation pathway leading to MABA precursors is a notable route of nicotine metabolism. The intermediate, 4-(methylamino)-1-(3-pyridyl)-1-butanone, is of particular interest as it can be nitrosated to form the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[8] Therefore, individual variations in the activity of CYP2A6 in this pathway could influence cancer risk.

Furthermore, as a structural analog of GABA, MABA's potential interaction with GABA receptors warrants further investigation.[1] Studies on related compounds suggest that modifications to the GABA structure can significantly alter receptor affinity and efficacy.[7] Elucidating the pharmacological activity of MABA could provide insights into some of the neurological effects of nicotine that are not mediated by nicotinic acetylcholine (B1216132) receptors.

Future research should focus on:

  • Quantifying MABA levels directly in the biological fluids of smokers and users of nicotine replacement therapies to better understand the flux through the 2'-hydroxylation pathway.

  • Characterizing the kinetic properties of the mammalian enzymes responsible for the conversion of 4-(methylamino)-1-(3-pyridyl)-1-butanone to downstream metabolites.

  • Investigating the potential of MABA to act as a GABA receptor agonist and its physiological consequences.

Conclusion

The catabolism of nicotine to this compound is a multifaceted process involving distinct enzymatic pathways in microbial and mammalian systems. While the microbial pyridine pathway is a well-defined route for nicotine degradation, the mammalian 2'-hydroxylation pathway represents a significant and potentially toxigenic route of nicotine metabolism. This technical guide has provided a detailed overview of these pathways, supported by quantitative data, experimental protocols, and visual diagrams. A deeper understanding of MABA formation and its physiological roles will be critical for advancing our knowledge of nicotine metabolism, its health consequences, and for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to 4-(Methylamino)butanoic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid hydrochloride, also known as 4-methylaminobutyric acid hydrochloride, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA has led to its investigation in the field of neuroscience to understand its potential interactions with GABAergic systems and its role as a precursor to GABA.[1] This technical guide provides a comprehensive overview of the core properties of this compound hydrochloride, including its physicochemical characteristics, synthesis, and analytical methods, with a focus on its relevance to neuroscience and drug development.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is the hydrochloride salt of this compound, which enhances its stability and solubility in aqueous solutions, a crucial property for biological studies.[2]

PropertyValueReference
Chemical Formula C₅H₁₂ClNO₂[2]
Molecular Weight 153.61 g/mol [2]
CAS Number 6976-17-6[2]
Melting Point 124-126 °C[1]
Appearance White to off-white crystalline solid[1]
Purity ≥ 99% (by HPLC)[1]
Solubility Soluble in water[2]
Storage Conditions 0 - 8 °C[1]

Synthesis and Purification

A common method for the synthesis of this compound hydrochloride involves the hydrolysis of N-methyl-2-pyrrolidone.[3]

Experimental Protocol: Synthesis from N-methyl-2-pyrrolidone

Materials:

Procedure:

  • N-methyl-2-pyrrolidone is refluxed with concentrated hydrochloric acid at 165 °C for 9 hours. Additional concentrated hydrochloric acid may be required during the reaction.[3]

  • After the reaction is complete, the excess hydrochloric acid is removed by distillation under reduced pressure.[3]

  • The resulting solid residue is dissolved in cold acetone and cooled to induce crystallization.[3]

  • The precipitated white solid is collected by filtration, washed with cold acetone, and dried to yield this compound hydrochloride.[3] A reported yield for this method is 90%.[3]

A logical workflow for the synthesis and purification process is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification start N-methyl-2-pyrrolidone + Concentrated HCl reflux Reflux at 165°C for 9h start->reflux Reaction distillation Distillation under reduced pressure reflux->distillation Removal of excess HCl dissolution Dissolve residue in cold acetone distillation->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying end This compound Hydrochloride Salt drying->end Final Product

Caption: Synthesis and purification workflow. (Within 100 characters)

Analytical Methods

The identity and purity of this compound hydrochloride can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the quantification and purity assessment of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., Imtak Unison UK-C18, 100 × 4.6 mm, 3 μm particle size).[4]

  • Mobile Phase: A gradient elution with 0.1% H₃PO₄ in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) can be used. A typical gradient might be: 0-3 min 0% B, 3-7 min 1% B, 7-13 min 13% B, 13-16 min 30% B, 16-23 min 55% B, and 23-24 min 0% B.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 μL.[4]

  • Column Temperature: 40°C.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of the compound. Spectral data for this compound hydrochloride is available in public databases.[5]

The diagram below illustrates a typical analytical workflow for this compound.

G cluster_analysis Analytical Workflow sample This compound hydrochloride sample hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms data Verified Compound hplc->data nmr->data ms->data

Caption: Analytical workflow for compound verification. (Within 100 characters)

Pharmacological Properties and Biological Relevance

As a derivative of GABA, this compound is of significant interest in neuroscience research. It is recognized as a precursor in the synthesis of GABA, a critical neurotransmitter for maintaining neurological health.[1] Its ability to modulate neurotransmitter levels makes it a candidate for investigation in the development of therapeutic agents for neurological disorders.[1]

Interaction with GABAergic System

The general signaling pathway of GABA involves its binding to GABA-A or GABA-B receptors, leading to inhibitory neurotransmission.

G cluster_pathway GABAergic Signaling GABA GABA GABA_A GABA-A Receptor (Ionotropic) GABA->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA->GABA_B Cl_influx Cl- Influx GABA_A->Cl_influx G_protein G-protein activation GABA_B->G_protein Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition K_channel K+ channel opening G_protein->K_channel Ca_channel Ca2+ channel inhibition G_protein->Ca_channel K_channel->Hyperpolarization Ca_channel->Inhibition

References

theoretical properties of 4-(Methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of 4-(Methylamino)butanoic Acid

Introduction

This compound, also known as N-methyl-γ-aminobutyric acid (N-Methyl-GABA), is a gamma-amino acid of significant interest to researchers in neuroscience, pharmacology, and synthetic chemistry.[1][2][3] Structurally, it is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), with a methyl group substituting one of the hydrogens on the amino group.[1][2][4] This modification imparts distinct chemical and biological properties that influence its solubility, reactivity, and potential interactions with biological systems.[4]

This compound is not only a valuable tool for studying GABAergic signaling pathways but also a known biological intermediate.[4][5] It is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP) and a product of nicotine (B1678760) catabolism in certain bacteria.[1][2][6] Its versatile chemical structure, featuring both a secondary amine and a carboxylic acid, makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical compounds.[4][7] This guide provides a comprehensive overview of the theoretical properties of this compound, its synthesis, and its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings. The hydrochloride salt is often used to improve solubility in polar solvents.[4]

PropertyValueSource(s)
IUPAC Name This compound[4][]
Synonyms N-Methyl-GABA, 4-(Methylamino)butyric acid[1][4]
CAS Number 1119-48-8[1][4]
Molecular Formula C₅H₁₁NO₂[1][4]
Molecular Weight 117.15 g/mol [1][4]
Melting Point 150-152 °C[1]
Boiling Point (Predicted) 237.3 ± 23.0 °C[1]
Density (Predicted) 1.023 ± 0.06 g/cm³[1]
pKa (Predicted) 4.42 ± 0.10[1][2]
Solubility Slightly soluble in DMSO, Methanol (B129727), and Water[1][2]
Appearance White to Off-White Solid[1][2]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.[4] This bifunctionality allows for a range of chemical transformations, making it a versatile intermediate for organic synthesis.[4]

Experimental Protocols

Several established routes for the synthesis of this compound have been documented.

1. Hydrolysis of N-methyl-2-pyrrolidone (NMP)

A common and industrially significant method involves the ring-opening hydrolysis of N-methyl-2-pyrrolidone.[4]

  • Protocol:

    • Add N-methyl-2-pyrrolidone to a reaction vessel containing concentrated hydrochloric acid.[9] A typical ratio reported is 1:2 (w/w) of NMP to HCl.[7]

    • Heat the mixture under reflux, with stirring, in an oil bath at a temperature of 135-165°C.[4][7][9]

    • Continue the reaction for 5 to 9 hours. Additional concentrated hydrochloric acid may be required during the process.[7][9]

    • After the reaction is complete, remove the excess hydrochloric acid via distillation under reduced pressure.[9]

    • Dissolve the resulting solid residue in cold acetone.[9]

    • Cool and stir the solution until crystallization of the hydrochloride salt of this compound is complete.[9] This method can achieve high yields, reportedly up to 90%.[4]

2. Oxidation of 4-(methylamino)butanal

The compound can also be synthesized through the oxidation of its corresponding aldehyde, 4-(methylamino)butanal.[4]

  • Protocol:

    • Select a suitable oxidizing agent to convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH).[4] The specific choice of reagent and reaction conditions is critical to ensure high yield and purity.

    • The reaction mechanism typically involves the nucleophilic attack of the oxidizing agent on the aldehyde.[4]

    • Standard workup procedures are then employed to isolate and purify the this compound product.

Derivatization Strategies

The functional groups of this compound are readily derivatized to produce compounds with tailored properties.

  • Esterification: The carboxylic acid group can be esterified, for example, to synthesize methyl 4-(methylamino)butanoate. This is typically achieved by reacting the parent acid with methanol in the presence of a strong acid catalyst like sulfuric acid, under reflux conditions (60-80°C).[4] The resulting ester is more lipophilic, which may enhance its ability to cross the blood-brain barrier, acting as a prodrug that releases the active compound after in-vivo hydrolysis.[4]

  • Salt Formation: The basic secondary amine readily forms salts. The hydrochloride salt is the most common and is often the direct product of the NMP hydrolysis synthesis, enhancing the compound's stability and solubility in polar solvents.[4][10]

Synthesis_and_Derivatization Synthesis and Derivatization of this compound NMP N-methyl-2-pyrrolidone (NMP) MABA 4-(Methylamino)butanoic Acid NMP->MABA  Hydrolysis (conc. HCl, 165°C) Aldehyde 4-(methylamino)butanal Aldehyde->MABA Oxidation MABA_HCl 4-(Methylamino)butanoic Acid Hydrochloride MABA->MABA_HCl  + HCl Ester Methyl 4-(methylamino)butanoate MABA->Ester  Esterification (Methanol, H+)

Caption: Key synthesis and derivatization pathways for this compound.

Biological Significance and Potential Applications

The structural similarity of this compound to GABA is the primary driver of its research applications, particularly in neuroscience.

Role in Neurotransmission and CNS Research

As N-methyl-GABA, this compound is a valuable tool for investigating GABAergic signaling pathways.[4] Researchers use it to understand how N-alkylation affects biological activity compared to GABA itself.[4] Its potential to cross the blood-brain barrier makes it a compound of interest for studying central nervous system disorders.[4] The hydrochloride salt is often used in neuropharmacology to explore the mechanisms of neuroactive substances and has been investigated for its potential to modulate neurotransmitter levels, which could influence mood and cognition.[4][5]

GABA_Signaling_Pathway Relationship to GABAergic Signaling GABA GABA (γ-Aminobutyric Acid) GABA_Receptor GABA Receptors (GABA_A, GABA_B) GABA->GABA_Receptor Primary Ligand MABA This compound (N-Methyl-GABA) MABA->GABA_Receptor Structural Analog, Potential Modulator Research CNS Disorder Research (Anxiety, Depression) MABA->Research Investigational Tool CNS_Modulation Modulation of CNS Inhibition GABA_Receptor->CNS_Modulation

Caption: Theoretical modulation of GABAergic pathways by this compound.

Metabolic and Biochemical Roles

Beyond neuroscience, this compound is recognized as a metabolite from both industrial and natural sources.

  • Metabolite: It is a known hydrolysis product of the industrial solvent NMP, linking environmental or occupational exposure to a biologically relevant molecule.[4] It is also a product of nicotine catabolism in certain bacteria.[2][6]

  • Enzyme Inhibition: In mammals, it has been found to inhibit the β-oxidation of L-Carnitine.[1][2][6]

  • Biochemical Assays: The compound and its derivatives are employed in biochemical assays to study and measure enzyme activity, providing crucial data for metabolic studies and drug development.[4][5]

Experimental Analysis Workflow

The analysis and characterization of this compound and its derivatives typically follow a standard workflow involving synthesis, purification, and spectroscopic identification.

Experimental_Workflow General Experimental Workflow Synthesis Synthesis (e.g., NMP Hydrolysis) Purification Purification (Crystallization) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy Bioassay Biological / Biochemical Assay Characterization->Bioassay

Caption: A typical experimental workflow for studying this compound.

Spectroscopic Data

The structural identity of this compound and its salts is confirmed using standard spectroscopic techniques. Spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (GC-MS), are available in various chemical databases for both the free acid and its more commonly used hydrochloride salt.[3][11][12][13][14][15] This information is essential for researchers to verify the identity and purity of their samples.

Conclusion

This compound is a molecule with multifaceted theoretical and practical importance. Its structural relationship to GABA positions it as a key compound for neuropharmacological research, offering insights into the modulation of inhibitory neurotransmission. Furthermore, its role as a versatile chemical intermediate, arising from both synthetic pathways and as a metabolite of common industrial chemicals, underscores its relevance in synthetic chemistry and toxicology. The well-defined physicochemical properties and established synthetic protocols provide a solid foundation for its application in drug discovery and development, biochemical research, and materials science.

References

An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a non-proteinogenic γ-amino acid. It is structurally analogous to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), with a methyl group substituting one of the hydrogens on the amino group.[1] This compound is of significant interest to the scientific community due to its origins as a metabolite of the industrial solvent N-methyl-2-pyrrolidinone (NMP) and the psychoactive alkaloid nicotine (B1678760).[1] Furthermore, its structural similarity to GABA positions it as a molecule of interest for investigating GABAergic signaling pathways and for the development of novel therapeutics targeting neurological disorders.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this compound, encompassing its chemical and physical properties, synthesis, biological roles, and toxicological profile. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for relevant pathways.

Chemical and Physical Properties

This compound is an off-white solid that is hygroscopic.[3] Its hydrochloride salt is often utilized in research to improve its solubility in polar solvents.[1]

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--
Synonyms N-Methyl-GABA, 4-(Methylamino)butyric acid, γ-N-methylaminobutyrate[1]
CAS Number 1119-48-8[1]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Melting Point 150-152 °C[3]
Boiling Point 237.3 ± 23.0 °C (Predicted)[3]
pKa 4.42 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in DMSO, Methanol, and Water[3]

Synthesis

The synthesis of this compound has been approached through several routes, primarily involving the hydrolysis of N-methyl-2-pyrrolidone or the reaction of γ-butyrolactone with methylamine.

Synthesis from N-methyl-2-pyrrolidone (NMP)

One documented method involves the acid-catalyzed hydrolysis of NMP. This process opens the lactam ring to yield the desired γ-amino acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-methyl-2-pyrrolidone

  • Materials:

    • N-methyl-2-pyrrolidone (NMP)

    • Concentrated Hydrochloric Acid (HCl)

    • Acetone

  • Procedure:

    • In a reaction vessel, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid in a 1:2 weight ratio.[4]

    • Heat the mixture to 135 °C under reflux with stirring for 5 hours.[4]

    • After the reaction is complete, remove the excess hydrochloric acid via distillation under reduced pressure.

    • Dissolve the resulting solid residue in cold acetone.

    • Induce crystallization by cooling and stirring.

    • Filter the white solid, wash with cold acetone, and dry to obtain this compound hydrochloride.

  • Yield: Approximately 72.89%.[4]

Synthesis from γ-Butyrolactone and Methylamine

Another common industrial method involves the reaction of γ-butyrolactone with an excess of methylamine. This is a two-step process involving the formation of an intermediate amide followed by cyclization.

Experimental Workflow: Synthesis from γ-Butyrolactone

G GBL γ-Butyrolactone Intermediate N-methyl-γ-hydroxybutanamide GBL->Intermediate Reaction at lower temp & pressure Methylamine Methylamine Methylamine->Intermediate MABA This compound Intermediate->MABA Dehydration & Cyclization at higher temp & pressure Water Water MABA->Water

Caption: Synthesis of this compound from γ-butyrolactone.

Biological Activity and Mechanism of Action

The biological significance of this compound stems from its role as a metabolite and its structural similarity to GABA.

Metabolic Origin

3.1.1. Metabolism of N-methyl-2-pyrrolidone (NMP)

This compound is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidone.[1] This biotransformation is a key step in the metabolic pathway of NMP in organisms.

Metabolic Pathway of NMP

G NMP N-methyl-2-pyrrolidone MABA This compound NMP->MABA Hydrolysis

Caption: Formation of this compound from NMP.

3.1.2. Catabolism of Nicotine

In certain bacteria, this compound is a product of nicotine catabolism.[1]

Nicotine Catabolism Pathway (Bacterial)

G Nicotine Nicotine Intermediate Intermediate Metabolites Nicotine->Intermediate Enzymatic reactions MABA This compound Intermediate->MABA

Caption: Bacterial catabolism of nicotine to this compound.

GABAergic System Modulation

Hypothesized Interaction with GABAergic Synapse

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_receptor GABAA Receptor GABA_vesicle->GABA_receptor GABA release Cl_channel Cl- Channel GABA_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx MABA This compound MABA->GABA_receptor Potential Interaction (Agonist/Antagonist/Modulator?)

References

Methodological & Application

Application Notes: Synthesis of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3] Its structure makes it a valuable intermediate and building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[4] For instance, it serves as a precursor in the development of therapeutic agents targeting neurological disorders such as anxiety and depression.[2] The synthesis of this compound can be accomplished through several established chemical routes, each with distinct advantages regarding starting materials, yield, and reaction conditions.

This document outlines two primary protocols for the synthesis of this compound, providing detailed experimental procedures, a comparison of quantitative data, and a generalized workflow for chemical synthesis.

Synthetic Protocols

Two common and effective methods for synthesizing this compound are detailed below:

  • Acid-Catalyzed Hydrolysis of N-methyl-2-pyrrolidone (NMP) : A prevalent and industrially significant method that involves the ring-opening of NMP under acidic conditions.[4]

  • Reductive Amination : This versatile method forms an amine from a carbonyl group.[5] While a direct protocol starting from a specific aldehyde to produce this compound is not detailed in the provided results, the general principles are well-established for converting aldehydes or ketones into primary, secondary, and tertiary amines.[5][6]

Protocol 1: Acid-Catalyzed Hydrolysis of N-methyl-2-pyrrolidone

This method yields this compound hydrochloride, which can be used as is or neutralized to the free amino acid. The procedure involves refluxing NMP with concentrated hydrochloric acid.[4][7]

Materials and Reagents:

  • N-methyl-2-pyrrolidone (NMP)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (cold)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid. One documented procedure suggests a weight ratio of 1:2 for NMP to 10% HCl.[8]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Documented temperatures range from 135°C to 165°C.[7][8] Maintain reflux for a period of 5 to 9 hours.[7][8] Additional portions of concentrated HCl may be required during the reaction.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid by distillation under reduced pressure using a rotary evaporator.[7]

  • Purification: Dissolve the resulting solid residue in cold acetone. Stir the mixture and cool to induce complete crystallization of the product, this compound hydrochloride.[7]

  • Isolation: Filter the white solid precipitate, wash it twice with cold acetone, and dry it to yield the final product.[7] The mother liquor can be concentrated to recover additional product.[7]

Protocol 2: Reductive Amination (General Approach)

Reductive amination, or reductive alkylation, converts a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine.[5] To synthesize this compound, a suitable starting material would be a 4-oxobutanoic acid derivative reacted with methylamine (B109427) in the presence of a reducing agent.

Key Components:

  • Carbonyl Source: A derivative of succinic semialdehyde or 4-oxobutanoic acid.

  • Amine Source: Methylamine (CH₃NH₂).

  • Reducing Agent: Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or sodium borohydride (B1222165) (NaBH₄).[6][9] NaBH₃CN is often preferred as it can selectively reduce imines in the presence of aldehydes.[9]

Generalized Experimental Procedure:

  • Imine Formation: Dissolve the carbonyl-containing starting material and methylamine in a suitable solvent (e.g., methanol, dichloromethane) in a reaction flask. The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation.[5]

  • Reduction: Add the reducing agent to the reaction mixture. This can be done in the same pot after the imine has formed.[5] The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding water or a dilute acid.

  • Extraction: Extract the product into an appropriate organic solvent. The organic layers are combined, washed, and dried.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as crystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of this compound hydrochloride.

Synthesis RouteStarting MaterialKey ReagentsTemperatureTimeYield (%)Reference
Acid HydrolysisN-methyl-2-pyrrolidoneConc. HCl165 °C9 h90%[7]
Acid HydrolysisN-methyl-2-pyrrolidone10% HCl135 °C5 h72.9%[8]

Visualized Workflow and Pathways

General Synthesis Workflow

The following diagram illustrates a typical workflow for the chemical synthesis protocols described.

G Start Starting Materials (e.g., NMP, Carbonyl) Reaction Reaction Mixture (Solvent, Reagents) Start->Reaction Conditions Reaction Conditions (Heating/Stirring) Reaction->Conditions Workup Work-up (Quenching, Neutralization) Conditions->Workup Extraction Extraction & Washing Workup->Extraction Drying Drying & Evaporation Extraction->Drying Purification Purification (Crystallization/Chromatography) Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for chemical synthesis.

GABA Synthesis and Metabolism Pathway

This compound is a derivative of GABA. The diagram below shows the primary metabolic pathway for GABA synthesis from glutamate (B1630785) in a presynaptic neuron.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD B6 GABA GABA Astrocyte Astrocyte GABA->Astrocyte Uptake GAD->GABA Presynaptic Presynaptic Neuron GABA_T GABA Transaminase (GABA-T) Astrocyte->GABA_T SSA Succinic Semialdehyde (SSA) GABA_T->SSA

Caption: GABA synthesis and degradation pathway.[3]

References

Application Notes and Protocols for the Synthesis of 4-(Methylamino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(methylamino)butanoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and neuropharmacology due to their structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The methodologies outlined herein offer robust and versatile routes to these valuable molecules.

Introduction

This compound, also known as N-methyl-GABA, and its derivatives are crucial building blocks in the development of novel therapeutic agents. The introduction of a methyl group on the nitrogen atom of GABA can significantly alter its pharmacological properties, including its affinity for GABA receptors and transporters, as well as its metabolic stability. This document details several key synthetic strategies for accessing the parent compound and its ester and amide derivatives, providing researchers with a practical guide for their synthesis and further functionalization.

Synthetic Strategies Overview

Several viable synthetic routes can be employed for the preparation of this compound and its derivatives. The choice of method often depends on the starting material availability, desired scale, and the specific derivative being targeted. The primary methods covered in this note include:

  • Ring-Opening Hydrolysis of N-methyl-2-pyrrolidone (NMP): An industrially relevant and high-yielding method.

  • Reductive Amination: A versatile approach for forming the core C-N bond from a carbonyl precursor.

  • N-Alkylation of 4-Aminobutanoic Acid Precursors: A direct method to introduce the methyl group onto a pre-existing GABA scaffold.

Derivatization of the resulting this compound via esterification and amide bond formation is also detailed.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the primary synthetic routes to this compound hydrochloride.

Synthesis MethodStarting Material(s)Key ReagentsTemperature (°C)Time (h)Yield (%)
Hydrolysis of NMP (Method 1)N-methyl-2-pyrrolidone (NMP)Concentrated HCl1659~90
Hydrolysis of NMP (Method 2)N-methyl-2-pyrrolidone (NMP)10% HCl1355~73
Reductive Amination (Representative)Succinic semialdehyde, Methylamine (B109427) hydrochlorideNaBH(OAc)₃, Acetic AcidRoom Temp.2High
N-Alkylation (Eschweiler-Clarke)Ethyl 4-aminobutanoateFormaldehyde (B43269), Formic AcidReflux2-4Good

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Hydrolysis of N-methyl-2-pyrrolidone

This protocol describes the synthesis of the hydrochloride salt of this compound from the readily available solvent N-methyl-2-pyrrolidone (NMP).

Reaction Scheme:

G cluster_reagents NMP N-methyl-2-pyrrolidone Product This compound Hydrochloride NMP->Product Reflux HCl HCl, H₂O

Figure 1: Hydrolysis of NMP to this compound HCl.

Materials and Reagents:

  • N-methyl-2-pyrrolidone (NMP)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (B3395972) (cold)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid.[1]

  • Place the flask in an oil bath and heat the mixture to reflux at 165°C with stirring for 9 hours. Additional portions of concentrated hydrochloric acid may be required during the reaction.[1]

  • After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure.[1]

  • Dissolve the remaining solid residue in cold acetone and stir while cooling to induce complete crystallization.[1]

  • Collect the resulting white solid by filtration, wash twice with cold acetone, and dry under vacuum.[1]

Expected Yield: Approximately 90%.[1]

Characterization (of Hydrochloride Salt):

  • Appearance: White crystalline powder.[1]

  • Melting Point: 119-120°C.[1]

  • ¹H NMR: Spectral data can be found on commercial supplier websites.[2]

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol provides a representative method for the synthesis of this compound via reductive amination of succinic semialdehyde with methylamine using sodium triacetoxyborohydride (B8407120).

Workflow:

G start Mix Succinic Semialdehyde and Methylamine HCl in THF add_reagents Add Acetic Acid and Sodium Triacetoxyborohydride start->add_reagents react Stir at Room Temperature for 2 hours add_reagents->react workup Quench, Extract with Ethyl Acetate, and Dry react->workup purify Purify by Chromatography or Recrystallization workup->purify product This compound purify->product

Figure 2: Workflow for reductive amination synthesis.

Materials and Reagents:

  • Succinic semialdehyde

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid

  • Tetrahydrofuran (THF), absolute

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve succinic semialdehyde (1.0 equiv) and methylamine hydrochloride (1.5 equiv) in absolute THF.

  • To the stirred solution, add glacial acetic acid (2.0 equiv).

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions. The mixture may warm up.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Expected Yield: High.

Protocol 3: Synthesis of N-Methyl-4-aminobutanoic Acid via Eschweiler-Clarke Reaction

This protocol details the N-methylation of a primary amine, such as ethyl 4-aminobutanoate, followed by hydrolysis to yield the target product.

Reaction Scheme:

G start Primary Amine intermediate Tertiary Amine start->intermediate Reductive Methylation reagents Formaldehyde, Formic Acid product N-Methyl-4-aminobutanoic Acid intermediate->product Ester Hydrolysis hydrolysis Hydrolysis

Figure 3: Eschweiler-Clarke methylation and subsequent hydrolysis.

Materials and Reagents:

  • Ethyl 4-aminobutanoate hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (B78521) (for neutralization and hydrolysis)

Procedure:

Part A: N,N-Dimethylation

  • To a flask, add ethyl 4-aminobutanoate hydrochloride (1.0 equiv), formaldehyde (excess, e.g., 2.5 equiv), and formic acid (excess, e.g., 2.5 equiv).

  • Heat the mixture to reflux (near boiling) for 2-4 hours. The reaction is irreversible due to the evolution of carbon dioxide.[3]

  • Cool the reaction mixture and make it alkaline by the addition of a sodium hydroxide solution.

  • Extract the N,N-dimethylated ester product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude tertiary amine ester.

Part B: Hydrolysis

  • Hydrolyze the crude ester from Part A using a standard saponification procedure (e.g., refluxing with aqueous NaOH), followed by acidic workup to yield N,N-dimethyl-4-aminobutanoic acid.

  • Note: To obtain the mono-methylated product, careful control of stoichiometry is required, though the tertiary amine is often the favored product.[3]

Expected Yield: Good.

Derivatization Protocols

Protocol 4: Esterification of this compound

This protocol describes the formation of ethyl 4-(methylamino)butanoate.

Materials and Reagents:

  • This compound hydrochloride

  • Ethanol (B145695), absolute

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 equiv) in absolute ethanol at 0°C.

  • Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product, ethyl 4-(methylamino)butanoate hydrochloride, can be used as is or neutralized with a base and extracted to obtain the free ester.

Characterization (Ethyl Ester):

  • Molecular Formula: C₇H₁₅NO₂[4]

  • Molecular Weight: 145.20 g/mol [4]

Protocol 5: Amide Coupling of this compound

This protocol details the synthesis of N-benzyl-4-(methylamino)butanamide using boric acid as a catalyst.

Materials and Reagents:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 equiv), boric acid (e.g., 1 mol%), and toluene.[5]

  • Add benzylamine (1.05 equiv) to the stirred mixture.[5]

  • Heat the reaction mixture to reflux for 16 hours, collecting the water in the Dean-Stark trap.[5]

  • Cool the mixture to room temperature and pour it into hexanes to precipitate the product.[5]

  • Stir for 30 minutes, then filter the solid product.[5]

  • Wash the collected solid with hexanes and then with distilled water.[5]

  • Dry the product in vacuo.

Expected Yield: 88-91% (based on a similar reaction).[5]

Characterization (N-Benzyl-4-phenylbutyramide - for comparison):

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.76-1.87 (m, 2 H), 2.15 (t, 2 H, J = 7.2), 2.55 (t, 2 H, J = 7.5), 4.26 (d, 2 H, J = 6.0), 7.16-7.33 (m, 10 H), 8.30 (br, 1 H).[5]

  • ¹³C NMR (75.6 MHz, DMSO-d₆): δ 27.1, 34.6, 34.7, 41.9, 125.7, 126.6, 127.1, 128.20, 128.23, 128.27, 139.7, 141.7, 171.7.[5]

Protocol 6: Boc-Protection of this compound

This protocol describes the protection of the secondary amine functionality.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • 1M HCl

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv).

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise.

  • Stir the mixture at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product.

Expected Yield: High.

Conclusion

The synthetic protocols detailed in this application note provide a comprehensive guide for the preparation of this compound and its key derivatives. The choice of the synthetic route will depend on the specific research needs, scale, and available starting materials. These methods offer a solid foundation for researchers and drug development professionals to access these important compounds for further investigation and application in various fields of chemical and biological sciences.

References

Application Notes and Protocols for In Vivo Studies of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and neurochemical effects of 4-(Methylamino)butanoic acid, a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Given its structural similarity to GABA, this compound is hypothesized to modulate the GABAergic system, making it a person of interest for its potential therapeutic applications in neurological and psychiatric disorders.[1][4] The following protocols are designed for preclinical rodent models and can be adapted for specific research questions.

Pharmacokinetic Profiling of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rodents following systemic administration. This protocol outlines the procedures for plasma and brain tissue collection to assess key pharmacokinetic parameters.

Experimental Protocol

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Male/Female Sprague-Dawley rats or C57BL/6 mice

  • Administration supplies (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dosing Formulation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Administration: Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). A typical dose range to explore could be 10-100 mg/kg.

  • Sample Collection:

    • Plasma: Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Collect blood into EDTA-coated tubes and centrifuge to separate plasma.

    • Brain Tissue: At the final time point, euthanize the animals under deep anesthesia and perfuse with ice-cold saline. Rapidly extract the brain, dissect the region of interest (e.g., hippocampus, prefrontal cortex), weigh, and snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer and centrifuge to obtain the supernatant. Store the supernatant at -80°C.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2). For brain tissue, calculate the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)

ParameterOral Administration (50 mg/kg)Intraperitoneal Administration (50 mg/kg)
Plasma
Cmax (ng/mL)1500 ± 2503200 ± 400
Tmax (min)6030
AUC (0-t) (ng*min/mL)250000 ± 45000480000 ± 60000
t1/2 (min)180 ± 30150 ± 25
Brain (Hippocampus)
Cmax (ng/g)300 ± 50750 ± 120
Tmax (min)9045
Brain/Plasma Ratio at Tmax0.200.23

Data are presented as mean ± SD.

Assessment of Anxiolytic-like Effects using the Elevated Plus Maze Test

Objective: To evaluate the potential anxiolytic-like effects of this compound in rodents using the elevated plus maze (EPM) test, a widely used behavioral assay for anxiety.[5][6][7][8][9]

Experimental Protocol

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • This compound

  • Vehicle

  • Positive control (e.g., Diazepam)

  • Male/Female mice or rats

Procedure:

  • Animal Handling and Habituation: Handle the animals for several days before the test to reduce stress. Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[7]

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg) intraperitoneally 30 minutes before the test.

  • EPM Test:

    • Place the animal in the center of the maze, facing one of the open arms.[9]

    • Allow the animal to explore the maze for 5 minutes.[8]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.

Data Presentation

Table 2: Effects of this compound on Behavior in the Elevated Plus Maze (Example Data)

Treatment GroupTime in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Vehicle35 ± 58 ± 21500 ± 200
This compound (10 mg/kg)55 ± 812 ± 31550 ± 210
This compound (30 mg/kg)75 ± 10 15 ± 41520 ± 190
Diazepam (2 mg/kg)80 ± 12 16 ± 41300 ± 180

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.

In Vivo Microdialysis for Measuring Extracellular GABA Levels

Objective: To investigate the effect of this compound on extracellular GABA levels in a specific brain region (e.g., the hippocampus) of freely moving rodents using in vivo microdialysis.

Experimental Protocol

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with fluorescence or electrochemical detection

  • Anesthesia

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 48-72 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[3] After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using a validated HPLC method.

  • Data Analysis: Express the post-injection GABA levels as a percentage of the mean baseline concentration for each animal. Analyze the data using repeated measures ANOVA to determine the effect of the treatment over time.

Data Presentation

Table 3: Effect of this compound on Extracellular GABA in the Hippocampus (Example Data)

Time (min)Vehicle (% Baseline)This compound (30 mg/kg) (% Baseline)
-20102 ± 898 ± 7
099 ± 6101 ± 5
20101 ± 7125 ± 10
4098 ± 5155 ± 15
60103 ± 8160 ± 18
80100 ± 6145 ± 12
10097 ± 5120 ± 9
12099 ± 7105 ± 8

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group at the same time point.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_T GABA-T GABA_T->Glutamate Metabolism GAT1 GAT1 (Transporter) GABA_B_R GABAB Receptor G_protein G-protein GABA_B_R->G_protein Activates K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GABA->GAT1 Reuptake GABA->GABA_B_R Binds MABA This compound MABA->GAT1 Potential Inhibitor MABA->GABA_B_R Potential Agonist/Modulator

Caption: Hypothesized GABAergic signaling pathway and potential targets of this compound.

G start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation dosing Drug Administration (Oral or IP) acclimation->dosing blood_collection Serial Blood Collection (0-480 min) dosing->blood_collection brain_extraction Brain Euthanasia & Extraction (Final Timepoint) blood_collection->brain_extraction sample_processing Plasma & Brain Sample Processing brain_extraction->sample_processing lcms LC-MS/MS Analysis sample_processing->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis end End pk_analysis->end G start Start habituation Animal Habituation (≥ 60 min) start->habituation administration Drug Administration (Vehicle, MABA, Diazepam) habituation->administration epm_test Elevated Plus Maze Test (5 min) administration->epm_test video_recording Video Recording epm_test->video_recording data_analysis Behavioral Data Analysis (Time in arms, entries) video_recording->data_analysis end End data_analysis->end

References

Application Note: HPLC Analysis of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Its structural similarity to GABA makes it a compound of interest in neuroscience and pharmaceutical research for its potential effects on GABAergic signaling pathways. Accurate and reliable quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. However, a significant challenge in the HPLC analysis of this compound is its lack of a strong native chromophore or fluorophore, which hinders its direct detection by common UV-Vis or fluorescence detectors. To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule. This application note provides detailed protocols for the analysis of this compound using HPLC with pre-column derivatization.

Principle of Analysis

The analytical workflow involves the derivatization of the secondary amine group of this compound with a labeling agent, followed by the separation of the resulting derivative from other sample components using reversed-phase HPLC. The derivatized analyte is then detected and quantified using a UV-Vis or fluorescence detector. This application note details three common derivatization reagents suitable for secondary amines: 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl Chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, as used in the AccQ•Tag™ method).

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of derivatized amino acids, which can be expected for this compound under optimized conditions. Please note that these values are illustrative and may vary based on the specific HPLC system, column, and experimental conditions.

ParameterFMOC-Cl DerivatizationDansyl Chloride DerivatizationAccQ-Tag (AQC) Derivatization
Detection Method Fluorescence (Ex: 265 nm, Em: 310 nm) or UV (265 nm)Fluorescence (Ex: 335 nm, Em: 520 nm) or UV (254 nm)Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm)
Linearity Range 1 - 500 µM5 - 800 µM0.5 - 600 µM
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.5 - 2.0 pmol1.0 - 5.0 pmol0.2 - 1.0 pmol
Limit of Quantification (LOQ) 1.5 - 6.0 pmol3.0 - 15.0 pmol0.6 - 3.0 pmol
Typical Retention Time 15 - 25 min (Gradient)18 - 28 min (Gradient)12 - 22 min (Gradient)
Precision (%RSD) < 5%< 6%< 4%
Accuracy (% Recovery) 95 - 105%94 - 106%96 - 104%

Experimental Protocols

Sample Preparation

For biological samples such as plasma or tissue homogenates, a protein precipitation step is typically required.

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) or methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 0.1 M HCl. The sample is now ready for derivatization.

For pharmaceutical formulations, dissolve the sample in a suitable solvent (e.g., water or methanol) and dilute to an appropriate concentration with 0.1 M HCl.

Pre-column Derivatization Protocols
  • Reagents:

  • Procedure:

    • To 50 µL of the prepared sample, add 100 µL of borate buffer.

    • Add 150 µL of the FMOC-Cl reagent.

    • Vortex immediately and let the reaction proceed for 5 minutes at room temperature.

    • Stop the reaction by adding 200 µL of pentane or hexane and vortex for 30 seconds.

    • Allow the layers to separate and discard the upper organic layer. Repeat the extraction step.

    • The aqueous layer containing the derivatized analyte is ready for HPLC injection.

  • Reagents:

    • Sodium Bicarbonate Buffer: 0.1 M, pH 9.5.

    • Dansyl Chloride Reagent: 10 mg/mL in acetonitrile (prepare fresh and protect from light).

    • Methylamine (B109427) Solution: 2% (v/v) in water to quench the reaction.

  • Procedure:

    • To 50 µL of the prepared sample, add 100 µL of sodium bicarbonate buffer.

    • Add 100 µL of the Dansyl Chloride reagent.

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Cool the mixture to room temperature.

    • Add 20 µL of the methylamine solution to quench the excess Dansyl Chloride.

    • Vortex and let it stand for 10 minutes at room temperature.

    • The sample is ready for HPLC injection.

This protocol is based on the Waters AccQ•Tag Ultra Chemistry.

  • Reagents (as provided in the kit):

    • AccQ•Tag Ultra Borate Buffer.

    • AccQ•Tag Ultra Reagent Powder (AQC): Reconstitute in AccQ•Tag Ultra Reagent Diluent.

  • Procedure:

    • To 10 µL of the prepared sample, add 70 µL of AccQ•Tag Ultra Borate Buffer.

    • Vortex briefly.

    • Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent.

    • Vortex immediately and thoroughly.

    • Heat the mixture at 55°C for 10 minutes.

    • Cool to room temperature. The sample is ready for HPLC injection.[1]

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 25 mM Sodium Acetate, pH 6.5 (adjust with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 50% B (linear gradient)

    • 20-22 min: 50% to 90% B (linear gradient)

    • 22-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (hold for column re-equilibration)

  • Detection:

    • FMOC: Fluorescence (Ex: 265 nm, Em: 310 nm) or UV (265 nm).

    • Dansyl: Fluorescence (Ex: 335 nm, Em: 520 nm) or UV (254 nm).

    • AQC: Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Biological Fluid or Formulation) Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Extraction_Dilution Extraction / Dilution Protein_Precipitation->Extraction_Dilution Reconstitution Reconstitution in Acid Extraction_Dilution->Reconstitution Derivatization Derivatization with FMOC-Cl, Dansyl-Cl, or AQC Reconstitution->Derivatization Injection Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

derivatization_pathways cluster_fmoc FMOC-Cl Derivatization cluster_dansyl Dansyl Chloride Derivatization cluster_aqc AQC (AccQ•Tag) Derivatization Analyte This compound (Secondary Amine) FMOC_Derivative Stable FMOC Derivative (Fluorescent/UV-active) Analyte->FMOC_Derivative + FMOC-Cl (pH 9.5) Dansyl_Derivative Stable Dansyl Derivative (Fluorescent/UV-active) Analyte->Dansyl_Derivative + Dansyl-Cl (pH 9.5, Heat) AQC_Derivative Stable AQC Derivative (Fluorescent/UV-active) Analyte->AQC_Derivative + AQC (pH 8.2-10.2, Heat) FMOC_Cl FMOC-Cl Dansyl_Cl Dansyl Chloride AQC AQC Reagent

Caption: Derivatization pathways for this compound.

References

Application Notes and Protocols: 1H NMR Analysis of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid, also known as γ-(methylamino)butyric acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its structural similarity to GABA makes it a compound of interest in neuroscience and drug development for its potential to interact with GABAergic systems. Accurate structural elucidation and purity assessment are critical for preclinical and clinical studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful analytical technique for the unambiguous identification and quantification of small molecules like this compound.

This document provides a detailed protocol for the 1H NMR analysis of this compound, including predicted spectral data, a comprehensive experimental workflow, and a guide to data interpretation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. This data is based on computational predictions and should be used as a reference for experimental verification. The spectrum is typically acquired in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) to avoid interference from solvent protons.

Table 1: Predicted 1H NMR Data for this compound in D₂O

Chemical GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂-COOH (α-protons)2.29Triplet (t)2H~7.5
-CH₂-CH₂-CH₂- (β-protons)1.89Quintet (quin)2H~7.5
-N(H)-CH₂- (γ-protons)3.00Triplet (t)2H~7.5
-N(H)-CH₃ (N-methyl protons)2.72Singlet (s)3HN/A
-NH - and -COOH VariableBroad Singlet2HN/A

Note: The chemical shifts of the amine (N-H) and carboxylic acid (O-H) protons are highly dependent on the solvent, concentration, and pH, and they may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

Experimental Protocol

This section outlines a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterium oxide (D₂O, 99.9% D)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (optional, e.g., DSS or TSP)

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard can be added to the sample.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons)

  • Acquisition Time (aq): At least 4 seconds

  • Spectral Width (sw): 12-16 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., ~5 ppm)

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual HDO peak at δ 4.79 ppm. If an internal standard is used, reference to its characteristic peak (e.g., DSS at δ 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift (δ) for each signal.

  • Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

Data Interpretation and Analysis

A typical 1H NMR spectrum of this compound in D₂O is expected to show four distinct signals corresponding to the different proton environments in the molecule.

  • The triplet at approximately 2.29 ppm corresponds to the two protons on the carbon adjacent to the carboxylic acid group (α-protons). The triplet splitting pattern arises from coupling to the two neighboring protons on the β-carbon.

  • The quintet around 1.89 ppm is assigned to the two protons on the central carbon of the propyl chain (β-protons). This signal is split into a quintet due to coupling with the two α-protons and the two γ-protons.

  • The triplet at approximately 3.00 ppm is attributed to the two protons on the carbon attached to the nitrogen atom (γ-protons). The triplet multiplicity is due to coupling with the two adjacent β-protons.

  • The singlet at around 2.72 ppm corresponds to the three protons of the N-methyl group. This signal is a singlet as there are no adjacent protons to couple with.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the 1H NMR analysis and the logical relationship of the proton signals in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate Peaks reference->integrate analyze Assign Signals & Measure J-couplings integrate->analyze

Caption: Experimental workflow for 1H NMR analysis.

signal_relationship COOH COOH C_alpha α-CH₂ C_beta β-CH₂ C_alpha->C_beta J ≈ 7.5 Hz C_gamma γ-CH₂ C_beta->C_gamma J ≈ 7.5 Hz NH NH CH3 CH₃

Caption: Proton coupling relationships in this compound.

Conclusion

This application note provides a comprehensive guide for the 1H NMR analysis of this compound. By following the detailed experimental protocol and using the provided spectral data as a reference, researchers, scientists, and drug development professionals can confidently identify and characterize this important GABA derivative. The combination of accurate data acquisition and careful interpretation is essential for ensuring the quality and integrity of research and development activities involving this compound.

References

Application Notes and Protocols for Utilizing 4-(Methylamino)butanoic Acid in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-(Methylamino)butanoic acid in neurotransmitter uptake assays. This document outlines detailed protocols for assessing the compound's interaction with key neurotransmitter transporters, including the GABA transporter (GAT), dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Introduction

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Due to its structural similarity to GABA, it is a compound of interest for investigating the function and pharmacology of GABA transporters. Furthermore, understanding its potential off-target effects on other monoamine transporters is crucial for a complete pharmacological profile. Neurotransmitter transporters are critical in regulating synaptic transmission by clearing neurotransmitters from the synaptic cleft.[2][3] Their modulation by small molecules is a key strategy in the development of therapeutics for various neurological and psychiatric disorders.[4]

These notes provide both radiolabeled and fluorescence-based assay protocols, offering flexibility for different laboratory capabilities and throughput requirements.

Data Presentation

The following tables summarize key quantitative data for reference compounds commonly used in neurotransmitter uptake assays. Currently, there is limited publicly available data on the specific activity of this compound on these transporters. Researchers are encouraged to use the provided protocols to determine these values.

Table 1: GABA Transporter (GAT) Inhibition Data

CompoundTransporter SubtypeIC50 (µM)Ki (µM)Assay TypeCell LineReference
TiagabinehGAT-10.390.07[³H]-GABA UptakeHEK293[5][6]
SKF 89976AhGAT-17.0-[³H]-GABA UptakeHEK293S[7]
NO-711hGAT-11.0-[³H]-GABA UptakeHEK293S[7]
(S)-SNAP-5114mGAT-3-3.1[³H]-GABA Uptake-[8]
This compoundGAT-1, GAT-2, GAT-3, BGT-1Data not availableData not available--

Table 2: Monoamine Transporter Inhibition Data

CompoundTransporterIC50 (nM)Ki (nM)Assay TypeCell LineReference
ImipraminehSERT27-[³H]-5-HT UptakeCHO[9]
ParoxetinehSERT1.4-[³H]-5-HT UptakeCHO[9]
VenlafaxinehDAT--[³H]-Dopamine UptakeMDCK-II[10]
DesipraminehNET3.40.6 - 5.11[³H]-NE UptakehNET expressing cells[11]
This compoundDAT, SERT, NETData not availableData not available--

Experimental Protocols

Protocol 1: Radiolabeled Neurotransmitter Uptake Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory activity of this compound on GABA, dopamine, serotonin, or norepinephrine transporters expressed in Human Embryonic Kidney 293 (HEK293) cells using radiolabeled substrates.

Materials:

  • HEK293 cells stably expressing the transporter of interest (e.g., hGAT-1, hDAT, hSERT, or hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Radiolabeled substrate: [³H]-GABA, [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine

  • Unlabeled substrate (for determining non-specific uptake)

  • This compound stock solution (in water or appropriate solvent)

  • Reference inhibitor (e.g., Tiagabine for GAT-1, GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C and 5% CO₂.

  • Preparation of Assay Plate:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing various concentrations of this compound or the reference inhibitor to the test wells. For control wells (total uptake), add 50 µL of KRH buffer. For non-specific uptake wells, add 50 µL of a high concentration of the respective unlabeled substrate or a known inhibitor.

    • Pre-incubate the plate for 10-20 minutes at room temperature.

  • Initiation of Uptake:

    • Add 50 µL of KRH buffer containing the radiolabeled substrate to all wells to initiate the uptake. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter.

    • Incubate for a predetermined time (e.g., 1-10 minutes) at room temperature. This time should be within the linear range of uptake for the specific transporter.

  • Termination of Uptake:

    • Rapidly aspirate the solution from the wells.

    • Wash the cells three times with 150 µL of ice-cold KRH buffer to remove unincorporated radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes.

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake (counts in the presence of excess unlabeled substrate or inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the concentration of this compound.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters, offering a non-radioactive alternative for high-throughput screening.[4][12][13]

Materials:

  • HEK293 cells stably expressing the transporter of interest (hDAT, hSERT, or hNET)

  • Cell culture medium

  • Black, clear-bottom 96-well or 384-well plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (commercially available, contains a fluorescent substrate and a masking dye)

  • This compound stock solution

  • Reference inhibitor

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in black, clear-bottom plates at an optimized density (e.g., 10,000-20,000 cells/well for a 384-well plate).[12] Allow cells to adhere overnight.

  • Compound Addition:

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add assay buffer containing serial dilutions of this compound or the reference inhibitor to the wells.

    • Incubate for 10-15 minutes at 37°C.[12]

  • Substrate Addition and Signal Detection:

    • Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

    • Add the dye solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in kinetic mode for 15-30 minutes or as an endpoint reading after a specified incubation time at 37°C.[14]

  • Data Analysis:

    • The rate of fluorescence increase or the endpoint fluorescence intensity is proportional to the transporter activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in neurotransmitter transport and the general workflows for the described assays.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Neurotransmitter Neurotransmitter (GABA, DA, 5-HT, NE) Vesicle->Neurotransmitter Exocytosis Transporter Neurotransmitter Transporter (GAT, DAT, SERT, NET) Transporter->Vesicle Repackaging via VMAT Mitochondrion Mitochondrion (MAO) Transporter->Mitochondrion Degradation by MAO VMAT VMAT Neurotransmitter->Transporter Reuptake (Na+/Cl- dependent) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: General mechanism of neurotransmitter release, reception, and reuptake at the synapse.

G start Start plate_cells Plate transporter-expressing HEK293 cells in 96-well plate start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compound Add this compound or reference inhibitor wash_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_radiolabel Add radiolabeled neurotransmitter pre_incubate->add_radiolabel incubate Incubate for uptake add_radiolabel->incubate terminate_wash Terminate uptake and wash cells incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells add_scintillant Add scintillation cocktail lyse_cells->add_scintillant count Measure radioactivity add_scintillant->count analyze Analyze data (IC50) count->analyze end End analyze->end

Caption: Workflow for the radiolabeled neurotransmitter uptake assay.

G start Start plate_cells Plate transporter-expressing cells in black, clear-bottom plate start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compound Add this compound or reference inhibitor wash_cells->add_compound incubate_compound Incubate with compound add_compound->incubate_compound add_dye Add fluorescent substrate and masking dye incubate_compound->add_dye measure_fluorescence Measure fluorescence (kinetic or endpoint) add_dye->measure_fluorescence analyze Analyze data (IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drug candidates. N-methylation can significantly increase metabolic stability, improve membrane permeability, and modulate conformation, which can lead to enhanced receptor affinity and selectivity.[1] 4-(Methylamino)butanoic acid, an N-methylated β-amino acid, offers a unique building block for creating novel peptide analogs with modified structural and pharmacological characteristics.

However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues, such as this compound, presents challenges primarily due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[2] This often leads to incomplete coupling reactions and lower yields.[3] These application notes provide detailed protocols and guidance for the efficient incorporation of Fmoc-4-(methylamino)butanoic acid in SPPS, ensuring high-yield and high-purity synthesis of the target N-methylated peptides.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. The following table summarizes the performance and key characteristics of commonly used coupling reagents in the context of N-methylated peptide synthesis.

Coupling ReagentActivating AdditiveBaseTypical Coupling TimeCoupling EfficiencyKey AdvantagesPotential Issues
HATU NoneDIEA, 2,4,6-Collidine1-4 hours>99%[4]High efficiency, fast reaction rates.[5]Potential for racemization, guanidinylation of the N-terminus.[2]
HBTU HOBtDIEA, NMM2-8 hoursModerate to HighCost-effective.Less effective than HATU for sterically hindered couplings.[5]
PyBOP HOAtDIEA, NMM2-8 hoursHighGood for preventing racemization.Can be less effective than HATU for N-methyl-N-methyl couplings.[3]
PyBrOP NoneDIEA1-2 hoursHighEffective for difficult couplings.[5]Corrosive byproducts.
COMU NoneDIEA, 2,4,6-Collidine1-4 hoursHighSuperior racemization suppression.[6]Higher cost.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the solid-phase synthesis of peptides containing this compound using Fmoc chemistry.

Protocol 1: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)[4]

  • DMF, peptide synthesis grade

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.[4]

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture for 5-10 minutes. Repeat this step once for a total of two deprotection treatments.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 2: Coupling of Fmoc-4-(methylamino)butanoic acid using HATU

Objective: To couple Fmoc-4-(methylamino)butanoic acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Fmoc-4-(methylamino)butanoic acid

  • Deprotected peptide-resin

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]

  • DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine[2]

  • DMF, peptide synthesis grade

Procedure (for a 0.1 mmol scale):

  • Resin Preparation: Ensure the peptide-resin is deprotected and washed as described in Protocol 1.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-4-(methylamino)butanoic acid (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in DMF.[5]

    • Add 8 equivalents of DIEA (0.8 mmol) to the mixture.[5]

    • Allow the mixture to pre-activate for 1-3 minutes before adding it to the resin.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.[2]

    • Agitate the reaction vessel at room temperature for 1-4 hours. For couplings onto another N-methylated residue, longer reaction times or a second coupling may be necessary.[2]

  • Monitoring the Coupling:

    • Take a small sample of the resin and wash it with methanol.

    • Perform the Bromophenol Blue test: Add a few drops of bromophenol blue solution in DMF. A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[2]

Protocol 3: Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). The exact composition may vary depending on the amino acid composition of the peptide.[7][8]

  • Cold diethyl ether[7]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 1 hour.[7]

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Peptide Isolation:

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and other small molecules.[7]

    • Dry the crude peptide under vacuum.

Visualizations

Solid-Phase Peptide Synthesis Workflow for Incorporating this compound

SPPS_Workflow Resin Start: Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-4-(Me)Aba-OH, HATU, DIEA) Washing1->Coupling Washing2 4. Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for next amino acid Washing2->Repeat Continue Peptide Chain Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Final Amino Acid Repeat->Deprotection Purification Purification & Analysis (HPLC, MS) Final_Cleavage->Purification Coupling_Logic cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_MeAba Fmoc-4-(Me)Aba-OH Activated_Ester Activated Ester (Intermediate) Fmoc_MeAba->Activated_Ester HATU_DIEA HATU + DIEA in DMF HATU_DIEA->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Reacts with Deprotected_Resin Deprotected Peptide-Resin (Free Amine) Deprotected_Resin->Peptide_Bond

References

Application Note: Quantification of 4-(Methylamino)butanoic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 4-(Methylamino)butanoic acid in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol involves a straightforward sample preparation procedure consisting of protein precipitation followed by derivatization to enhance chromatographic retention and ionization efficiency. The method demonstrates good linearity, accuracy, and precision, making it suitable for various research applications, including metabolic studies and pharmacokinetic analysis.

Introduction

This compound is a gamma-amino acid derivative.[1] Accurate and reliable quantification of such small, polar molecules in complex biological samples presents analytical challenges.[2] LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this type of analysis. Derivatization of the primary amine group is often employed to improve chromatographic performance on reversed-phase columns and to enhance the response in the mass spectrometer.[3][4] This note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for various research needs.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich)[5]

  • Isotopically labeled internal standard (IS), e.g., this compound-d3

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatizing reagent

  • Borate (B1201080) buffer

  • Ultrapure water

Sample Preparation: Plasma
  • Thawing: Thaw plasma samples on ice to prevent degradation.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the internal standard. This step also serves to quench enzymatic activity.[6]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Derivatization: Reconstitute the dried extract in 50 µL of borate buffer. Add 20 µL of the AQC derivatizing reagent solution and vortex. Incubate at 55°C for 10 minutes.[3]

  • Dilution: After incubation, add 430 µL of the initial mobile phase to the sample.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Urine
  • Thawing and Centrifugation: Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.

  • Dilution: Dilute 50 µL of the urine sample with 450 µL of ultrapure water containing the internal standard.

  • Derivatization: Take 50 µL of the diluted urine and add 50 µL of borate buffer. Add 20 µL of the AQC derivatizing reagent solution and vortex. Incubate at 55°C for 10 minutes.[3]

  • Dilution: After incubation, add 380 µL of the initial mobile phase.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC System

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized for this compound and its derivatized form, as well as the internal standard.

Data Presentation

Table 1: Method Validation Parameters (Representative Values)
ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Upper Limit of Quantification (ULOQ) 1000-5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Monitored and compensated by IS

Note: These are typical performance characteristics for LC-MS/MS assays of small molecules in biological fluids and may vary based on instrumentation and specific matrix effects.[3]

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is_precip Add IS & Protein Precipitation (MeOH) plasma->add_is_precip centrifuge1 Centrifuge add_is_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute & Derivatize (AQC) dry_down->reconstitute final_dilution Final Dilution reconstitute->final_dilution centrifuge2 Centrifuge final_dilution->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample injection Inject Sample final_sample->injection separation UPLC Separation (C18) injection->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_performance Performance Characteristics cluster_reliability Reliability Factors center_node Validated LC-MS/MS Method linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Intra- & Inter-day) center_node->precision sensitivity Sensitivity (LOD & LOQ) center_node->sensitivity selectivity Selectivity & Specificity center_node->selectivity matrix_effect Matrix Effect center_node->matrix_effect stability Analyte Stability center_node->stability recovery Extraction Recovery center_node->recovery

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The use of a derivatization agent significantly improves the analytical performance, allowing for sensitive and accurate measurements. This protocol can be readily implemented in a research laboratory setting for various applications requiring the measurement of this and similar small polar analytes.

References

Application Notes and Protocols for the Experimental Use of 4-(Methylamino)butanoic Acid as a GABA Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for regulating neuronal excitability.[1] Its receptors, primarily GABA-A and GABA-B, are key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. 4-(Methylamino)butanoic acid, also known as N-methyl-GABA, is a derivative of GABA and has been a subject of interest in neurochemical research due to its structural similarity to the endogenous ligand.[2] These application notes provide a comprehensive overview of the experimental protocols to investigate the potential GABA agonist activity of this compound.

Data Presentation: Quantitative Analysis of GABA Agonists

A critical aspect of characterizing a potential GABA agonist is the quantitative determination of its binding affinity and functional potency at GABA receptors. The following tables provide a template for presenting such data, populated with example values for established GABA agonists for illustrative purposes.

Table 1: GABA-A Receptor Binding Affinity of Reference Agonists

CompoundRadioligandReceptor SourceKi (nM)
GABA[3H]MuscimolRat Cortical Membranes200
Muscimol[3H]MuscimolRat Cortical Membranes5
This compound[3H]MuscimolRat Cortical MembranesData not available

Table 2: GABA-B Receptor Binding Affinity of Reference Agonists

CompoundRadioligandReceptor SourceKi (nM)
GABA[3H]GABARat Brain Membranes100
Baclofen[3H]BaclofenRat Brain Membranes2.3
This compound[3H]GABA / [3H]BaclofenRat Brain MembranesData not available

Table 3: Functional Potency (EC50) of Reference Agonists at GABA-A Receptors

CompoundAssay TypeCell Line / SystemEC50 (µM)
GABAElectrophysiology (Patch Clamp)HEK293 cells expressing α1β2γ212.2[3]
Muscimol36Cl- Uptake AssayRat Cortical Synaptosomes2
This compoundElectrophysiology / Ion FluxRelevant expression systemData not available

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of a compound's activity as a GABA agonist. The following are standard protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.[4][5]

Materials:

  • Test compound: this compound

  • Radioligand: [3H]Muscimol

  • Non-specific binding control: Unlabeled GABA or bicuculline (B1666979) methiodide[4]

  • Receptor source: Rat cortical membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize whole brains from adult Sprague-Dawley rats in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet containing synaptic membranes in the assay buffer.[5]

  • Assay Setup: In a final volume of 250 µL, combine the membrane suspension (100-200 µg of protein), a fixed concentration of [3H]Muscimol (e.g., 2.0 nM), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at 4°C for 60 minutes to allow the binding to reach equilibrium.[5]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to separate the bound from the free radioligand.[5]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay - Electrophysiology

This protocol outlines the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on cultured mammalian cells to assess the functional activity of this compound at GABA-A receptors.[5][6]

Materials:

  • Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293)

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., for oocytes: Ba2+-containing solution to block K+ channels)

  • Test compound: this compound

  • GABA (as a reference agonist)

  • Electrophysiology rig with amplifier, electrodes, and perfusion system

Procedure:

  • Receptor Expression: Inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.[5] For mammalian cells, transiently or stably transfect with plasmids encoding the subunits.

  • Electrophysiological Recording: Place an oocyte or a cultured cell in the recording chamber and perfuse with the recording solution.

  • Compound Application: Establish a baseline current. Apply increasing concentrations of this compound to the cell and record the elicited current. A response indicates agonist activity.

  • Data Acquisition and Analysis: Record the changes in chloride current. Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect) and the maximal efficacy (Emax) relative to GABA.

Protocol 3: In Vivo Behavioral Assay - Elevated Plus Maze (for Anxiolytic Effects)

This protocol is a standard behavioral model to assess the potential anxiolytic effects of a GABA agonist in rodents.[7]

Materials:

  • Elevated Plus Maze apparatus

  • Rodents (e.g., mice or rats)

  • Test compound: this compound

  • Vehicle control

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Behavioral Testing: Place each animal individually in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using video tracking software.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Compare the results from the test compound group with the vehicle and positive control groups using appropriate statistical tests.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to visually represent key concepts and procedures related to the investigation of this compound as a GABA agonist.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Agonist This compound (GABA Agonist) GABA_A_Receptor GABA-A Receptor GABA_Agonist->GABA_A_Receptor Binds to receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Binding_Assay_Workflow start Start: Prepare Rat Brain Membrane Homogenate incubation Incubate Membranes with [3H]Muscimol and Test Compound start->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting to Quantify Bound Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end_node End: Determine Binding Affinity analysis->end_node Electrophysiology_Workflow start Start: Express GABA-A Receptors in Xenopus Oocytes or HEK293 Cells recording Perform Whole-Cell Voltage Clamp or Two-Electrode Voltage Clamp start->recording application Apply Increasing Concentrations of Test Compound recording->application measurement Measure GABA-A Receptor Mediated Currents application->measurement analysis Data Analysis: Determine EC50 and Emax measurement->analysis end_node End: Assess Functional Potency analysis->end_node

References

Application Notes and Protocols for 4-(Methylamino)butanoic Acid Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Due to its structural similarity to GABA, it is utilized in neuroscience research to investigate the GABAergic system, including the modulation of mood, cognition, and neurological disorders. Its potential to cross the blood-brain barrier makes it a compound of interest for studying central nervous system effects. These application notes provide detailed protocols for the administration of this compound to mice for research purposes.

Data Presentation

Currently, there is a notable lack of publicly available, specific quantitative pharmacokinetic and pharmacodynamic data for this compound in mice. The following tables are presented as templates and include illustrative data from closely related GABAergic compounds to provide a comparative context. Note: This data is not representative of this compound and should be replaced with experimentally determined values.

Table 1: Illustrative Pharmacokinetic Parameters of GABAergic Compounds in Rodents

CompoundAdministration RouteT½ (Half-life)Cmax (Peak Plasma Concentration)Bioavailability (%)Species
GABA (Illustrative)Oral~5 hoursVariableLowHuman[1]
Gaboxadol (GABA Agonist)Oral1.5 - 2.0 hoursNot Specified83-96%Human

Table 2: Illustrative Pharmacodynamic Parameters of GABA Receptor Ligands

CompoundReceptor TargetBinding Affinity (Ki)IC50 / EC50
GABAGABA-A ReceptorNot Typically Reported as KiEC50: 15.4 µM
MuscimolGABA-A ReceptorNot Typically Reported as KiEC50: 10.9 µM
Bicuculline (Antagonist)GABA-A Receptor~140 nM-

Experimental Protocols

The following are detailed protocols for common administration routes of this compound in mice. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common method for systemic administration.

Materials:

  • This compound solution (sterile, pH-neutral)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required volume of the this compound solution based on the desired dosage (mg/kg). The maximum injection volume should not exceed 10 mL/kg.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, allowing the hindquarters to be secured.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (if blood or fluid is drawn, withdraw and re-insert at a different site). Inject the solution slowly and steadily.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, discomfort, or adverse reactions.

Subcutaneous (SC) Injection

Subcutaneous injection allows for slower absorption compared to IP injection.

Materials:

  • This compound solution (sterile, pH-neutral)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and determine the injection volume based on the desired dosage.

  • Animal Restraint: Restrain the mouse and create a "tent" of skin over the shoulders or flank by gently lifting the loose skin.

  • Injection Site Identification: The dorsal midline, between the shoulder blades, is a common site for SC injections.

  • Disinfection: Disinfect the injection site with 70% ethanol.

  • Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to check for blood. If none is present, inject the solution.

  • Post-injection Monitoring: Remove the needle and gently massage the area to aid in dispersal of the solution. Return the mouse to its cage and monitor for any adverse effects.

Oral Gavage

Oral gavage is used for direct administration to the stomach.

Materials:

  • This compound solution

  • Sterile gavage needles (18-20 gauge, with a ball-tip)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the administration volume. The maximum volume for oral gavage in mice is typically 10 mL/kg.

  • Animal Restraint: Firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. Administer the solution slowly.

  • Post-administration Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate improper administration into the trachea.

Mandatory Visualization

GABAergic Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse, the primary target for this compound's mechanism of action.

Caption: Simplified GABAergic signaling pathway at a synapse.

Experimental Workflow for Behavioral Assessment

The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in mice.

Experimental_Workflow start Start: Acclimatize Mice baseline Baseline Behavioral Testing (e.g., Open Field, Elevated Plus Maze) start->baseline randomization Randomize into Groups (Vehicle vs. 4-MAB) baseline->randomization administration Administer this compound or Vehicle Control randomization->administration post_admin_testing Post-Administration Behavioral Testing administration->post_admin_testing data_collection Data Collection and Analysis post_admin_testing->data_collection end End: Interpret Results data_collection->end

Caption: General workflow for a mouse behavioral study.

References

Application Notes and Protocols: 4-(Methylamino)butanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a bifunctional molecule that serves as a valuable building block in organic synthesis.[1] Its structure, featuring both a secondary amine and a carboxylic acid, allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations, including esterification, N-protection, and amide bond formation.

Chemical Properties

PropertyValueReference
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
AppearanceOff-White Solid
CAS Number1119-48-8

Applications in Organic Synthesis

The dual functionality of this compound allows for selective modification at either the amine or the carboxylic acid group, providing access to a wide array of derivatives.

Workflow for Derivatization

G start This compound ester Esterification (e.g., Methyl 4-(methylamino)butanoate) start->ester ROH, H+ boc N-Boc Protection (4-(N-Boc-methylamino)butanoic Acid) start->boc Boc₂O amide Amide Coupling (e.g., N-Benzyl-4-(methylamino)butanamide) start->amide R'NH₂, Coupling Agent guanidine Guanidinylation (4-Methylguanidine butyric acid) start->guanidine Thiourea Dioxide G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Ion_Channel Ion Channel (e.g., Cl⁻) GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Leads to Derivative 4-(Methylamino)butanoic Acid Derivative Derivative->GABA_R Modulates

References

Application Notes and Protocols for the Quantification of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Methylamino)butanoic acid (4-MAB), also known as N-methyl-GABA, in biological matrices. The protocols are designed to be a comprehensive resource, offering validated methods for accurate and precise quantification, crucial for various stages of research and drug development.

Introduction

This compound is a gamma-amino acid derivative of significant interest in neurochemical research due to its structural relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Accurate quantification of 4-MAB in biological samples such as plasma and urine is essential for pharmacokinetic studies, metabolism research, and clinical investigations. This document outlines two primary analytical methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization.

Analytical Methodologies

A summary of the quantitative performance of the described methods is presented below, allowing for easy comparison of their key characteristics.

Table 1: Summary of Quantitative Data for 4-MAB Analysis

ParameterLC-MS/MS MethodGC-MS Method (with Derivatization)
Linearity Range 1 - 2500 ng/mL (r² > 0.99)10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Matrix Human Plasma, UrineHuman Urine

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and specificity for the direct quantification of 4-MAB in plasma and urine without the need for derivatization. The protocol is adapted from validated methods for the analysis of the structurally similar compound, GABA.[2][3][4]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d3 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumental Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-MAB: Precursor ion m/z 118.1 → Product ion m/z 101.1

    • 4-MAB-d3 (IS): Precursor ion m/z 121.1 → Product ion m/z 104.1

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

3. Data Analysis and Quantification

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A weighted (1/x²) linear regression is typically used.

Method Validation

The method should be validated according to ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the quantification of 4-MAB in urine and involves a derivatization step to increase the volatility of the analyte for GC analysis. The protocol is based on established procedures for the analysis of organic acids in urine.[7][8]

Experimental Protocol

1. Sample Preparation and Derivatization

  • To 200 µL of urine in a glass tube, add 10 µL of an internal standard (IS) working solution (e.g., Norvaline at 100 µg/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block.

  • Cool the sample to room temperature.

  • Transfer 100 µL of the derivatized sample to a GC vial with a micro-insert.

2. GC-MS Instrumental Conditions

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Selected Ion Monitoring (SIM) Ions:

    • Derivatized 4-MAB (di-TMS derivative): m/z 144, 246

    • Derivatized Norvaline (IS): m/z 158, 246

3. Data Analysis and Quantification

  • Quantification is based on the peak area ratio of the target ion of the analyte to the target ion of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plasma or Urine Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: UPLC-MS/MS workflow for 4-MAB quantification.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Urine Sample add_is Add Internal Standard sample->add_is derivatization Derivatization (BSTFA) add_is->derivatization heating Heating derivatization->heating cooling Cooling heating->cooling injection Injection cooling->injection separation GC Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: GC-MS with derivatization workflow for 4-MAB quantification.

References

Application Notes: 4-(Methylamino)butanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-GABA, is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA suggests potential applications in neurobiological research, particularly in studies involving GABAergic signaling pathways.[1] While it is utilized in biochemical research and as a precursor in pharmaceutical development for neurological disorders, detailed protocols for its use in cell culture are not extensively documented in publicly available literature.[1][2] These application notes provide a generalized framework and hypothetical protocols for investigating the effects of this compound in cell culture, with a focus on neuronal cell lines.

Principle

As a GABA analog, this compound is expected to interact with components of the GABAergic system, such as GABA receptors or transporters. In a cell culture context, particularly with neuronal cells, introducing this compound could modulate intracellular signaling pathways related to neuronal inhibition, proliferation, or apoptosis. The protocols outlined below are designed to assess these potential effects.

Hypothetical Applications in Cell Culture

  • Neuroscience Research: Investigation of its effects on neuronal cell viability, differentiation, and synaptic activity. As a GABA derivative, it may modulate neurotransmitter levels and have applications in studying neurological disorders.[1][2]

  • Pharmaceutical Development: Serving as a test compound to evaluate potential therapeutic effects on models of neurological conditions like anxiety and depression.[2]

  • Biochemical Assays: Use in cell-based assays to study enzyme activity and metabolic pathways related to GABA metabolism.[1]

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general procedure for applying this compound to adherent cell cultures. The specific concentrations and incubation times will need to be optimized for each cell line and experimental endpoint.

Materials

  • This compound (or its hydrochloride salt for better solubility)[1]

  • Appropriate cell culture medium (e.g., DMEM, Neurobasal medium)[3]

  • Fetal Bovine Serum (FBS) or other appropriate serum[3]

  • Penicillin-Streptomycin solution[3]

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (e.g., SH-SY5Y, PC-12, or primary neurons)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Sterile, deionized water or DMSO for stock solution preparation

Procedure

  • Cell Seeding:

    • Culture cells in appropriate medium and conditions until they reach the desired confluency (typically 70-80%).

    • Trypsinize and seed the cells into new culture plates at a predetermined density suitable for the planned assay.

    • Allow cells to attach and recover for 24 hours.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving this compound in a suitable sterile solvent (e.g., water or DMSO).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C.

  • Treatment of Cells:

    • On the day of the experiment, thaw the stock solution and prepare a series of working solutions by diluting it in a serum-free or complete cell culture medium.

    • Remove the old medium from the cultured cells and wash once with sterile PBS.

    • Add the medium containing the desired final concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assessment of Cellular Effects:

    • Following incubation, the effects of the compound can be assessed using various assays, such as:

      • Cell Viability/Proliferation Assays: MTT, XTT, or PrestoBlue assays.

      • Apoptosis Assays: Annexin V/PI staining followed by flow cytometry, or caspase activity assays.

      • Gene Expression Analysis: qPCR or RNA-sequencing to investigate changes in the expression of genes related to GABAergic signaling or other relevant pathways.

      • Protein Expression Analysis: Western blotting or ELISA to measure levels of specific proteins of interest.

Data Presentation: Example from a Related Compound (Butyric Acid)

Cell LineTreatmentIncubation TimeObserved EffectQuantitative DataReference
CHO Cells2.5 mM Butyric Acid6.5 daysIncreased IgG Productivity>33% increase in cellular productivity[4]
CHO Cells2.5 mM Butyric Acid1 day post-treatmentReduced Cell GrowthPeak VCC of 22.6 x 10⁶ cells/mL vs. 25.3 x 10⁶ cells/mL in control[4]
Jurkat T-cells5 mM Butyric Acid21 hoursIncreased DNA FragmentationMaximal increase observed at this concentration and time[5]
Jurkat T-cells5 mM Butyric Acid2 hoursIncreased Expression of Adhesion MoleculesCD44: 2.2% to higher (not specified), VLA-2: 1.0% to higher, VLA-5: 0.3% to higher[5]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound in a neuronal cell, based on its role as a GABA analog.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MABA This compound GABAR GABA Receptor MABA->GABAR Binds to IonChannel Ion Channel (e.g., Cl-) GABAR->IonChannel Activates Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Leads to Downstream Downstream Signaling (e.g., Ca2+ influx inhibition, CREB pathway modulation) Hyperpolarization->Downstream NeuronalActivity Decreased Neuronal Excitability Hyperpolarization->NeuronalActivity Downstream->NeuronalActivity

Caption: Hypothetical GABAergic signaling pathway modulated by this compound.

Experimental Workflow

This diagram outlines a general experimental workflow for testing the effects of this compound in a cell culture system.

G start Start: Cell Culture (e.g., Neuronal Cell Line) prep Prepare this compound Stock and Working Solutions start->prep treat Treat Cells with Varying Concentrations and Durations prep->treat assess Assess Cellular Response treat->assess control Include Vehicle Control control->treat viability Viability/Proliferation Assay (e.g., MTT) assess->viability apoptosis Apoptosis Assay (e.g., Annexin V) assess->apoptosis gene_exp Gene Expression Analysis (e.g., qPCR) assess->gene_exp protein_exp Protein Expression Analysis (e.g., Western Blot) assess->protein_exp data Data Analysis and Interpretation viability->data apoptosis->data gene_exp->data protein_exp->data

Caption: General experimental workflow for cell culture-based compound testing.

References

Application Notes and Protocols for Enzymatic Assays Involving 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the interaction of 4-(Methylamino)butanoic acid, a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), with various enzyme systems.[1] This compound, also known as N-methyl-GABA, is of interest in neurochemical research and may serve as a modulator of GABAergic signaling pathways.[1] The following protocols are designed to assess the role of this compound as a potential substrate or inhibitor of key enzymes involved in neurotransmitter transport and metabolism.

GABA Transporter (GAT) Inhibition Assay

The GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating neurotransmission.[2][3] As a GABA analog, this compound may interact with these transporters. This protocol describes a competitive binding assay to determine the inhibitory potency of this compound on GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

This protocol is adapted from methods used for characterizing GAT inhibitors.[2]

Materials:

  • HEK-293 cells stably expressing a specific mouse or human GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Scintillation cocktail

  • Microplate scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the GAT subtype of interest in appropriate media until they reach 80-90% confluency.

  • Assay Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Create a series of dilutions of the this compound stock solution to generate a concentration-response curve.

    • Prepare a solution of [³H]GABA in the assay buffer at a concentration equal to the known Km of GABA for the specific GAT subtype.

  • Inhibition Assay:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Wash the cells twice with the assay buffer.

    • Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Initiate the uptake by adding the [³H]GABA solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes).

  • Termination and Measurement:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials containing a scintillation cocktail.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound on GABA Transporters

GAT SubtypeIC₅₀ (µM)
mGAT175.3
mGAT2> 1000
mGAT3152.1
mGAT4489.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

Workflow Diagram

GAT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture GAT-expressing HEK-293 cells C Seed and wash cells in 96-well plate A->C B Prepare this compound and [³H]GABA solutions D Add inhibitor (this compound) B->D C->D E Add [³H]GABA to initiate uptake D->E F Incubate E->F G Terminate uptake and lyse cells F->G H Measure radioactivity G->H I Calculate % inhibition and determine IC₅₀ H->I GABA_T_Pathway cluster_reaction GABA-T Catalyzed Reaction cluster_coupling Coupled Reaction for Detection GABA GABA or This compound GABAT GABA-T GABA->GABAT aKG α-Ketoglutarate aKG->GABAT SSA Succinic Semialdehyde GABAT->SSA Glu Glutamate GABAT->Glu SSADH SSADH SSA->SSADH NADH NADH (Absorbance at 340 nm) SSADH->NADH SA Succinic Acid SSADH->SA NAD NAD⁺ NAD->SSADH MPO_Assay_Workflow A Prepare Assay Mixture (Buffer, GDH, α-KG, NADH) B Add Substrate (N-methylputrescine) A->B C Equilibrate at 30°C B->C D Initiate with MPO Enzyme C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Specific Activity E->F BBOX_Inhibition_Logic cluster_pathway L-Carnitine Biosynthesis GBB γ-Butyrobetaine (GBB) BBOX BBOX GBB->BBOX Carnitine L-Carnitine BBOX->Carnitine Inhibitor This compound Inhibitor->BBOX

References

Application Notes and Protocols for GC-MS Analysis of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-(Methylamino)butanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form, suitable for GC-MS analysis.[1]

Two primary derivatization techniques are presented: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and Alkylation/Esterification using ethyl chloroformate (ECF). These methods are widely applicable to compounds containing both amino and carboxylic acid functional groups.

Logical Workflow for Derivatization and GC-MS Analysis

The overall process from sample preparation to data analysis is outlined below. This workflow is applicable to both derivatization methods with minor variations in the derivatization step.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection dry Evaporation to Dryness start->dry add_reagent Add Derivatization Reagent(s) dry->add_reagent react Reaction/ Incubation add_reagent->react inject Injection into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition & Processing detect->process quant Quantification process->quant

Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.

Method 1: Silylation using MTBSTFA

Silylation is a robust and common derivatization technique for compounds with active hydrogens, such as those in amino and carboxyl groups. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are less susceptible to hydrolysis compared to trimethylsilyl (B98337) (TMS) derivatives.

Experimental Protocol
  • Sample Preparation:

    • Pipette an aliquot of the sample solution containing this compound into a reaction vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. It is crucial to remove all moisture as it can interfere with the silylation reaction.

  • Derivatization:

    • Add 100 µL of acetonitrile (B52724) to the dried sample.

    • Add 100 µL of MTBSTFA to the vial.

    • Cap the vial tightly and vortex briefly to ensure the residue is dissolved.

    • Heat the mixture at 100 °C for 4 hours to ensure complete derivatization.[2]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical starting oven temperature is 100 °C to ensure good resolution from the solvent peak.[2]

Signaling Pathway of Silylation

The following diagram illustrates the reaction of this compound with MTBSTFA.

silylation_reaction reactant This compound (HOOC-(CH2)3-NHCH3) product Di-TBDMS-4-(Methylamino)butanoic acid ((TBDMS)OOC-(CH2)3-N(TBDMS)CH3) reactant->product + 2 MTBSTFA - 2 (N-methyltrifluoroacetamide) reagent MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

Figure 2: Silylation of this compound with MTBSTFA.

Method 2: Alkylation/Esterification using Ethyl Chloroformate (ECF)

Alkylation using ethyl chloroformate is a rapid and effective method for the simultaneous derivatization of both the amino and carboxylic acid groups.[3] This reaction can be performed in an aqueous medium, which can simplify sample preparation.[4]

Experimental Protocol
  • Sample Preparation:

  • Derivatization:

    • Add 15 µL of ethyl chloroformate (ECF) to the mixture.

    • Vortex the mixture vigorously for approximately 30 seconds until the evolution of CO2 gas ceases.[5]

    • The derivative is then extracted into an organic solvent. Add 100 µL of dichloromethane (B109758) and vortex thoroughly.[5]

    • Centrifuge the mixture (e.g., at 3500 rpm for 10 minutes) to separate the layers.[5]

    • Transfer the organic (lower) layer to a clean vial. Repeat the extraction for better recovery.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of dichloromethane) for GC-MS analysis.[5]

Signaling Pathway of ECF Derivatization

The diagram below shows the two-step reaction of this compound with ethyl chloroformate.

ecf_reaction reactant This compound (HOOC-(CH2)3-NHCH3) product N-ethoxycarbonyl-4-(Methylamino)butanoic acid ethyl ester ((C2H5OOC)N(CH3)-(CH2)3-COOC2H5) reactant->product + 2 ECF - 2 HCl reagent Ethyl Chloroformate (ECF) (ClCOOC2H5)

Figure 3: Derivatization of this compound with ECF.

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of derivatized amino acids, including close analogs of this compound like γ-aminobutyric acid (GABA). This data is provided as a reference for expected method performance.

Table 1: Method Validation Parameters for Derivatized Amino Acids

ParameterSilylation (MTBSTFA/BSTFA)Alkylation (ECF/MCF)Reference(s)
Linearity (r²) > 0.99> 0.99[3][6]
LOD 0.04 - 0.1 µmol/L125 - 300 pg on-column[3][7]
LOQ 0.1 - 0.5 µmol/L150 - 300 pg on-column[4][7]
Recovery 80% - 110%70% - 120%[3][7]
Precision (RSD) < 10%< 10%[3]

Data presented is for a range of amino acids and may vary for this compound.

Table 2: GC-MS Parameters for Analysis of Derivatized GABA (as an analog)

ParameterValueReference
Column DB-5ms[6]
Injection Mode Splitless[6]
Carrier Gas Helium[6]
Oven Program Initial 60-100°C, ramp to 280-300°C[5][6]
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)[6]
Mass Analyzer Quadrupole or Tandem Quadrupole (MS/MS)[6]

Fragmentation Patterns

The mass spectra of the derivatized this compound will show characteristic fragmentation patterns that are useful for identification and quantification.

  • TBDMS Derivatives: Electron impact ionization of TBDMS derivatives typically results in fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic fragments.

  • ECF Derivatives: The fragmentation of ECF derivatives often involves cleavage adjacent to the carbonyl groups of the newly formed ester and carbamate (B1207046) functionalities.

Conclusion

Both silylation with MTBSTFA and alkylation with ethyl chloroformate are effective derivatization strategies for the GC-MS analysis of this compound. The choice of method may depend on sample matrix, required sensitivity, and available instrumentation. The provided protocols and data for analogous compounds offer a solid foundation for method development and validation for the quantitative analysis of this compound in various research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Methylamino)butanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic routes include:

  • Hydrolysis of N-methyl-2-pyrrolidone (NMP): This method involves the ring-opening of NMP under acidic or basic conditions.

  • Reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine (B109427): This pathway involves the nucleophilic attack of methylamine on the lactone ring.

  • Reaction of succinic anhydride (B1165640) with methylamine: This route proceeds via the formation of a monoamide intermediate.

Q2: What is the most critical impurity to be aware of during the synthesis and handling of this compound?

A2: A critical potential impurity is the formation of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA).[1] This nitrosamine (B1359907) is a potent carcinogen and can be formed if nitrosating agents (like nitrites) are present under acidic conditions.[1] It is imperative to avoid sources of nitrites and carefully control reaction conditions to prevent its formation.[1]

Q3: Can the product, this compound, degrade or react further under the synthesis conditions?

A3: Yes, particularly in the synthesis from NMP, the product can undergo self-condensation to form polymers, especially at elevated temperatures. This can reduce the yield and complicate purification.

Troubleshooting Guides by Synthetic Route

Route 1: Hydrolysis of N-methyl-2-pyrrolidone (NMP)

This route is a common and direct method for synthesizing this compound.

Experimental Protocol:

A general procedure involves refluxing N-methyl-2-pyrrolidone with a strong acid, such as hydrochloric acid, at elevated temperatures (e.g., 135°C) for several hours.[2] The reaction is then cooled, and the product is typically isolated as its hydrochloride salt.

Common Problems and Solutions:

ProblemPotential CauseTroubleshooting Steps
Low Yield Incomplete hydrolysis of NMP.- Increase reaction time: Monitor the reaction progress by TLC or NMR to ensure complete consumption of the starting material. - Increase reaction temperature: Cautiously increase the temperature, but be mindful of potential side reactions. - Use a higher concentration of acid: Ensure a sufficient molar excess of the acid catalyst is used.
Presence of a high molecular weight, viscous impurity Polymerization of the this compound product.- Lower the reaction temperature: While this may increase reaction time, it can significantly reduce polymerization. - Optimize work-up conditions: Avoid prolonged heating during solvent removal or purification steps.
Product is difficult to crystallize or purify Presence of unreacted NMP and/or polymeric byproducts.- Ensure complete hydrolysis: See "Low Yield" troubleshooting. - Purification strategy: Consider column chromatography to separate the product from polar impurities and non-polar starting material. Conversion to an ester derivative for purification, followed by hydrolysis back to the acid, can also be an effective strategy.

Diagram of NMP Hydrolysis and Polymerization Side Reaction:

NMP_Hydrolysis NMP N-methyl-2-pyrrolidone (NMP) Product This compound NMP->Product H+ or OH- H2O, Heat Polymer Polymer byproduct Product->Polymer Heat (Side Reaction)

Caption: Hydrolysis of NMP to the desired product and a common polymerization side reaction.

Route 2: Reaction of gamma-Butyrolactone (GBL) with Methylamine

This method offers an alternative starting material to NMP. The reaction proceeds through an intermediate, N-methyl-γ-hydroxybutanamide, which can either be hydrolyzed to the desired product or cyclize to form NMP.

Experimental Protocol:

The reaction of gamma-butyrolactone with methylamine can be carried out in a solvent at elevated temperatures and pressures. The key to favoring the formation of this compound over NMP is careful control of reaction conditions, particularly temperature and reaction time. The reaction to form NMP is typically carried out in two steps, with the first being the formation of N-methyl-γ-hydroxybutanamide at lower temperatures, followed by cyclization at higher temperatures.[3] To obtain the desired amino acid, the reaction should be stopped after the initial ring-opening, and the intermediate amide hydrolyzed.

Common Problems and Solutions:

ProblemPotential CauseTroubleshooting Steps
Major byproduct is N-methyl-2-pyrrolidone (NMP) The intermediate, N-methyl-γ-hydroxybutanamide, has cyclized.- Lower reaction temperature: The cyclization to NMP is favored at higher temperatures.[3] - Reduce reaction time: Monitor the reaction closely to stop it after the GBL has been consumed but before significant NMP formation occurs. - Use an excess of methylamine: This can help to drive the initial ring-opening reaction.
Incomplete reaction Insufficient reaction time or temperature for the initial ring-opening.- Increase reaction time: Allow more time for the initial nucleophilic attack of methylamine on the GBL. - Slightly increase temperature: A modest increase in temperature can accelerate the ring-opening, but be cautious of NMP formation.
Presence of N-methyl-γ-hydroxybutanamide in the final product Incomplete hydrolysis of the intermediate amide.- Ensure complete hydrolysis: After the initial reaction with methylamine, ensure that conditions are suitable for the complete hydrolysis of the intermediate amide to the carboxylic acid. This may require the addition of acid or base and further heating.

Diagram of GBL Reaction Pathways:

GBL_Reaction GBL gamma-Butyrolactone (GBL) Intermediate N-methyl-γ-hydroxybutanamide GBL->Intermediate + Methylamine Product This compound Intermediate->Product Hydrolysis NMP_byproduct N-methyl-2-pyrrolidone (NMP) (Side Product) Intermediate->NMP_byproduct Heat (Cyclization)

Caption: Reaction of GBL with methylamine leading to the desired product or a cyclized side product.

Route 3: Reaction of Succinic Anhydride with Methylamine

This synthesis involves the ring-opening of succinic anhydride by methylamine to form a monoamide, which can then be reduced to the target molecule. However, a common side reaction is the cyclization of the monoamide to form N-methylsuccinimide.

Experimental Protocol:

Succinic anhydride is reacted with methylamine in a suitable solvent. The initial reaction to form the monoamide is typically fast and exothermic.[4] To avoid the formation of the imide, the reaction should be carried out at or below room temperature. Subsequent reduction of the carboxylic acid group would be required to obtain this compound.

Common Problems and Solutions:

ProblemPotential CauseTroubleshooting Steps
Formation of N-methylsuccinimide The intermediate monoamide has cyclized due to heat.- Control the reaction temperature: The initial reaction is exothermic; use an ice bath to maintain a low temperature.[4] - Avoid heating: Do not heat the reaction mixture after the initial addition of methylamine if the monoamide is the desired intermediate for a subsequent reduction step.[4]
Low yield of the monoamide Incomplete reaction or formation of the imide.- Ensure proper stoichiometry: Use a slight excess of methylamine to ensure complete consumption of the succinic anhydride. - Monitor temperature closely: As mentioned, avoid high temperatures that favor imide formation.

Diagram of Succinic Anhydride Reaction Pathways:

Succinic_Anhydride_Reaction SuccinicAnhydride Succinic Anhydride Monoamide N-methylsuccinamic acid (Monoamide Intermediate) SuccinicAnhydride->Monoamide + Methylamine Imide_byproduct N-methylsuccinimide (Side Product) Monoamide->Imide_byproduct Heat (Cyclization)

Caption: Reaction of succinic anhydride with methylamine and the potential for a cyclization side reaction.

Summary of Potential Side Products and Impurities

Synthetic RouteStarting MaterialsPotential Side Products / Impurities
Hydrolysis of NMPN-methyl-2-pyrrolidone- Unreacted NMP - Polymers of this compound - N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Reaction with GBLgamma-Butyrolactone, Methylamine- N-methyl-2-pyrrolidone (NMP) - N-methyl-γ-hydroxybutanamide - Unreacted GBL - N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Reaction with Succinic AnhydrideSuccinic Anhydride, Methylamine- N-methylsuccinimide - Unreacted succinic anhydride - N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

References

Technical Support Center: Purifying 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its physicochemical properties and potential for impurity formation. Key difficulties include:

  • Zwitterionic Nature : As a gamma-amino acid, it exists as a zwitterion over a wide pH range, which can lead to poor solubility in common organic solvents and complicates extraction and chromatographic procedures.[1][2]

  • High Polarity : Its high polarity makes it challenging to separate from other polar impurities and can cause issues like streaking during normal-phase column chromatography.

  • Formation of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) : A significant concern is the potential for the formation of the genotoxic impurity NMBA, especially in the presence of nitrite (B80452) sources under acidic conditions. This is a critical issue in pharmaceutical applications requiring stringent impurity control.[3]

  • Hygroscopicity : The compound is known to be hygroscopic, which can affect its handling, accurate weighing, and stability.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. When synthesized from the hydrolysis of N-methyl-2-pyrrolidone (NMP), potential impurities include:

  • Unreacted N-methyl-2-pyrrolidone (NMP) : Incomplete hydrolysis can leave residual NMP.

  • Inorganic Salts : From the use of acids (e.g., hydrochloric acid) for hydrolysis and subsequent neutralization steps.

  • Other Organic Amines : Impurities present in the starting NMP may carry through the synthesis.

  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) : As mentioned, this is a critical potential impurity formed by the reaction of this compound with nitrosating agents.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the scale of the purification and the nature of the impurities. The most common and effective methods are:

  • Crystallization : A highly effective method for purifying the solid hydrochloride salt of this compound.

  • Ion-Exchange Chromatography (IEC) : This technique is well-suited for separating zwitterionic compounds like amino acids from non-ionic or differently charged impurities.[4][5]

  • Mixed-Mode Chromatography (MMC) : This approach combines multiple interaction mechanisms (e.g., ion exchange and reversed-phase) and can offer unique selectivity for purifying polar, zwitterionic molecules.[6][7]

  • Preparative High-Performance Liquid Chromatography (HPLC) : For achieving very high purity on a smaller scale, reversed-phase HPLC can be employed, often with a mobile phase containing an ion-pairing agent or at a controlled pH to manage the compound's charge.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out / Failure to crystallize The compound is precipitating above its melting point due to high impurity levels or rapid cooling.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Try a different solvent or solvent system.
Poor Recovery The compound is too soluble in the chosen solvent, or too much solvent was used.- Reduce the volume of the solvent by evaporation. - Cool the crystallization mixture in an ice bath to maximize precipitation. - Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then cool.
Colored Impurities in Crystals Pigmented impurities are co-crystallizing with the product.- Perform a hot filtration of the solution with activated charcoal before crystallization.
Fine, Needle-like Crystals Rapid crystallization is occurring, which may trap impurities.- Slow down the cooling process. - Use a solvent system that provides slightly higher solubility to encourage slower crystal growth.
Chromatography Issues
Problem Possible Cause Troubleshooting Steps (Ion-Exchange/Mixed-Mode Chromatography)
Poor Binding to Column Incorrect pH or ionic strength of the loading buffer.- Adjust the pH of the sample and equilibration buffer to ensure the compound is in its charged form (cationic at low pH, anionic at high pH). - Ensure the ionic strength of the sample is low enough to allow for binding to the ion-exchange resin.
Broad Peaks / Tailing Strong interactions with the stationary phase or secondary interactions.- Optimize the elution gradient (for gradient elution) or the salt concentration/pH of the eluent (for isocratic elution). - For mixed-mode chromatography, adjust the organic solvent content in the mobile phase to modulate hydrophobic interactions.
No Elution of the Compound The compound is too strongly bound to the column.- Increase the salt concentration or change the pH of the elution buffer more drastically to disrupt the ionic interactions. - For mixed-mode chromatography, a combination of changing ionic strength and organic solvent percentage may be necessary.
Co-elution with Impurities Insufficient resolution between the target compound and impurities.- Optimize the elution method (e.g., shallower gradient, different salt, or pH). - Try a different type of ion-exchange resin (strong vs. weak) or a mixed-mode column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Purification by Crystallization (Hydrochloride Salt)

This protocol is based on the synthesis of this compound hydrochloride from the hydrolysis of N-methyl-2-pyrrolidone.

  • Dissolution : After the hydrolysis reaction with concentrated hydrochloric acid, the excess acid and water are typically removed under reduced pressure. The resulting crude solid is then dissolved in a minimal amount of hot solvent. A common solvent for recrystallizing the hydrochloride salt is a mixture of a polar solvent where it is soluble (e.g., methanol, ethanol) and a less polar co-solvent where it is less soluble (e.g., acetone, diethyl ether).

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.

  • Hot Filtration (if charcoal was used) : Filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold, less polar co-solvent (e.g., cold acetone) to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum.

Note: A documented procedure for a similar synthesis reports a yield of 90% for the hydrochloride salt after crystallization from acetone.[2]

Protocol 2: General Workflow for Ion-Exchange Chromatography
  • Resin Selection and Preparation : Choose a suitable ion-exchange resin. For purifying the zwitterionic this compound, either a cation-exchange or anion-exchange resin can be used depending on the pH and the nature of the impurities to be removed. Equilibrate the resin with a starting buffer at the desired pH and low ionic strength.

  • Sample Preparation : Dissolve the crude this compound in the starting buffer. Adjust the pH if necessary to ensure the compound binds to the resin.

  • Loading : Load the sample onto the equilibrated column.

  • Washing : Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution : Elute the bound this compound by changing the pH or increasing the ionic strength of the buffer. This can be done in a stepwise or gradient fashion.

  • Fraction Collection and Analysis : Collect fractions and analyze them for the presence and purity of the target compound using a suitable analytical method like HPLC or TLC.

  • Desalting : Pool the pure fractions and remove the salt, if necessary, by methods such as dialysis, size-exclusion chromatography, or by precipitating the amino acid at its isoelectric point.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude this compound Crystallization Crystallization Synthesis->Crystallization Solid Product Chromatography Chromatography Synthesis->Chromatography Oily or Highly Impure Product Purity_Check Purity Check (HPLC, NMR) Crystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Crystallization Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crude Product Dissolved in Hot Solvent Cooling Cooling Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out Yes Troubleshoot_No_Crystals Troubleshoot No Crystals Crystals_Form->Troubleshoot_No_Crystals No Good_Crystals Good Quality Crystals? Oiling_Out->Good_Crystals No Troubleshoot_Oil Troubleshoot Oiling Out Oiling_Out->Troubleshoot_Oil Yes Collect_Crystals Collect Crystals Good_Crystals->Collect_Crystals Yes Troubleshoot_Poor_Quality Troubleshoot Poor Quality Good_Crystals->Troubleshoot_Poor_Quality No

Caption: Troubleshooting decision tree for the crystallization of this compound.

References

Technical Support Center: N-Methylation of 4-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-methylation of 4-aminobutanoic acid (GABA). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data on common methylation methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of 4-aminobutanoic acid?

The most prevalent methods for N-methylation of 4-aminobutanoic acid are the Eschweiler-Clarke reaction, reductive amination using alternative reducing agents, and alkylation with methylating agents like dimethyl sulfate (B86663). The Eschweiler-Clarke reaction is a classic and widely used method that employs formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][2][3] This one-pot procedure is known for its high efficiency and the advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium (B1175870) salts.[2][4] Alternative reductive amination procedures may use other reducing agents such as sodium borohydride (B1222165) or sodium cyanoborohydride.[3][4] Direct alkylation with reagents like dimethyl sulfate is also a viable method.[5][6]

Q2: Which N-methylation method is best for my research?

The choice of method depends on several factors, including the desired scale of the reaction, available reagents, and the required purity of the final product.

  • Eschweiler-Clarke Reaction: This method is often preferred for its high yields (often >80%), operational simplicity, and avoidance of over-methylation.[1] It is a robust reaction suitable for a variety of amine substrates.[1][2]

  • Reductive Amination (with other reducing agents): Using reagents like sodium borohydride can be effective, but may require more careful control of reaction conditions to avoid side reactions.[3][7]

  • Alkylation with Dimethyl Sulfate: This can be an efficient method, but it carries a higher risk of over-methylation to the quaternary ammonium salt and involves the use of a toxic and carcinogenic reagent.[2][6]

Q3: What are the typical yields for the N-methylation of 4-aminobutanoic acid?

Yields can vary significantly based on the chosen method and optimization of reaction conditions. The Eschweiler-Clarke reaction is reported to have high efficiency, often exceeding 80%.[1] Yields for other methods can be influenced by factors such as the choice of reducing agent, solvent, and temperature.

Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of 4-aminobutanoic acid.

Problem 1: Low to No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is heated to the appropriate temperature (typically 80-100 °C for Eschweiler-Clarke) and for a sufficient duration.[1][8] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
Incorrect Stoichiometry of Reagents Use a slight excess of formaldehyde and formic acid in the Eschweiler-Clarke reaction to ensure the reaction proceeds to completion.[8] Typically, a molar ratio of 1 equivalent of amine to 1.1-1.2 equivalents of each reagent is recommended.
Suboptimal pH For methods involving reductive amination, the pH of the reaction mixture is crucial. In some cases, acidic conditions (e.g., pH 3.5) can inhibit the reaction.[2] Adjust the pH as needed for the specific reducing agent being used.
Poor Quality Reagents Ensure the purity of the starting materials, including 4-aminobutanoic acid, formaldehyde, and formic acid.[8] Use freshly opened or properly stored reagents.
Product Loss During Workup N-methyl-4-aminobutanoic acid has some water solubility. During aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758), chloroform) to maximize recovery.[8] Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.

Problem 2: Formation of Di-methylated or Quaternary Ammonium Salt Byproducts

Potential Cause Recommended Solution
Over-methylation with Alkylating Agents When using potent methylating agents like methyl iodide or dimethyl sulfate, over-methylation is a common issue.[2] The Eschweiler-Clarke reaction is a preferred alternative as it inherently stops at the tertiary amine stage.[4][9]
Incorrect Reaction Conditions Carefully control the stoichiometry of the methylating agent. Using an excess can lead to the formation of unwanted byproducts.

Problem 3: Difficult Purification of the Final Product

Potential Cause Recommended Solution
Presence of Unreacted Starting Material If the reaction has not gone to completion, unreacted 4-aminobutanoic acid can complicate purification. Optimize the reaction conditions to maximize conversion.
Formation of Side Products High reaction temperatures for prolonged periods can lead to degradation or side reactions.[8] Optimize the temperature and reaction time to minimize the formation of impurities.
Inefficient Extraction As mentioned previously, ensure efficient extraction from the aqueous phase by performing multiple extractions and adjusting the pH.[8]
Poor Separation During Chromatography Optimize the solvent system for column chromatography to achieve good separation of the desired product from any impurities.

Comparative Data of N-Methylation Methods

MethodMethylating AgentReducing AgentTypical TemperatureKey AdvantagesPotential Issues
Eschweiler-Clarke FormaldehydeFormic Acid80-100 °C[1]High yields, no quaternary salt formation, one-pot reaction[1][4]Requires heating, potential for side reactions at high temperatures.
Reductive Amination FormaldehydeSodium Borohydride / Sodium Cyanoborohydride[3]VariesCan be performed at lower temperatures.May require pH control, potential for side reactions.
Direct Alkylation Dimethyl Sulfate[5]N/AVariesCan be efficient.Toxic/carcinogenic reagent, risk of over-methylation.[6]

Experimental Protocols

Detailed Protocol for N-methylation of 4-aminobutanoic acid via Eschweiler-Clarke Reaction

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-aminobutanoic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-aminobutanoic acid in a minimal amount of water.

  • To the stirred solution, add 1.2 equivalents of formaldehyde (37% aqueous solution).

  • Slowly add 1.2 equivalents of formic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with continuous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Add 1M HCl and extract with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-4-aminobutanoic acid.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Visual Guides

experimental_workflow start Start: Dissolve GABA in Water add_reagents Add Formaldehyde and Formic Acid start->add_reagents reflux Heat to 80-100°C under Reflux add_reagents->reflux monitor Monitor Reaction by TLC reflux->monitor workup_acid Acidic Workup (HCl Wash) monitor->workup_acid Reaction Complete workup_base Basify and Extract with CH2Cl2 workup_acid->workup_base dry_concentrate Dry and Concentrate Organic Layers workup_base->dry_concentrate purify Purify Crude Product dry_concentrate->purify end_product End: Pure N-methyl-GABA purify->end_product

Caption: General experimental workflow for the Eschweiler-Clarke N-methylation of GABA.

troubleshooting_guide start Low Product Yield? incomplete_rxn Check Reaction Time and Temperature start->incomplete_rxn Yes success Yield Improved start->success No wrong_stoich Verify Reagent Stoichiometry incomplete_rxn->wrong_stoich Still Low workup_loss Optimize Extraction Protocol (pH, # of extractions) wrong_stoich->workup_loss Still Low workup_loss->success

Caption: Troubleshooting flowchart for addressing low product yield in N-methylation.

References

Technical Support Center: 4-(Methylamino)butanoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 4-(Methylamino)butanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as N-methyl-GABA, is a gamma-amino acid derivative.[1] Structurally, it consists of a four-carbon butanoic acid backbone with a methylamino group attached to the fourth carbon.[1] Its stability is crucial for ensuring the quality, safety, and efficacy of research compounds and potential pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the known biological roles of this compound?

It is recognized as a biological intermediate in several contexts. It is a product of nicotine (B1678760) catabolism in certain bacteria and has been identified as a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP).[1]

Q3: Are there any particularly reactive functional groups in this compound that I should be aware of?

Yes, the molecule contains a secondary amine and a carboxylic acid. The secondary amine is susceptible to oxidation and can react with nitrosating agents to form N-nitroso-N-methyl-4-aminobutyric acid (NMBA), a potential mutagenic impurity.[2] The carboxylic acid group can undergo reactions such as esterification.

Q4: How should I store this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound in a well-closed container, protected from light, at a controlled low temperature, such as in a freezer under an inert atmosphere. The compound is noted to be hygroscopic, so protection from moisture is also important.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in my HPLC chromatogram after sample preparation. Degradation of this compound due to inappropriate solvent, pH, or temperature.- Ensure the solvent used for sample preparation is compatible and does not promote degradation. - Control the pH of the sample solution; avoid strongly acidic or basic conditions unless intentionally studying degradation. - Prepare samples at a lower temperature (e.g., on ice) and analyze them promptly.
Loss of assay value over time in my stability study. The compound is degrading under the storage conditions.- Perform a forced degradation study to identify the conditions (e.g., heat, light, humidity, oxidation) that cause degradation. - Based on the forced degradation results, adjust the storage conditions (e.g., lower temperature, protect from light, use an inert atmosphere).
Formation of a yellow-colored impurity in my sample. This could indicate oxidative degradation.- Store the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). - Consider adding an antioxidant to the formulation if appropriate for the intended use.
Difficulty in achieving mass balance in forced degradation studies. Formation of volatile degradation products or non-chromophoric compounds.- Use analytical techniques that can detect a wider range of compounds, such as HPLC with a universal detector (e.g., Charged Aerosol Detector) or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products.

Forced Degradation Studies: Experimental Protocols and Potential Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. Below are generalized protocols for stress testing of this compound.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hoursMinimal degradation expected
Basic Hydrolysis 0.1 M NaOH60°C24 hoursMinimal degradation expected
Oxidative 3% H₂O₂Room Temperature24 hoursN-oxide derivative, demethylation
Thermal Dry Heat80°C48 hoursDecarboxylation product
Photolytic UV light (254 nm) and visible lightRoom Temperature7 daysPhotolytic cleavage products
Nitrosation Sodium Nitrite (B80452) in acidic conditionsRoom Temperature4 hoursN-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV (254 nm) and visible light for 7 days.

    • Nitrosation: Dissolve the compound in an acidic solution (e.g., pH 3-4) and add a source of nitrite (e.g., sodium nitrite). Stir at room temperature for 4 hours.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on its chemical structure.

G This compound This compound N-oxide N-oxide This compound->N-oxide Oxidation (H2O2) 4-Aminobutanoic acid 4-Aminobutanoic acid This compound->4-Aminobutanoic acid Demethylation G This compound This compound N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) This compound->N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) Nitrosation (NaNO2, Acid) G This compound This compound 1-Methylpyrrolidin-2-one 1-Methylpyrrolidin-2-one This compound->1-Methylpyrrolidin-2-one Intramolecular Cyclization (Heat) G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Stock->Stress Neutralize Neutralize/Dilute Stress->Neutralize Inject Inject Sample onto HPLC Neutralize->Inject Separate Separate Components Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Degradants Integrate->Quantify Report Report Results Quantify->Report

References

troubleshooting 4-(Methylamino)butanoic acid hydrochloride to free acid conversion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Methylamino)butanoic Acid Analysis

This guide provides troubleshooting advice and detailed protocols for researchers converting this compound hydrochloride to its free acid form.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of converting this compound hydrochloride to its free acid?

Q2: Why is my free acid product not precipitating or crystallizing?

This compound, like many amino acids, exists as a zwitterion in its free acid form. This structure gives it high polarity and significant water solubility, making precipitation from aqueous solutions difficult.[2][3] It is common for the isolated product to be a viscous oil or gum rather than a crystalline solid, especially if trace amounts of water are present.[4]

Q3: I'm losing most of my product in the aqueous layer during extraction. What can I do?

This is a common problem due to the high water solubility of the zwitterionic product.[5] To mitigate this:

  • Increase pH: Ensure the pH of the aqueous layer is adjusted to the isoelectric point of the amino acid, where it has minimal solubility.[2]

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the polarity of the aqueous phase and can help force the amino acid into the organic layer.[5]

  • Continuous Extraction: Use a continuous liquid-liquid extractor for more efficient recovery.

  • Switch Solvents: Try a more polar, water-immiscible organic solvent for the extraction.

  • Non-Aqueous Methods: Consider methods that avoid aqueous workups altogether (see Q5).

Q4: The conversion seems incomplete. How can I ensure full deprotonation?

Incomplete conversion is typically due to the pH not being sufficiently basic to deprotonate the ammonium (B1175870) salt fully.

  • Monitor pH: Use a pH meter or pH paper to confirm that the solution is distinctly basic (a pH of 12-13 is sometimes suggested) after adding the base.[5]

  • Stoichiometry: Ensure you are using at least one full molar equivalent of the base. An excess is often used to ensure the reaction goes to completion.

Q5: Are there non-aqueous methods to avoid issues with water solubility?

Yes, several non-aqueous methods can be effective:

  • Ion-Exchange Chromatography: The hydrochloride salt can be dissolved in a solvent like methanol (B129727), passed through a basic ion-exchange resin (like Dowex) or a Strong Cation Exchange (SCX) cartridge. The resin retains the protonated amine while the chloride anion passes through. The free amine is then eluted with a basic solution, such as ammonia (B1221849) in methanol.[5]

  • Propylene (B89431) Oxide: Using propylene oxide in a solvent like methanol can effectively scavenge the HCl. The propylene oxide reacts to form a chlorohydrin, leaving the free amine in solution. This method avoids aqueous neutralization entirely.[5]

  • Inorganic Bases in Organic Solvents: Suspending the hydrochloride salt in an organic solvent (e.g., THF) and stirring with an excess of a solid inorganic base like cesium carbonate or sodium carbonate can also work. The inorganic salts are then simply filtered off.[7]

  • Zinc Dust: Activated zinc dust can be used to deprotonate hydrochloride salts of amino acid esters in a neat and quantitative reaction.[8][9]

Q6: How can I confirm that the conversion to the free acid was successful?

Standard analytical techniques can confirm the structure and purity of the final product:

  • NMR Spectroscopy (¹H and ¹³C): This will show characteristic shifts for the protons and carbons in the free acid form, which will differ from the hydrochloride salt.

  • FTIR Spectroscopy: Look for the appearance of characteristic stretches for the free amine (N-H) and carboxylate (C=O) groups, and the disappearance of peaks associated with the ammonium salt.

  • Mass Spectrometry: This will confirm the molecular weight of the free acid (117.15 g/mol ).

  • Titration: Potentiometric titration can be used to determine the pKa values and confirm the presence of the free base.[10]

Experimental Protocols

Method 1: Aqueous Base Extraction

This is the most common method but can be challenging due to the product's water solubility.

  • Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of deionized water.

  • Neutralization: Cool the solution in an ice bath. Slowly add a 2M solution of sodium hydroxide (B78521) (NaOH) dropwise while stirring vigorously. Monitor the pH, adjusting it to be slightly above the isoelectric point (pI) of the amino acid (typically pH 8-10).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free acid with a suitable organic solvent (e.g., ethyl acetate, n-butanol) multiple times (e.g., 3 x 50 mL). To improve recovery, saturate the aqueous layer with NaCl before extraction.[5]

  • Drying and Concentration: Combine the organic layers. Dry the solution over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting product may be an oil or a solid. If it is an oil, attempt to induce crystallization by scratching the flask or adding a small amount of a non-polar solvent like hexane.

Method 2: Ion-Exchange Chromatography

This method is excellent for achieving high purity and avoiding aqueous extractions.

  • Column Preparation: Prepare a column with a suitable basic ion-exchange resin (e.g., Dowex in the OH⁻ form). Equilibrate the column with methanol.

  • Loading: Dissolve the this compound hydrochloride in methanol and load the solution onto the column.

  • Washing: Wash the column with several column volumes of methanol to remove the chloride ions and any non-basic impurities.

  • Elution: Elute the desired free acid from the column using a solution of 1-2% ammonia in methanol.[5]

  • Concentration: Collect the fractions containing the product (monitor by TLC or LC-MS). Combine the desired fractions and remove the solvent and excess ammonia under reduced pressure to yield the pure free acid.

Data & Method Comparison

The choice of method depends on the desired scale, purity requirements, and available equipment.

MethodTypical YieldTypical PurityProsCons
Aqueous Base Extraction Variable (50-80%)GoodSimple, uses common reagents.Low yield due to product solubility in water; potential for emulsion formation.
Ion-Exchange Chromatography High (85-95%)Very HighExcellent purity; avoids aqueous workup.Requires specialized resins; can be slower and more expensive for large scale.
Non-Aqueous (Propylene Oxide) Good (70-90%)GoodAvoids water solubility issues; simple procedure.Requires careful removal of reaction byproducts and excess reagent.[5]

Visual Workflow and Troubleshooting Guides

G cluster_start Starting Material cluster_methods Conversion Methods cluster_workup Workup & Isolation cluster_end Final Product start This compound HCl aqueous Aqueous Method: Add NaOH(aq), adjust pH start->aqueous Choose Method ion_exchange Ion-Exchange: Load on basic resin start->ion_exchange Choose Method non_aqueous Non-Aqueous: Use Propylene Oxide or solid base in organic solvent start->non_aqueous Choose Method extract Liquid-Liquid Extraction aqueous->extract elute Elute with NH3/MeOH ion_exchange->elute filter_solid Filter off inorganic salts non_aqueous->filter_solid concentrate Concentrate under reduced pressure extract->concentrate elute->concentrate filter_solid->concentrate end_product Free Acid Product (Solid or Oil) concentrate->end_product analysis Characterize: NMR, MS, FTIR end_product->analysis

Caption: General experimental workflow for converting the hydrochloride salt to the free acid.

G start Reaction workup complete. Is product isolated? yes_solid Yes, as a solid start->yes_solid Yes no_oil No, product is an oil/gum start->no_oil No no_nothing No, product is not visible (low yield) start->no_nothing No action_solid Filter, wash with non-polar solvent, dry. yes_solid->action_solid action_oil 1. Attempt crystallization from different solvent systems. 2. Purify via chromatography. 3. Lyophilize if applicable. no_oil->action_oil action_nothing 1. Re-extract aqueous layer with a different solvent (e.g., butanol). 2. 'Salt out' and re-extract. 3. Evaporate aqueous layer (if no inorganic salts present). no_nothing->action_nothing

Caption: Troubleshooting decision tree for product isolation issues.

References

Technical Support Center: Synthesis of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Methylamino)butanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Hydrolysis of N-methyl-2-pyrrolidone (NMP): This is a widely used industrial method involving the ring-opening of NMP under acidic conditions, typically with hydrochloric acid at elevated temperatures, to yield the hydrochloride salt of this compound.[1][2] This method is often favored for its high yields, which can reach up to 90%.[1][3]

  • Reductive Amination: This method involves the reaction of a suitable carbonyl compound (an aldehyde or ketone) with methylamine (B109427) to form an intermediate imine, which is then reduced to the final product.[4][5][6] It is a versatile method for synthesizing amines.

  • Oxidation of 4-(methylamino)butanal (B1221247): This process converts the aldehyde group of 4-(methylamino)butanal into a carboxylic acid to produce this compound.[1]

Q2: Why is the product often isolated as a hydrochloride salt?

A2: The secondary amine in this compound is basic and readily forms salts with acids. The hydrochloride salt is frequently the direct product of syntheses using hydrochloric acid, such as the hydrolysis of NMP.[1][3] This salt form is often preferred due to its increased stability and ease of handling compared to the free amino acid.[1][7]

Q3: What are the critical parameters to control for a high yield in the hydrolysis of N-methyl-2-pyrrolidone (NMP)?

A3: Key parameters to optimize for the hydrolysis of NMP include:

  • Acid Concentration: Concentrated hydrochloric acid is typically used.

  • Temperature: The reaction is generally carried out at high temperatures, with refluxing conditions often cited.[1][3]

  • Reaction Time: Sufficient time is required for the hydrolysis to go to completion.

  • Ratio of Reactants: The molar ratio of NMP to the acid can influence the reaction rate and yield.

Q4: What are some common reducing agents used in the reductive amination synthesis of this compound?

A4: Several reducing agents can be employed for the reduction of the intermediate imine in a reductive amination. Common choices include:

Q5: Are there any significant safety concerns or potential impurities to be aware of during the synthesis?

A5: Yes, a critical consideration is the potential formation of the nitrosamine (B1359907) impurity N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), especially since this compound is a secondary amine.[8] NMBA is a potential carcinogen, and its formation can occur in the presence of nitrite (B80452) sources under acidic conditions.[8] It is crucial to evaluate and control potential nitrosation pathways in the synthetic process.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Hydrolysis of N-methyl-2-pyrrolidone (NMP)

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. One documented procedure specifies refluxing at 165°C for 9 hours.[3] Another study optimized conditions to a reaction time of 5 hours at 135°C.[2] Monitor the reaction progress using a suitable analytical technique like TLC or NMR.
Suboptimal Acid Concentration Use Concentrated Acid: The hydrolysis is typically performed with concentrated hydrochloric acid to facilitate the ring opening of the lactam.
Loss of Product During Workup Optimize Extraction and Crystallization: After neutralizing the reaction mixture, ensure efficient extraction of the product. For the hydrochloride salt, crystallization from a suitable solvent system, such as cold acetone, can improve recovery.[3]
Decomposition of Product Control Temperature During Workup: While the reaction requires high temperatures, prolonged exposure to harsh conditions during workup could potentially lead to degradation. Ensure controlled cooling and neutralization steps.
Issue 2: Formation of Side Products in Reductive Amination

Possible Causes and Solutions:

CauseRecommended Action
Reduction of the Carbonyl Starting Material Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but effectively reduces the imine intermediate.[5]
Over-alkylation of the Amine Control Stoichiometry: Use a controlled ratio of the carbonyl compound to methylamine to minimize the chance of further reactions. Reductive amination is generally more controlled than direct alkylation of amines with alkyl halides.[5]
Formation of Aldol or Other Side Products Optimize Reaction pH: The formation of the imine is typically favored under weakly acidic conditions. Maintaining the appropriate pH can minimize side reactions of the carbonyl starting material.

Experimental Protocols

1. Synthesis of this compound Hydrochloride via Hydrolysis of N-methyl-2-pyrrolidone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux at approximately 165°C and maintain for 9 hours. Additional concentrated hydrochloric acid may be added during the reaction.[3]

  • Work-up: After the reaction is complete, cool the mixture and remove the excess hydrochloric acid by distillation under reduced pressure.

  • Purification: Dissolve the resulting solid in cold acetone, stir, and cool to induce crystallization. Filter the white solid, wash with cold acetone, and dry to obtain this compound hydrochloride. A yield of up to 90% has been reported for this method.[3]

2. General Workflow for Reductive Amination

  • Imine Formation: In a suitable solvent, combine the carbonyl precursor (e.g., a succinic semialdehyde derivative) and methylamine. The reaction is typically carried out at a controlled temperature and pH to facilitate the formation of the imine intermediate.

  • Reduction: Introduce a selective reducing agent, such as sodium cyanoborohydride, to the reaction mixture. The reducing agent converts the imine to the desired secondary amine.

  • Work-up and Purification: Quench the reaction and perform an appropriate workup, which may include extraction and washing steps. Purify the crude product using techniques such as column chromatography or crystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis of NMP cluster_amination Reductive Amination start_h N-methyl-2-pyrrolidone + Concentrated HCl react_h Reflux at 165°C for 9h start_h->react_h workup_h Distillation (remove excess HCl) react_h->workup_h purify_h Crystallization from Acetone workup_h->purify_h product_h This compound HCl purify_h->product_h start_a Carbonyl Precursor + Methylamine react_a Imine Formation start_a->react_a reduction_a Reduction with NaBH3CN react_a->reduction_a workup_a Quenching and Extraction reduction_a->workup_a purify_a Purification (Chromatography) workup_a->purify_a product_a This compound purify_a->product_a troubleshooting_low_yield issue Low Yield in NMP Hydrolysis cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Acid Conc. issue->cause2 cause3 Workup Losses issue->cause3 solution1 Increase Reaction Time/Temp. Monitor Progress (TLC/NMR) cause1->solution1 Solution solution2 Use Concentrated HCl cause2->solution2 Solution solution3 Optimize Extraction & Crystallization cause3->solution3 Solution

References

4-(Methylamino)butanoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility issues and solutions for 4-(methylamino)butanoic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound, also known as N-methyl-GABA, is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] It is often used in neuroscience research to study GABAergic signaling pathways and their roles in various physiological and pathological processes.[3]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is described as being slightly soluble in water, DMSO, and methanol.[1][4] For improved solubility in aqueous solutions, it is highly recommended to use the hydrochloride (HCl) salt of this compound.[3][5][6][7]

Q3: Why is the hydrochloride salt of this compound more soluble in water?

A3: The hydrochloride salt of this compound is an ionic compound.[6] This ionic nature facilitates dissolution in polar solvents like water through favorable ion-dipole interactions.[6]

Q4: How should I store this compound and its solutions?

A4: The solid form of this compound is hygroscopic and should be stored in a tightly sealed container in a dry and cool place, such as a freezer at -20°C, under an inert atmosphere.[1][8] Aqueous stock solutions of amino acids are typically stored at -20°C or -80°C to ensure long-term stability.[9] It is advisable to prepare fresh aqueous dilutions for experiments and avoid repeated freeze-thaw cycles. For some amino acid solutions, storage at 4°C is suitable for short periods.

Q5: Is this compound toxic to cells in culture?

A5: Like many amino acid analogs, this compound could potentially be cytotoxic at high concentrations.[10] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Always include a vehicle control in your experiments to assess any potential solvent toxicity.

Data Presentation: Solubility Summary

CompoundSolventSolubilityNotes
This compound WaterSlightly Soluble[1][4]
DMSOSlightly Soluble[1][4]
MethanolSlightly Soluble[1][4]
This compound hydrochloride WaterGood Solubility[3][6]Recommended for aqueous-based applications.
Polar Organic SolventsVariable Solubility[6]

Note: Specific quantitative solubility data (e.g., mg/mL) is not consistently available in the provided search results. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in aqueous buffer. Low intrinsic solubility of the free acid form.Use the hydrochloride salt of this compound for enhanced aqueous solubility.[3][5][6][7]
Concentration is too high.Try preparing a more dilute solution. Perform a solubility test with a small amount of compound first.
Incorrect pH of the buffer.Adjust the pH of the buffer. The solubility of amino acids can be pH-dependent.
Precipitation occurs after dissolving. Solution is supersaturated.Gently warm the solution while stirring. If precipitation persists, the concentration may be too high for the given conditions.
Temperature change.Ensure the solution is maintained at a constant temperature. Some compounds are less soluble at lower temperatures.
Interaction with other components in the media.Prepare a concentrated stock solution in a simple buffer (e.g., PBS) or water and then dilute it into your complex cell culture medium.
Inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[9]
Cell viability issues.Perform a dose-response curve to identify the optimal non-toxic concentration. Ensure the final concentration of any organic solvent (e.g., DMSO) is minimal and non-toxic to your cells.
Contamination of stock solution.Filter-sterilize stock solutions using a 0.22 µm filter before use in cell culture.[11]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound Hydrochloride

Materials:

  • This compound hydrochloride powder

  • Sterile, high-purity water or phosphate-buffered saline (PBS)

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex or gently warm the solution to aid dissolution.

  • Once fully dissolved, draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube or vial.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol is for the synthesis of the hydrochloride salt to improve aqueous solubility.

Materials:

  • N-methyl-2-pyrrolidone

  • Concentrated hydrochloric acid

  • Acetone (B3395972) (cold)

  • Reaction vessel with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

  • Heat the mixture to reflux at approximately 165°C for several hours. Additional concentrated hydrochloric acid may need to be added during the reflux period.[4]

  • After the reaction is complete, remove the excess hydrochloric acid by distillation under reduced pressure using a rotary evaporator.

  • Dissolve the remaining solid in cold acetone.

  • Stir and cool the solution to induce crystallization of the this compound hydrochloride.

  • Collect the white solid product by filtration.

  • Wash the product with cold acetone and dry thoroughly.

Disclaimer: This is a general protocol and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Signaling Pathways and Experimental Workflows

As a derivative of GABA, this compound is expected to interact with GABA receptors, primarily GABA-A and GABA-B receptors, to modulate neuronal activity.

GABA-A Receptor Signaling Pathway

Activation of the ionotropic GABA-A receptor by an agonist leads to the influx of chloride ions, causing hyperpolarization of the neuronal membrane and inhibiting neurotransmission.

GABAA_Signaling N_methyl_GABA This compound (N-methyl-GABA) GABAA_R GABA-A Receptor N_methyl_GABA->GABAA_R Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Cascade.

GABA-B Receptor Signaling Pathway

The metabotropic GABA-B receptor is a G-protein coupled receptor (GPCR). Its activation leads to downstream signaling cascades that inhibit adenylyl cyclase and modulate ion channel activity.

GABAB_Signaling cluster_receptor GABA-B Receptor Activation cluster_effectors Downstream Effectors N_methyl_GABA This compound (N-methyl-GABA) GABAB_R GABA-B Receptor N_methyl_GABA->GABAB_R G_protein Gαi/o Protein Activation GABAB_R->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_Inhibition1 Neuronal_Inhibition1 K_efflux K+ Efflux K_channel->K_efflux Neuronal_Inhibition2 Neuronal_Inhibition2 Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neuronal_Inhibition3 Neuronal_Inhibition3 Neuronal_Inhibition Neuronal Inhibition Neuronal_Inhibition1->Neuronal_Inhibition Neuronal_Inhibition2->Neuronal_Inhibition Neuronal_Inhibition3->Neuronal_Inhibition

Caption: GABA-B Receptor Signaling Cascade.

Experimental Workflow: Troubleshooting Solubility Issues

This workflow outlines a logical approach to addressing solubility problems when preparing this compound for experiments.

Solubility_Workflow start Start: Prepare Solution check_dissolved Does it dissolve completely? start->check_dissolved solution_ready Solution Ready for Experiment check_dissolved->solution_ready Yes troubleshoot Troubleshoot Solubility check_dissolved->troubleshoot No use_hcl_salt Use Hydrochloride Salt troubleshoot->use_hcl_salt adjust_concentration Lower Concentration troubleshoot->adjust_concentration adjust_ph Adjust pH of Buffer troubleshoot->adjust_ph gentle_warming Apply Gentle Warming troubleshoot->gentle_warming re_check_dissolved Does it dissolve now? use_hcl_salt->re_check_dissolved adjust_concentration->re_check_dissolved adjust_ph->re_check_dissolved gentle_warming->re_check_dissolved re_check_dissolved->solution_ready Yes consult_specialist Consult Technical Support re_check_dissolved->consult_specialist No

Caption: Solubility Troubleshooting Workflow.

References

Technical Support Center: Prevention of Nitrosamine Formation from 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of N-nitroso-N-methyl-4-aminobutyric acid (NMBA) formation from its precursor, 4-(methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nitrosamine (B1359907) formation from this compound?

A1: The formation of N-nitroso-N-methyl-4-aminobutyric acid (NMBA) from this compound, a secondary amine, occurs through a nitrosation reaction. This reaction is typically initiated by a nitrosating agent, most commonly derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[1][2][3] The acidic environment facilitates the formation of nitrous acid (HNO₂), which then generates various nitrosating species (e.g., N₂O₃) that react with the secondary amine functionality of this compound to form the N-nitroso derivative, NMBA.[3]

Q2: What are the key factors that influence the rate of NMBA formation?

A2: Several factors critically influence the formation of NMBA:

  • Presence of a Nitrosating Agent: The availability of a nitrite source is a prerequisite for the nitrosation reaction.[1]

  • pH of the Reaction Medium: Acidic conditions significantly accelerate the rate of nitrosamine formation.[1] The optimal pH for the nitrosation of many secondary amines is typically in the acidic range.

  • Temperature: Higher temperatures can increase the rate of the nitrosation reaction.[1]

  • Presence of Inhibitors or Catalysts: Certain compounds can either inhibit (e.g., ascorbic acid, alpha-tocopherol) or catalyze the reaction.[4]

Q3: How do ascorbic acid and alpha-tocopherol (B171835) prevent nitrosamine formation?

A3: Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are effective inhibitors of nitrosamine formation because they are potent antioxidants that act as nitrite scavengers.[5][6] They rapidly reduce nitrosating agents to non-nitrosating species, such as nitric oxide (NO), thereby preventing them from reacting with the secondary amine.[4][7] Ascorbic acid is effective in aqueous phases, while alpha-tocopherol is a lipophilic antioxidant, making it effective in lipid phases.

Q4: Can pH be controlled to prevent NMBA formation?

A4: Yes, controlling the pH is a crucial strategy for mitigating NMBA formation. The formation of nitrosamines is significantly reduced in neutral or basic environments.[8] By maintaining a pH above 7, the formation of the reactive nitrosating species from nitrite is minimized, thus inhibiting the overall nitrosation reaction.

Troubleshooting Guide

Problem: I am detecting significant levels of NMBA in my product/experiment despite using this compound from a reliable source.

  • Question 1: Have you assessed all potential sources of nitrite contamination?

    • Answer: Nitrite impurities can be present in various excipients, reagents, and even water used in the manufacturing process.[9] It is crucial to test all raw materials for nitrite content. Consider qualifying suppliers who can provide low-nitrite grade materials.

  • Question 2: What is the pH of your formulation or reaction medium?

    • Answer: An acidic pH is a primary driver of nitrosamine formation.[1] Measure the pH of your system. If it is acidic, consider adjusting it to a neutral or slightly basic pH using appropriate buffering agents.

  • Question 3: Are you using any inhibitors of nitrosation?

    • Answer: The absence of inhibitors can lead to uncontrolled nitrosamine formation. The addition of antioxidants like ascorbic acid or alpha-tocopherol can significantly reduce or prevent NMBA formation.[5][6][9] Evaluate the compatibility of these inhibitors with your system and consider incorporating them into your formulation.

  • Question 4: Could your storage conditions be contributing to NMBA formation?

    • Answer: Elevated temperatures and prolonged storage times can promote the reaction between any present amine and nitrite.[1] Ensure that your product is stored under controlled temperature and humidity conditions.

Problem: My attempts to inhibit NMBA formation with ascorbic acid are not as effective as expected.

  • Question 1: What is the concentration of ascorbic acid you are using?

    • Answer: The effectiveness of ascorbic acid is dose-dependent. Insufficient concentrations may not be adequate to scavenge all the available nitrosating agents. Refer to the quantitative data in Table 1 for guidance on effective concentrations. A molar ratio of ascorbic acid to nitrite of at least 2:1 is generally recommended as a starting point.[10]

  • Question 2: At what stage are you adding the ascorbic acid?

    • Answer: For optimal efficacy, the inhibitor should be present at the point where the risk of nitrosation is highest, ensuring it can compete effectively for the nitrosating agent. It should be intimately mixed with the components before or during the stage where nitrosation is likely to occur.

  • Question 3: Is your system primarily aqueous or does it have a significant lipid phase?

    • Answer: Ascorbic acid is hydrophilic and most effective in aqueous environments. If your system contains a significant lipid phase, consider using a lipophilic antioxidant like alpha-tocopherol, or a combination of both to ensure comprehensive protection.

Data Presentation

Table 1: Efficacy of Inhibitors on NMBA Formation (Hypothetical Data)

InhibitorConcentration (molar ratio to Nitrite)% Inhibition of NMBA Formation
Ascorbic Acid1:1~ 60%
Ascorbic Acid2:1> 85%
Ascorbic Acid5:1> 95%
Alpha-Tocopherol1:1~ 55%
Alpha-Tocopherol2:1> 80%
Alpha-Tocopherol5:1> 90%

Table 2: Effect of pH on NMBA Formation (Hypothetical Data)

Disclaimer: This data is illustrative and based on the known pH-dependence of nitrosation reactions for secondary amines. The optimal pH and the extent of formation can vary based on the specific reaction conditions.

pHRelative NMBA Yield (%)
3.0100
4.085
5.050
6.015
7.0< 5
8.0< 1

Experimental Protocols

1. Protocol for In Vitro Inhibition of NMBA Formation

This protocol describes a general method to evaluate the effectiveness of inhibitors on the formation of NMBA from this compound in an aqueous solution.

  • Materials:

    • This compound

    • Sodium nitrite

    • Ascorbic acid and/or alpha-tocopherol

    • Citrate-phosphate buffer solutions (for pH 3, 4, 5, 6)

    • Phosphate buffer solution (for pH 7, 8)

    • Deionized water

    • NMBA analytical standard

    • Methanol (B129727) (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium (B1175870) sulfamate (B1201201) (for quenching the reaction)

  • Procedure:

    • Preparation of Stock Solutions:

      • Prepare a 10 mM stock solution of this compound in deionized water.

      • Prepare a 10 mM stock solution of sodium nitrite in deionized water.

      • Prepare 100 mM stock solutions of ascorbic acid and/or alpha-tocopherol (dissolved in a suitable solvent like ethanol (B145695) for alpha-tocopherol)

    • Reaction Setup (for each condition to be tested):

      • In a reaction vial, add the appropriate buffer solution to achieve the desired pH.

      • Add the this compound stock solution to a final concentration of 1 mM.

      • For inhibitor studies, add the inhibitor stock solution to the desired final concentration (e.g., 2 mM for a 2:1 molar ratio to nitrite).

      • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiation of Nitrosation:

      • Initiate the reaction by adding the sodium nitrite stock solution to a final concentration of 1 mM.

      • Vortex the mixture gently and incubate at 37°C for a defined period (e.g., 1-4 hours).

    • Quenching the Reaction:

      • Stop the reaction by adding an excess of ammonium sulfamate solution (e.g., 100 µL of a 10% w/v solution). This will rapidly consume any remaining nitrite.

    • Sample Preparation for Analysis:

      • Filter the sample through a 0.22 µm filter.

      • Dilute the sample as necessary with the initial mobile phase of the LC-MS/MS system.

    • Analysis:

      • Analyze the sample for NMBA concentration using a validated LC-MS/MS method (see protocol below).

2. Protocol for LC-MS/MS Quantification of NMBA

This protocol provides a general framework for the quantification of NMBA. Instrument parameters should be optimized for the specific equipment used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute NMBA, followed by a column wash and re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode is typically used.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for NMBA. A common transition is m/z 147.1 -> 117.1. Other qualifying transitions should also be monitored for confirmation.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of a certified NMBA reference standard in the same matrix as the samples (if possible).

    • The concentration of NMBA in the samples is determined by interpolating their response from the calibration curve.

Visualizations

Nitrosamine_Formation_Pathway cluster_precursors Precursors cluster_conditions Conditions cluster_reaction Reaction cluster_inhibitors Inhibition 4_Methylamino_butanoic_acid This compound (Secondary Amine) NMBA N-nitroso-N-methyl-4-aminobutyric acid (NMBA) 4_Methylamino_butanoic_acid->NMBA + Nitrosating Agent Nitrite Nitrite (NO2-) Nitrous_Acid Nitrous Acid (HNO2) Nitrite->Nitrous_Acid + H+ Acidic_pH Acidic pH (e.g., pH < 4) Acidic_pH->Nitrous_Acid Nitrosating_Agent Nitrosating Agent (e.g., N2O3) Nitrous_Acid->Nitrosating_Agent NO Nitric Oxide (NO) (Non-nitrosating) Nitrosating_Agent->NO Reduction Inhibitors Inhibitors (Ascorbic Acid, Alpha-Tocopherol) Inhibitors->NO Scavenges Nitrosating Agent

Caption: Nitrosamine formation pathway and points of inhibition.

Experimental_Workflow Start Start: Define Experimental Conditions (pH, Inhibitors) Prepare_Solutions Prepare Stock Solutions: - this compound - Sodium Nitrite - Inhibitors - Buffers Start->Prepare_Solutions Setup_Reaction Set up Reaction Mixtures Prepare_Solutions->Setup_Reaction Initiate_Reaction Initiate Reaction with Nitrite and Incubate (e.g., 37°C) Setup_Reaction->Initiate_Reaction Quench_Reaction Quench Reaction (e.g., Ammonium Sulfamate) Initiate_Reaction->Quench_Reaction Sample_Prep Sample Preparation (Filter, Dilute) Quench_Reaction->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis for NMBA Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for assessing NMBA formation and inhibition.

Troubleshooting_Logic Start High NMBA Detected Check_Nitrite Assess Nitrite Sources in Raw Materials? Start->Check_Nitrite Check_pH Measure and Adjust pH to Neutral/Basic? Start->Check_pH Use_Inhibitors Incorporate Inhibitors (e.g., Ascorbic Acid)? Start->Use_Inhibitors Control_Storage Optimize Storage Conditions (Temp, Time)? Start->Control_Storage Solution_Nitrite Source Low-Nitrite Materials Check_Nitrite->Solution_Nitrite Solution_pH Implement pH Control Check_pH->Solution_pH Solution_Inhibitors Add Effective Inhibitor at Appropriate Concentration Use_Inhibitors->Solution_Inhibitors Solution_Storage Implement Strict Storage Protocols Control_Storage->Solution_Storage End NMBA Levels Mitigated Solution_Nitrite->End Solution_pH->End Solution_Inhibitors->End Solution_Storage->End

Caption: Troubleshooting logic for high NMBA levels.

References

storage conditions to prevent 4-(Methylamino)butanoic acid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-(Methylamino)butanoic acid to minimize degradation and ensure experimental integrity. It includes troubleshooting advice for common stability issues and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Investigating Degradation

Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide outlines steps to identify and mitigate potential degradation issues.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Hygroscopic nature of the compound absorbing moisture; potential degradation.Store in a desiccator under inert gas. Handle in a glove box if possible. Re-test purity of the material.
Inconsistent analytical results (e.g., new peaks in HPLC, altered NMR spectrum) Chemical degradation due to improper storage or handling (exposure to light, heat, incompatible substances).Perform a forced degradation study to identify potential degradants. Review storage conditions and handling procedures.
Decreased potency or biological activity Degradation of the active compound.Quantify the compound using a validated stability-indicating method. Compare with a new, validated batch of the compound.
Precipitation or insolubility in previously suitable solvents Formation of less soluble degradation products or salt formation with atmospheric CO2.Filter the solution and analyze both the soluble and insoluble fractions. Consider using the hydrochloride salt form for enhanced solubility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a freezer at or below -20°C, under an inert atmosphere such as argon or nitrogen.[1] It is hygroscopic and should be protected from moisture.[1]

Q2: How should I prepare solutions of this compound for experiments?

A2: For aqueous solutions, it is advisable to use freshly prepared buffers. The pH of the solution can significantly impact stability. If solubility is an issue, consider using the hydrochloride salt of this compound, which has enhanced solubility in polar solvents.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves subjecting the compound to forced degradation conditions to generate potential degradation products and ensuring the analytical method can separate these from the intact compound.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways include oxidation of the secondary amine, and reactions involving the carboxylic acid group such as esterification or decarboxylation under specific conditions. Intramolecular cyclization to form N-methyl-2-pyrrolidone is also a possibility, particularly at elevated temperatures.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method (e.g., HPLC).

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify any degradation products formed.

    • The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.[3]

Visualizations

Degradation_Workflow Workflow for Investigating Degradation cluster_Initial Initial Observation cluster_Investigation Investigation cluster_Analysis Analysis & Action Observe Observe unexpected result (e.g., new HPLC peak) Review Review storage and handling procedures Observe->Review Forced Conduct forced degradation study Observe->Forced Modify Modify storage/handling protocol Review->Modify Identify Identify degradation products and pathway Forced->Identify Validate Validate stability- indicating method Identify->Validate

Caption: Logical workflow for troubleshooting degradation of this compound.

Potential_Degradation_Pathways Potential Degradation Pathways cluster_Oxidation Oxidation (e.g., H₂O₂) cluster_Heat Heat cluster_AcidBase Acid/Base Catalysis MABA This compound Oxide N-oxide derivative MABA->Oxide Oxidizing agent NMP N-methyl-2-pyrrolidone (Intramolecular cyclization) MABA->NMP High Temp. Ester Ester formation (with alcohol) MABA->Ester Alcohol, H⁺ Decarboxylation Decarboxylation Product MABA->Decarboxylation Heat, H⁺/OH⁻

References

Technical Support Center: Optimization of 4-(Methylamino)butanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 4-(Methylamino)butanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: The reaction may not have reached equilibrium.[1] 2. Presence of water: Water can hydrolyze the ester back to the starting materials.[1] 3. Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry can lead to poor yields.[1] 4. Zwitterionic nature of the amino acid: The amino acid may not be fully soluble or reactive in the chosen solvent system.1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting material is consumed. For Fischer esterification, reflux conditions are common.[2] 2. Use a dehydrating agent or azeotropic removal of water: A Dean-Stark apparatus can be effective for Fischer esterification.[1] Ensure all glassware is oven-dried and use anhydrous solvents.[3] 3. Optimize stoichiometry: Use a large excess of the alcohol (it can often be used as the solvent) to drive the equilibrium towards the product.[4][5] Ensure the correct catalyst loading is used.[6][7] 4. Ensure the amino group is protonated: In acidic conditions (Fischer or SOCl₂ methods), the amino group is protonated, which improves solubility in the alcohol and prevents it from interfering with the reaction.[8]
Product Lost During Workup 1. High water solubility of the product: The hydrochloride salt of the amino ester is often highly soluble in water and can be lost in the aqueous phase during extraction.[9] 2. Emulsion formation during extraction: This can make phase separation difficult and lead to product loss.1. Avoid aqueous workup if possible: After the reaction, simply evaporate the excess alcohol and other volatile reagents.[8][10] The product is often isolated as the hydrochloride salt. 2. Basify carefully and extract quickly: If the free ester is required, neutralize the reaction mixture with a base like aqueous NaHCO₃ and immediately extract with an organic solvent like ethyl acetate.[8] Be aware that the free ester may still have some water solubility. 3. Use a different solvent system for extraction: Sometimes, using a more polar solvent for extraction can help, but this may also pull in more impurities.[9] Reverse-phase chromatography can be an alternative for purification.[9]
Side Product Formation 1. N-Acylurea formation (Steglich esterification): A common side reaction when using DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[11][12] 2. Intramolecular cyclization (Lactam formation): As a gamma-amino acid, this compound can undergo intramolecular cyclization to form N-methyl-2-pyrrolidinone, especially at elevated temperatures.[13] 3. Alkylation of the amino group: While less common in esterification, if alkylating agents are present, the secondary amine could be alkylated.1. Use DMAP as a catalyst: 4-Dimethylaminopyridine (B28879) (DMAP) acts as an acyl transfer agent, suppressing the formation of N-acylurea.[11][12] 2. Use mild reaction conditions: Lowering the reaction temperature can reduce the rate of lactam formation. The Steglich esterification, which is performed at room temperature, is a good option to avoid this.[11] 3. Ensure the use of appropriate reagents: Stick to standard esterification protocols to avoid unwanted side reactions.
Difficulty Purifying the Product 1. Removal of DCU (dicyclohexylurea): This byproduct of Steglich esterification can be difficult to remove completely.[10] 2. Co-elution of product and starting material in chromatography: The polarity of the amino acid and its ester may be similar, making chromatographic separation challenging.1. Filter the reaction mixture: DCU is a solid and can be removed by filtration.[10] Sometimes, precipitating the DCU by cooling the reaction mixture can improve its removal. 2. Optimize chromatography conditions: Use a different solvent system or consider derivatizing the amino group to alter the polarity before chromatography.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

A1: The choice of method depends on the scale of the reaction and the sensitivity of your starting material to heat and acid.

  • Fischer Esterification (Acid Catalyst): This is a cost-effective and simple method, often used for large-scale synthesis. It involves refluxing the amino acid in an alcohol (e.g., methanol) with a strong acid catalyst like sulfuric acid.[2][4] The high temperature, however, could potentially lead to side reactions like lactam formation.

  • Thionyl Chloride Method: Reacting the amino acid with thionyl chloride in an alcohol at low to room temperature is another common and effective method.[8][10] This method avoids high temperatures but involves handling the hazardous reagent thionyl chloride.

  • Steglich Esterification (DCC/DMAP): This method is very mild, proceeding at room temperature, which makes it ideal for preventing heat-related side reactions.[11][12] It is particularly useful for preparing esters of sterically hindered alcohols.[12] However, the reagents (DCC, DMAP) are more expensive, and the removal of the dicyclohexylurea (DCU) byproduct can be challenging.[10]

Q2: Do I need to protect the methylamino group before esterification?

A2: Generally, for acid-catalyzed methods like Fischer esterification or the thionyl chloride method, protection of the amino group is not necessary.[8] The acidic conditions protonate the amino group, forming a salt which prevents it from participating in side reactions.[8] For coupling-reagent-based methods like Steglich esterification, while not always required for secondary amines, protection might be considered if side reactions are observed.

Q3: My NMR spectrum shows my product, but the yield is very low after workup. Where is my product going?

A3: The most likely reason is the loss of your product during an aqueous workup. The ester of this compound, especially when protonated as a hydrochloride salt, is often soluble in water.[9] When you wash your organic layer with an aqueous solution, the product may be partitioning into the aqueous phase. To avoid this, try to minimize or eliminate the aqueous workup. A common procedure is to simply evaporate the excess alcohol and catalyst from the reaction mixture to obtain the crude product as its hydrochloride salt.[8][10]

Q4: How can I increase the yield of my Fischer esterification?

A4: To drive the equilibrium of the Fischer esterification towards the product, you can:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common practice.[5]

  • Remove water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

  • Ensure sufficient catalyst concentration: The amount of acid catalyst can significantly impact the reaction rate.[6][7]

Q5: What is the white precipitate that forms during a Steglich esterification?

A5: The white precipitate is dicyclohexylurea (DCU), the byproduct of the reaction between the coupling agent dicyclohexylcarbodiimide (B1669883) (DCC) and the water molecule formed during the esterification.[11] It is typically removed by filtration.[10]

Experimental Protocols & Data

Method 1: Fischer Esterification (H₂SO₄ Catalyst)

This method is suitable for producing simple alkyl esters and is scalable.

Experimental Protocol:

  • Suspend this compound in the desired alcohol (e.g., methanol, used in large excess as the solvent).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents).

  • Heat the mixture to reflux (around 60-80°C for methanol) and stir for several hours.[2]

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol and volatile components under reduced pressure to obtain the crude product, typically as the hydrochloride or sulfate (B86663) salt.

Parameter Typical Condition Notes
Alcohol Methanol, EthanolUsed as both reactant and solvent (large excess).
Catalyst Concentrated H₂SO₄0.1 - 0.2 equivalents.
Temperature Reflux (60-80°C for MeOH)Higher temperatures can increase reaction rate but may promote side reactions.[2]
Reaction Time 2-24 hoursVaries depending on substrate and scale. Monitor by TLC.
Yield Moderate to HighHighly dependent on effective water removal and workup procedure.
Method 2: Thionyl Chloride Esterification

This is an efficient method that generates anhydrous HCl in situ to catalyze the reaction.

Experimental Protocol:

  • Suspend this compound in the desired alcohol (e.g., methanol).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly and dropwise, add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents).[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or gently reflux for a few hours.[8]

  • Monitor the reaction by TLC.

  • Once complete, remove all volatile components on a rotary evaporator to yield the amino acid ester hydrochloride.[8][10]

Parameter Typical Condition Notes
Alcohol Methanol, EthanolUsed as the solvent.
Reagent Thionyl Chloride (SOCl₂)1.1 - 1.5 equivalents. Add slowly at 0°C.
Temperature 0°C to Room TemperatureCan be refluxed to speed up the reaction.[8]
Reaction Time 3-16 hoursGenerally faster than Fischer esterification.
Yield Good to ExcellentWorkup is straightforward (evaporation).[14]
Method 3: Steglich Esterification (DCC/DMAP)

A mild method ideal for substrates sensitive to acid or heat.

Experimental Protocol:

  • Dissolve this compound, the alcohol (1.0-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).[10][11]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[1]

  • Wash the filtrate with dilute acid (e.g., 0.5 M HCl) and saturated aqueous NaHCO₃.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Parameter Typical Condition Notes
Solvent Anhydrous DCMAprotic solvent is crucial.
Reagents DCC (1.1 eq.), DMAP (0.05-0.1 eq.)DCC is the coupling agent; DMAP is the catalyst.[11]
Temperature 0°C to Room TemperatureMild conditions prevent many side reactions.[11]
Reaction Time 12-24 hoursCan be slower than other methods.
Yield Good to HighEffective for sterically hindered substrates.[12]

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Combine this compound, Alcohol, and Catalyst/Reagents react Stir at specified temperature (Reflux, RT, or 0°C) start->react monitor Monitor reaction by TLC react->monitor workup_choice Workup Method? monitor->workup_choice evap Evaporate volatiles workup_choice->evap Acidic/SOCl₂ Methods filter_dcu Filter DCU (Steglich only) workup_choice->filter_dcu Steglich Method purify Purification (optional) e.g., Chromatography evap->purify extract Aqueous Extraction extract->purify filter_dcu->extract product Final Product (Ester Salt or Free Ester) purify->product

Caption: General experimental workflow for the esterification of this compound.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound ester Target Ester Product start->ester + ROH + Catalyst lactam N-methyl-2-pyrrolidinone (Lactam) start->lactam Intramolecular Cyclization (Heat) o_acyl O-Acylisourea Intermediate (Steglich) start->o_acyl + DCC n_acylurea N-Acylurea (Steglich only) o_acyl->ester + ROH, DMAP o_acyl->n_acylurea 1,3-Rearrangement (No DMAP)

Caption: Reaction pathways in the esterification of this compound.

References

Technical Support Center: Purification of Crude 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(Methylamino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route. When synthesized from the hydrolysis of N-methyl-2-pyrrolidone (NMP), common impurities may include:

  • Unreacted N-methyl-2-pyrrolidone (NMP): The starting material for the synthesis.

  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA): A potential carcinogenic nitrosamine (B1359907) impurity formed from the secondary amine of this compound in the presence of nitrosating agents.[1][2]

  • Polymers: High temperatures during hydrolysis can lead to the formation of polymeric byproducts.[3]

  • Inorganic salts: From pH adjustments during the work-up procedure.

  • Other organic byproducts: Arising from side reactions during the synthesis.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for the purification of crude this compound are recrystallization and ion-exchange chromatography.[4] For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized.[1][4][5][6]

Q3: How can I detect and quantify the N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) impurity?

A3: Due to its potential carcinogenicity, it is crucial to monitor and control the levels of NMBA. The recommended analytical method for the sensitive detection and quantification of NMBA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] This method offers high selectivity and low limits of quantification, often in the parts-per-billion (ppb) range.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out instead of crystallization.

  • Cause: The compound may be coming out of solution above its melting point, or the presence of impurities is depressing the melting point.

  • Solution:

    • Try using a different solvent system. A mixture of solvents, such as ethanol (B145695)/water, can be effective for the hydrochloride salt.[4]

    • Lower the temperature at which crystallization is initiated.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of pure this compound.

Problem 2: Poor recovery of the purified product.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cool the solution slowly to maximize crystal growth and then chill in an ice bath to maximize precipitation.

    • Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.

Problem 3: The purified product is still not pure enough.

  • Cause: The chosen solvent may not be effective at excluding certain impurities, or the impurities may have very similar solubility profiles to the product.

  • Solution:

    • Perform a second recrystallization.

    • Consider an alternative purification method, such as ion-exchange chromatography, either as a replacement or as an additional purification step.

    • A two-step purification involving esterification to the methyl ester, purification of the ester, and subsequent hydrolysis back to the acid can also improve purity.[7]

Ion-Exchange Chromatography

Problem 1: The compound does not bind to the ion-exchange resin.

  • Cause: The pH of the loading buffer is not appropriate for the charge of the compound and the type of resin. This compound is a gamma-amino acid and will have a specific isoelectric point (pI).[7] For binding to a cation exchange resin, the pH of the buffer should be below the pI, making the amino acid positively charged.

  • Solution:

    • Adjust the pH of the sample and the equilibration buffer to be at least 1-2 pH units below the pI of this compound when using a strong cation exchange resin.

    • Ensure the ionic strength of the sample is low, as high salt concentrations can interfere with binding.

Problem 2: The compound elutes in a very broad peak or with tailing.

  • Cause: This can be due to a variety of factors including suboptimal elution conditions, column overloading, or interactions between the compound and the resin matrix.

  • Solution:

    • Optimize the elution gradient. A shallower gradient may improve resolution.

    • Reduce the amount of crude material loaded onto the column.

    • Ensure the column is packed uniformly.

    • Adjust the pH or ionic strength of the elution buffer.

Problem 3: Low recovery of the compound from the column.

  • Cause: The compound may be binding too strongly to the resin.

  • Solution:

    • Increase the ionic strength or change the pH of the elution buffer to facilitate the release of the compound.

    • For very strong binding, a step gradient with a high salt concentration may be necessary.

Data Presentation

Table 1: Purity of this compound

Sample IDAnalytical MethodPurity (%)Source/Reference
Commercial StandardHPLC (with ELSD detector)>95% (reported as 99.99%)[8]
Purified GABA (related compound)HPLC98.66 ± 2.36[9]
Purified GABA (related compound)Not specified99.1%[10]

Note: Data for this compound is limited. Data for the closely related gamma-aminobutyric acid (GABA) is provided for illustrative purposes.

Table 2: Analytical Methods for Impurity Detection

ImpurityAnalytical MethodLimit of Quantification (LOQ)Reference
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)LC-MS/MS3 ng/mL[1][6]
Organic Amines in NMP (precursor)Potentiometric Titration≤ 5 ppm[11]
N-methyl succinimide (B58015) (NMS) and 2-pyrrolidinone (B116388) (2PYR) in NMP (precursor)Gas Chromatography (GC)Not specified[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is a general procedure and may require optimization for specific batches of crude material.

  • Solvent Selection: A mixture of ethanol and water is a reported solvent system for the hydrochloride salt of this compound.[4] The optimal ratio should be determined experimentally.

  • Dissolution: In a fume hood, suspend the crude this compound hydrochloride in a minimal amount of hot ethanol. Heat the mixture with stirring.

  • Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Ion-Exchange Chromatography for Purification

This is a general protocol for the purification of a gamma-amino acid using cation exchange chromatography and will likely require optimization.

  • Resin Selection: A strong cation exchange resin, such as Dowex 50WX2 or Amberlite 200C, is suitable for this purification.[10][13]

  • Column Packing: Prepare a column with the selected cation exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate (B86180) buffer, pH 3.0).

  • Sample Preparation: Dissolve the crude this compound in the equilibration buffer. Adjust the pH to match the equilibration buffer if necessary. Filter the sample to remove any particulate matter.

  • Loading: Apply the prepared sample to the top of the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a gradient of increasing ionic strength or pH. For example, a linear gradient from 0.2 M sodium citrate buffer at pH 3.0 to 0.2 M sodium citrate buffer at pH 5.0 can be used. Alternatively, a salt gradient (e.g., 0 to 1 M NaCl in the starting buffer) can be employed.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of the desired product using a suitable method (e.g., TLC, HPLC, or a ninhydrin (B49086) test).

  • Pooling and Desalting: Pool the pure fractions and remove the salt if necessary by a suitable method such as dialysis or by using a desalting column.

  • Isolation: Isolate the purified product by lyophilization or evaporation of the solvent. A study on GABA purification reported a yield of 91.2% from the cation exchange chromatography step.[13][14]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimum Hot Solvent crude_recryst->dissolve cool Slow Cooling to Room Temperature dissolve->cool chill Chill in Ice Bath cool->chill filter_recryst Vacuum Filtration chill->filter_recryst wash_recryst Wash with Cold Solvent filter_recryst->wash_recryst dry_recryst Dry Under Vacuum wash_recryst->dry_recryst pure_recryst Purified Crystalline Product dry_recryst->pure_recryst

Recrystallization Workflow Diagram

troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No solution_oiling Change Solvent Lower Temperature Scratch Flask Add Seed Crystal oiling_out->solution_oiling Yes low_purity Low Purity? poor_recovery->low_purity No solution_recovery Use Minimum Solvent Slow Cooling Change Solvent poor_recovery->solution_recovery Yes solution_purity Repeat Recrystallization Use Ion-Exchange Esterify-Purify-Hydrolyze low_purity->solution_purity Yes end Problem Resolved low_purity->end No solution_oiling->end solution_recovery->end solution_purity->end

Troubleshooting Recrystallization

ion_exchange_workflow cluster_ion_exchange Ion-Exchange Chromatography Workflow crude_iex Crude Product Solution load Load onto Equilibrated Cation Exchange Column crude_iex->load wash_iex Wash with Equilibration Buffer (Removes unbound impurities) load->wash_iex elute Elute with pH or Salt Gradient wash_iex->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt and Isolate pool->desalt pure_iex Purified Product desalt->pure_iex

Ion-Exchange Chromatography Workflow

References

Technical Support Center: Troubleshooting Low Yield in 4-(Methylamino)butanoic Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the peptide coupling of 4-(methylamino)butanoic acid, a type of N-methylated amino acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome low peptide yields and other common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the peptide coupling reaction with this compound resulting in low yields?

The primary reason for low coupling yields with this compound is steric hindrance. The methyl group attached to the amine nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This makes the formation of the peptide bond more challenging and slower compared to coupling with a primary amine, often leading to incomplete reactions and the formation of deletion sequences in your final peptide.[1][2]

Q2: My standard coupling reagents like HBTU, HCTU, or DIC/HOBt are not effective. What should I use instead?

Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated amino acids.[3] It is highly recommended to switch to more powerful onium salt-based reagents. Reagents such as HATU, COMU, and PyAOP have demonstrated significantly higher efficiency in these challenging couplings.[4][5] For exceptionally difficult couplings, such as coupling an amino acid to another N-methylated residue, reagents like PyBroP and BOP-Cl can be effective.[3]

Q3: I'm observing unexpected side products in my analysis. What are the common side reactions?

When working with N-methylated amino acids, several side reactions can occur, contributing to low yields of the desired product. These include:

  • Diketopiperazine (DKP) Formation: This is particularly common at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin.[6]

  • Epimerization: The loss of stereochemical integrity at the alpha-carbon of the amino acid can occur, especially with strong bases or prolonged reaction times.

  • Guanidinylation: This can happen when using uronium-based coupling reagents like HBTU in excess, which can react with the unprotected N-terminal amine and terminate the peptide chain.

Q4: How can I monitor the completion of the coupling reaction since the Kaiser test is not reliable for the secondary amine of this compound?

The Kaiser test is not effective for detecting secondary amines. A reliable alternative is the Bromophenol Blue test .[4] A yellow color on the resin beads indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, indicating that a recoupling step is necessary.[4]

Troubleshooting Guide for Low Yield

If you are experiencing low yields in your this compound peptide coupling, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Yield Observed check_reagent Are you using a standard coupling reagent (e.g., HBTU, DIC)? start->check_reagent potent_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU, PyAOP). check_reagent->potent_reagent Yes monitor_coupling Monitor reaction completion with Bromophenol Blue test. check_reagent->monitor_coupling No potent_reagent->monitor_coupling test_positive Test is Blue/Green (Incomplete Coupling) monitor_coupling->test_positive recouple Perform a double or triple coupling. test_positive->recouple Yes test_negative Test is Yellow (Complete Coupling) test_positive->test_negative No recouple->monitor_coupling check_temp Is the reaction still incomplete? recouple->check_temp increase_temp Consider increasing reaction temperature or using microwave synthesis. check_temp->increase_temp Yes test_cleavage Perform a test cleavage and analyze by HPLC/MS to check for side products. check_temp->test_cleavage No increase_temp->monitor_coupling proceed Proceed to next step in synthesis. test_negative->proceed proceed->test_cleavage

Caption: A troubleshooting workflow for addressing low yield in this compound peptide coupling.

Caption: Steric hindrance from the N-methyl group impeding the coupling reaction.

Data Presentation

Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

While specific yield data for this compound is not extensively published, the following table provides a summary of the relative performance of common coupling reagents for other sterically hindered N-methylated amino acids, which can serve as a valuable guide.

Coupling ReagentRelative EfficiencyTendency for RacemizationNotes
HATU Very HighLowOften the first choice for difficult couplings, including N-methylated residues.[7]
COMU Very HighLowA third-generation reagent with efficiency comparable to or exceeding HATU, with a better safety profile.[5][8]
PyAOP HighLowParticularly effective for coupling an N-methyl amino acid to another N-methyl residue.[4]
PyBOP Moderate to HighLowGenerally effective, but can be less efficient for the most sterically hindered couplings compared to HATU.[2][9]
HBTU/HCTU ModerateModerateOften less effective for N-methylated amino acids, may require longer reaction times or double coupling.[3]
DIC/HOBt Low to ModerateModerateGenerally not recommended for sterically hindered N-methylated amino acids due to low reactivity.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol outlines a general procedure for coupling Fmoc-protected this compound using HATU.

Materials:

  • Fmoc-4-(methylamino)butanoic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat this deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve Fmoc-4-(methylamino)butanoic acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a second coupling may be necessary.

  • Monitoring and Washing:

    • Perform a Bromophenol Blue test (see Protocol 2) to check for reaction completion.

    • If the test is positive (blue/green), repeat the coupling step.

    • Once the coupling is complete (yellow test result), drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all soluble reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion

Materials:

Procedure:

  • Take a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with methanol and then with DMF to remove any residual reagents.

  • Add 1-2 drops of the Bromophenol Blue test solution to the washed beads.

  • Observe the color of the beads and the solution after 1-2 minutes.

Interpretation of Results:

  • Yellow beads and solution: Coupling is complete.

  • Green beads and solution: Coupling is nearly complete, consider extending the reaction time or performing a gentle recouple.

  • Blue beads and solution: Coupling is incomplete. A second, full coupling step is required.[4]

Protocol 3: Test Cleavage and HPLC Analysis

This protocol is for cleaving a small amount of the peptide from the resin for analysis by HPLC and Mass Spectrometry (MS).

Materials:

  • Dry peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Microcentrifuge tube

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Cleavage:

    • Place the dry peptide-resin in a microcentrifuge tube.

    • Add the cleavage cocktail (approximately 200 µL) to the resin.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a larger volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Allow the peptide pellet to air dry.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Analyze the sample by reverse-phase HPLC to assess purity and identify the main product and any deletion sequences. A typical gradient for analysis is 0% to 60% acetonitrile in water (both with 0.1% TFA) over 20 minutes.

    • Confirm the identity of the peaks by Mass Spectrometry.

References

stability of 4-(Methylamino)butanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Methylamino)butanoic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, solvent polarity, temperature, light, and the presence of oxidizing agents. As a gamma-amino acid, its amino and carboxylic acid groups are susceptible to various reactions.[1][2] It is also known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability in solid form and in non-aqueous solvents.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For solid-form, long-term storage, it is recommended to keep this compound in a tightly sealed container in a freezer at -20°C under an inert atmosphere.[2][3] For short-term storage, a cool, dry, and well-ventilated area away from incompatible substances is sufficient.[4] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures (2-8°C or -20°C) and protected from light. The appropriate solvent and pH for stored solutions are critical and should be validated for stability over the intended storage duration.

Q3: Is the hydrochloride salt of this compound more stable?

A3: Yes, the hydrochloride salt form is often preferred in research and pharmaceutical applications due to its enhanced stability and solubility in polar solvents compared to the free amino acid form.[1] Salts are generally less prone to certain degradation pathways.

Q4: What are the likely degradation pathways for this compound?

A4: Given its structure, potential degradation pathways include:

  • Oxidation: The secondary amine is susceptible to oxidation.

  • Intramolecular cyclization: Under certain conditions (e.g., heat), the molecule could potentially undergo intramolecular cyclization to form N-methyl-2-pyrrolidone (NMP), the reverse of its hydrolysis from NMP.[1][2]

  • Reactions with aldehydes/ketones: The secondary amine can react with aldehydes and ketones present as impurities in solvents.

  • Esterification: The carboxylic acid can undergo esterification if stored in alcohol-based solvents, especially under acidic conditions.[1]

Troubleshooting Guide

Problem 1: I am seeing a loss of my compound in solution over a short period at room temperature.

  • Possible Cause 1: pH Instability. The compound may be unstable at the pH of your solution. Amino acids can be susceptible to degradation at non-optimal pH values.

    • Solution: Perform a pH stability study. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyze the concentration of this compound over time. Store solutions at 2-8°C and protected from light.

  • Possible Cause 2: Solvent Reactivity. The solvent may be reacting with the compound. For example, methanol (B129727) or ethanol (B145695) could cause esterification.

    • Solution: Switch to a more inert solvent system if possible, such as a buffered aqueous solution, acetonitrile, or DMSO. If using an alcohol, ensure conditions are neutral and storage is at a low temperature to minimize esterification.

  • Possible Cause 3: Oxidation. The compound may be degrading due to dissolved oxygen or trace metal ions in the solvent.

    • Solution: Use de-gassed solvents. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions if compatible with your experimental setup.

Problem 2: My results are inconsistent between experiments.

  • Possible Cause 1: Hygroscopicity. The solid compound may have absorbed a variable amount of water from the atmosphere, leading to inaccurate concentrations when preparing solutions by weight.[2][3]

    • Solution: Store the solid compound in a desiccator. Handle it quickly in a low-humidity environment when weighing. For critical applications, determine the water content of the solid (e.g., by Karl Fischer titration) and correct the weight accordingly.

  • Possible Cause 2: Photodegradation. The compound may be sensitive to light, leading to degradation during handling or storage on the lab bench.

    • Solution: Work with the compound under subdued light. Use amber vials or wrap containers in aluminum foil to protect solutions from light. Include a photostability test in your validation experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and determine the intrinsic stability of the molecule.[5][6][7]

1. Materials:

  • This compound

  • Solvents: HPLC-grade water, acetonitrile, methanol

  • Stress agents: Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂)

  • Buffers: Phosphate or acetate (B1210297) buffers at various pH values

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water or a suitable organic solvent like acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., 1.2 million lux hours) in a photostability chamber. Keep a control sample wrapped in foil at the same temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS detection.

  • Injection Volume: 10 µL.

3. Analysis:

  • Inject the stressed samples.

  • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Representative Stability of this compound (100 µg/mL) in Different Solvents at 25°C after 48 hours.

(Note: This is illustrative data based on general chemical principles.)

Solvent SystempH% Degradation (Illustrative)Major Degradant(s) Observed
Deionized Water~6.5< 1%None significant
0.1 M HCl1.05-10%Potential ester if alcohol co-solvent is present
Phosphate Buffer7.4< 2%Trace oxidative products
0.1 M NaOH13.08-15%Multiple minor degradants
AcetonitrileN/A< 1%None significant
MethanolN/A2-5%Methyl ester
50:50 Methanol:Water~7.01-3%Trace methyl ester

Table 2: Representative Data from Forced Degradation Study.

(Note: This is illustrative data based on general chemical principles.)

Stress ConditionDuration% Degradation (Illustrative)
0.1 M HCl, 60°C24 hours12%
0.1 M NaOH, 60°C24 hours18%
3% H₂O₂, RT24 hours25%
Heat, 80°C48 hours8%
Light (1.2M lux hrs)As per ICH< 5%

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_solid Weigh Solid This compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_solid->prep_stock stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (80°C) prep_stock->stress_therm stress_photo Photolytic (ICH guidelines) prep_stock->stress_photo stress_control Control (RT, protected from light) prep_stock->stress_control sampling Sample at Time Points (0, 4, 8, 12, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling stress_control->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze via Stability- Indicating HPLC-UV/MS neutralize->hplc quantify Quantify Parent Peak & Degradant Peaks hplc->quantify pathway Identify Degradants & Propose Pathways quantify->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing 4-(Methylamino)butanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape in the chromatography of 4-(Methylamino)butanoic acid.

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of this compound.

Diagram: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Suspect System-Wide Issue: - Extra-column dead volume - Column void/damage - Detector issue check_all_peaks->system_issue Yes specific_peak_issue Suspect Analyte-Specific Issue check_all_peaks->specific_peak_issue No resolve_system_issue Action: - Check fittings and tubing - Replace column - Perform detector maintenance system_issue->resolve_system_issue check_overload Is the peak fronting? (Shark-fin shape) specific_peak_issue->check_overload overload_issue Column Overload check_overload->overload_issue Yes tailing_issue Peak Tailing check_overload->tailing_issue No resolve_overload Action: - Reduce sample concentration - Decrease injection volume overload_issue->resolve_overload check_mobile_phase Review Mobile Phase tailing_issue->check_mobile_phase check_sample_solvent Review Sample Solvent tailing_issue->check_sample_solvent check_column_chem Review Column Chemistry tailing_issue->check_column_chem mp_ph_buffer Issue: - Inappropriate pH - Insufficient buffer strength check_mobile_phase->mp_ph_buffer resolve_mp_ph_buffer Action: - Adjust pH (typically 2-4 for amines) - Increase buffer concentration (10-50 mM) mp_ph_buffer->resolve_mp_ph_buffer solvent_mismatch Issue: - Sample solvent stronger than mobile phase check_sample_solvent->solvent_mismatch resolve_solvent_mismatch Action: - Dissolve sample in mobile phase - Match solvent strength solvent_mismatch->resolve_solvent_mismatch silanol_interaction Issue: - Secondary interactions with silanols check_column_chem->silanol_interaction resolve_silanol Action: - Use a base-deactivated column - Add a competing base (e.g., TEA) to mobile phase - Consider a different stationary phase (e.g., HILIC) silanol_interaction->resolve_silanol

Caption: A step-by-step guide to troubleshooting poor peak shape in chromatography.

Frequently Asked Questions (FAQs)

Column and Stationary Phase

Q1: What is the primary cause of peak tailing for this compound on silica-based columns?

A1: Peak tailing for amine-containing compounds like this compound on traditional silica-based reversed-phase columns is frequently caused by secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol (B1196071) groups on the silica (B1680970) surface. These strong interactions can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail".

Q2: What type of column is recommended for the analysis of this compound to improve peak shape?

A2: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often recommended. HILIC stationary phases are polar and use a high organic content mobile phase, which provides good retention and often better peak shape for polar analytes. Alternatively, using a modern, high-purity, base-deactivated reversed-phase column can also minimize silanol interactions and improve peak symmetry.

Mobile Phase and Eluent Composition

Q3: How does the pH of the mobile phase affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. For amine-containing compounds, a lower pH (typically between 2 and 4) is generally recommended. At low pH, the ionization of silanol groups on the silica stationary phase is suppressed, reducing the electrostatic interactions that cause peak tailing. It is important to operate within the stable pH range of the chosen column.

Q4: Can adding additives to the mobile phase improve peak shape?

A4: Yes, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can improve peak shape. TEA can saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte. However, be aware that additives like TEA may not be suitable for all detectors, particularly mass spectrometers. Formic acid or acetic acid are commonly used additives in LC-MS to provide protons for ionization and can also help in achieving a low mobile phase pH.

Q5: What is the recommended buffer concentration for the mobile phase?

A5: Insufficient buffer concentration can lead to poor peak shape due to unmasked secondary interactions. A buffer concentration in the range of 10-50 mM is typically recommended to ensure a stable pH and to help mask residual silanol activity.

Sample and Injection

Q6: My peak is fronting (a "shark-fin" shape). What is the likely cause?

A6: Peak fronting is a classic sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity. To resolve this, try diluting your sample or reducing the injection volume.

Q7: Can the sample solvent affect the peak shape?

A7: Yes, a mismatch between the sample solvent and the mobile phase can cause significant peak distortion. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the peak can be broad or split. It is best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.

Diagram: Analyte-Stationary Phase Interactions Leading to Peak Tailing

SilanolInteraction cluster_column Silica Stationary Phase cluster_analyte Analyte silanol1 Si-OH silanol2 Si-O⁻ label_silanol Ionized Silanol Group (Negative Charge) silanol2->label_silanol analyte This compound (Positively Charged Amine) analyte->silanol2 Strong Electrostatic Interaction (Causes Peak Tailing)

Caption: Illustration of secondary electrostatic interactions causing peak tailing.

Quantitative Data Summary

ParameterCondition 1Tailing Factor (Typical)Condition 2Tailing Factor (Typical)
Mobile Phase pH pH 6.8> 2.0pH 2.81.0 - 1.5
Buffer Concentration 5 mM> 1.820 mM1.1 - 1.6
Column Type Standard C18> 2.0Base-Deactivated C181.0 - 1.4
Sample Solvent 100% Acetonitrile> 2.5 (if initial MP is high aqueous)Mobile Phase A1.0 - 1.3

Tailing factor is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Experimental Protocols

The following are example protocols for the analysis of polar amino compounds like this compound, designed to achieve good peak shape. These are starting points and may require further optimization for your specific application and instrumentation.

Protocol 1: HILIC-MS/MS Method

This method is suitable for the analysis of underivatized this compound and is compatible with mass spectrometry.

  • Column: HILIC Column (e.g., Amide, Silica, or Zwitterionic phase), 100 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 80:20 Acetonitrile:Water

  • Detection: ESI+ Mass Spectrometry (monitor the appropriate m/z transition for this compound)

Protocol 2: Reversed-Phase HPLC-UV Method (with pH control)

This protocol is a starting point for reversed-phase analysis, focusing on mitigating silanol interactions.

  • Column: High-purity, base-deactivated C18 column, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: (Isocratic or a shallow gradient may be suitable depending on other components in the sample)

    • Example Isocratic: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

  • Detection: UV at 210 nm (Note: Sensitivity may be low for this compound without derivatization)

Disclaimer: The information provided in this technical support guide is intended for guidance and informational purposes only. Users should always consult their instrument and column manuals for specific operating parameters and limitations. Method development and validation are the responsibility of the end-user.

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 4-(Methylamino)butanoic acid, a gamma-amino acid derivative of interest in neurochemical research. We present objective comparisons of common analytical methods, supported by detailed experimental protocols and data, to assist researchers in selecting the most appropriate techniques for their needs.

Introduction to Purity Validation

This compound, also known as N-methyl-GABA, is a structural analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Its synthesis is often achieved through the hydrolysis of N-methyl-2-pyrrolidone (NMP).[1][2] The purity of the final product is paramount, as even trace impurities can significantly impact biological assays and downstream applications. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis for purity determination, alongside alternative methods such as Titration and Capillary Electrophoresis.

Key Purity Validation Techniques: A Comparative Overview

The choice of analytical technique for purity validation depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. A multi-technique approach is often recommended for comprehensive characterization.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)Elemental Analysis
Principle Separation based on differential partitioning between a mobile and stationary phase.Proportionality between NMR signal intensity and the number of atomic nuclei.Separation of ions based on their mass-to-charge ratio.Combustion of the compound and quantification of resulting elemental gases.
Information Provided Quantitative purity, detection of non-volatile impurities.Absolute purity, structural confirmation, identification and quantification of impurities.Molecular weight confirmation, identification of impurities and byproducts.Determination of elemental composition (%C, %H, %N).
Strengths High sensitivity, high resolution, well-established methods.High precision and accuracy, non-destructive, requires no specific reference standard for the analyte.High sensitivity and specificity, excellent for identifying unknown impurities.Provides fundamental confirmation of the elemental composition.
Limitations Requires a chromophore for UV detection, response factors can vary between compounds.Lower sensitivity than HPLC or MS, potential for signal overlap.Quantification can be challenging without appropriate standards.Does not provide information on the nature of organic impurities.
Typical Purity (%) >99%>98%Qualitative, used for impurity identificationConfirms theoretical composition
Precision HighVery HighHigh (for quantification with standards)High
Sample Requirement Microgram to milligramMilligramNanogram to microgramMilligram

Table 1: Comparison of Key Purity Validation Techniques for this compound.

Experimental Protocols

Detailed methodologies for the primary validation techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase: A typical mobile phase is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm

    • A gradient program can be optimized to ensure separation from potential impurities.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • Internal standard of known purity (e.g., Maleic acid, certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for identifying and quantifying trace-level impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatography: Utilize the same HPLC method as described above.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the protonated molecule of this compound ([M+H]⁺ at m/z 118.08).

    • Perform fragmentation analysis (MS/MS) to confirm the structure and to identify potential impurities by their characteristic fragment ions. For instance, a potential nitrosamine (B1359907) impurity, N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), can be monitored.[3]

  • Data Analysis: Identify and quantify impurities based on their mass-to-charge ratios and fragmentation patterns, often using a reference standard for the impurity if available.

Elemental Analysis

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values.

Instrumentation:

  • CHNS/O Analyzer

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The weight percentages of Carbon, Hydrogen, and Nitrogen are calculated and compared to the theoretical values for C₅H₁₁NO₂ (C: 51.26%, H: 9.46%, N: 11.96%).

Sample Data from a Certificate of Analysis: [4]

TestSpecificationResult
Appearance White to Off-White SolidConforms
¹H NMR Conforms to StructureConforms
Mass Spec. Conforms to StructureConforms
HPLC Purity >95%99.99% (ELSD)
Elemental Analysis ConformsC: 50.53%, H: 9.52%, N: 11.84%

Potential Impurities in Synthesized this compound

The most common synthesis route for this compound involves the hydrolysis of N-methyl-2-pyrrolidone (NMP).[1][2] This process can lead to several potential impurities:

  • N-methyl-2-pyrrolidone (NMP): Unreacted starting material.

  • N-methylsuccinimide: An oxidation byproduct.

  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA): A potential genotoxic impurity formed by the reaction of the secondary amine with nitrosating agents.[3]

Alternative Purity Validation Methods

While the techniques above are the most common, other methods can provide valuable, orthogonal information.

Potentiometric Titration

This classical analytical method can be used to determine the assay of this compound. The carboxylic acid group can be titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint is determined by monitoring the change in potential.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for the analysis of charged species like amino acids. It can be a powerful alternative or complementary technique to HPLC for resolving impurities.

Visualizing the Purity Validation Workflow

Purity_Validation_Workflow Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV Purification->HPLC Sample qNMR qNMR Purification->qNMR Sample MS LC-MS/MS Purification->MS Sample EA Elemental Analysis Purification->EA Sample Purity_Data Quantitative Purity Data HPLC->Purity_Data qNMR->Purity_Data Impurity_Profile Impurity Identification MS->Impurity_Profile EA->Purity_Data Final_Report Certificate of Analysis Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: A logical workflow for the synthesis, purification, and comprehensive purity validation of this compound.

Conclusion

Validating the purity of synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. HPLC provides robust quantification of purity, qNMR offers a highly accurate, absolute purity determination, MS is invaluable for impurity identification, and Elemental Analysis confirms the fundamental composition. By employing a combination of these methods and following detailed experimental protocols, researchers can ensure the quality and reliability of their synthesized compound, leading to more accurate and reproducible scientific outcomes.

References

Comparative Analysis of GABA Receptor Binding: GABA vs. 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities of γ-aminobutyric acid (GABA) and its derivative, 4-(Methylamino)butanoic acid, at GABA receptors.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The binding of ligands to these receptors is a critical area of study for understanding neurological function and for the development of therapeutics targeting a wide range of disorders, including epilepsy, anxiety, and sleep disorders.

Quantitative Binding Affinity Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative binding affinity data (such as Ki or IC50 values) for this compound at either GABAA or GABAB receptors. This compound is recognized as a derivative of GABA and is used in neuroscience research to study GABAergic signaling pathways.[1][2] Some evidence suggests it may act as a competitive inhibitor of GABA transporters.[1] However, its direct interaction with GABA receptors has not been quantitatively characterized in publicly accessible studies.

In contrast, the binding affinity of GABA for its receptors is well-documented. The following table summarizes representative binding affinity values for GABA at different receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
GABAGABAA (rat brain)14 nM[3]
GABAGABAB (rat brain)- (IC50 = 7.5 mM for a related compound)[4]

Note: The IC50 value for the related compound at the GABAB receptor is provided for context, highlighting the significantly lower affinity compared to the GABAA receptor. Direct Ki values for GABA at GABAB receptors can be more challenging to determine due to the nature of G-protein coupled receptor assays.

Experimental Protocols: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound for a receptor is the radioligand binding assay. This technique involves competing a non-labeled compound (the "cold" ligand, e.g., this compound or GABA) with a radioactively labeled ligand (the "hot" ligand) that has a known high affinity for the receptor.

Key Experimental Steps:
  • Membrane Preparation:

    • Brain tissue (e.g., rat cortex or cerebellum) is homogenized in a buffered solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the GABA receptors.

    • The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.

  • Binding Incubation:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]GABA or a high-affinity agonist/antagonist like [³H]muscimol for GABAA receptors or [³H]baclofen for GABAB receptors).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or unlabeled GABA) are added to the incubation mixture.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioligand bound to the receptors decreases as the concentration of the unlabeled test compound increases.

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki (inhibition constant), which represents the affinity of the unlabeled compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in determining binding affinity and the subsequent cellular response, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Washing Washing Membrane_Pellet->Washing Final_Membranes Receptor-Containing Membranes Washing->Final_Membranes Incubation Incubation Final_Membranes->Incubation Radioligand [³H]Ligand Radioligand->Incubation Test_Compound Unlabeled Compound (e.g., 4-MAB or GABA) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Competition_Curve Competition Curve Scintillation_Counting->Competition_Curve IC50 IC₅₀ Determination Competition_Curve->IC50 Ki Kᵢ Calculation IC50->Ki

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

GABAReceptor_Signaling cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) GABA_A GABA binds to GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel Opens GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Neuron is inhibited) Cl_channel->Hyperpolarization GABA_B GABA binds to GABA-B Receptor G_protein G-protein Activation (Gi/o) GABA_B->G_protein AC Adenylate Cyclase Inhibition G_protein->AC K_channel K⁺ Channel Activation G_protein->K_channel Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Effector_response Modulation of Neurotransmitter Release cAMP->Effector_response K_channel->Hyperpolarization Ca_channel->Effector_response Ligand GABA or Agonist Ligand->GABA_A Ligand->GABA_B

References

Quantitative Analysis of 4-(Methylamino)butanoic Acid: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(methylamino)butanoic acid, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comparative overview of validated analytical methods for its determination in biological matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

Comparison of Quantification Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods, extrapolated from validated assays for the closely related parent compound, GABA, and other N-methylated amino acids.

ParameterLC-MS/MS (without derivatization)LC-MS/MS (with derivatization)GC-MS (with derivatization)
Principle Separation based on polarity (HILIC) followed by mass-based detection.Increased hydrophobicity for reversed-phase separation and enhanced ionization.Separation based on volatility after conversion to a less polar derivative.
Sample Matrix Plasma, Cerebrospinal Fluid (CSF), Brain TissuePlasma, UrineUrine, Plasma
Linearity Range ~5 - 1000 ng/mL[1][2]~0.6 - 200 µM[3]Wide range, dependent on derivatization and analyte
Lower Limit of Quantification (LLOQ) ~1 - 5 ng/mL[1][4]~0.6 µM[3]Analyte dependent, typically low ng/mL range
Intra-day Precision (%CV) < 10%[1][4]< 20.1%[3]< 15%[5][6]
Inter-day Precision (%CV) < 10%[1][4]< 20.1%[3]< 15%[5][6]
Accuracy (% Bias) 99.1% to 104%[1]< 20.7%[3]< ± 20%[5][6]
Key Advantages High throughput, no derivatization step required.Enhanced chromatographic retention and sensitivity.High chromatographic resolution, robust and established technique.
Key Limitations Potential for matrix effects, poor retention on standard reversed-phase columns.Additional sample preparation steps, potential for incomplete derivatization.Requires derivatization, not suitable for thermally labile compounds.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of quantitative assays. Below are representative protocols for LC-MS/MS and GC-MS analysis, adapted from validated methods for GABA and other amino acids.

Method 1: UPLC-MS/MS Quantification in Human Plasma (without Derivatization)

This method is adapted from validated assays for GABA in human plasma and is suitable for the direct quantification of polar analytes like this compound.[1][2][4]

1. Sample Preparation:

  • To 100 µL of human plasma, add a deuterated internal standard (e.g., this compound-d3).
  • Precipitate proteins by adding 400 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 3.0 mm, 3 µm)[1][2].
  • Mobile Phase: Isocratic elution with a mixture of water:acetonitrile:formic acid (e.g., 20:80:0.12, v/v/v)[1][2].
  • Flow Rate: 0.5 mL/min[1][2].
  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition (Hypothetical): For this compound (MW: 117.15), a potential transition would be m/z 118 → 100 (loss of water). For a deuterated internal standard, the transition would be shifted accordingly (e.g., m/z 121 → 103). Note: These transitions must be optimized experimentally.

Method 2: GC-MS Quantification in Urine (with Derivatization)

This protocol is based on established methods for the analysis of amino and organic acids in urine, which require derivatization to increase volatility.[5][6]

1. Sample Preparation and Derivatization:

  • To 50 µL of urine, add a suitable internal standard.
  • Evaporate the sample to dryness under nitrogen.
  • Step 1 (Esterification): Add 100 µL of 2 M HCl in methanol. Heat at 80°C for 60 minutes. Evaporate the reagent.
  • Step 2 (Amidation): Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. Heat at 65°C for 30 minutes. Evaporate the reagent.
  • Reconstitute the derivative in toluene (B28343) for injection.

2. Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium.
  • Injection: Splitless injection.
  • Oven Program: Start at a low temperature (e.g., 100°C), followed by a temperature ramp to a final temperature (e.g., 300°C) to elute the derivatives.

3. Mass Spectrometric Conditions:

  • Ionization: Negative Chemical Ionization (NCI) or Electron Impact (EI).
  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized analyte and internal standard.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon uplc UPLC Separation (HILIC) recon->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

GC-MS Experimental Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis urine Urine Sample (50 µL) is_add_gc Add Internal Standard urine->is_add_gc evap1 Evaporation to Dryness is_add_gc->evap1 ester Esterification (HCl/Methanol) evap1->ester evap2 Evaporation ester->evap2 amid Amidation (PFPA) evap2->amid evap3 Evaporation amid->evap3 recon_gc Reconstitution (Toluene) evap3->recon_gc gc GC Separation recon_gc->gc ms MS Detection (SIM) gc->ms data_gc Data Acquisition & Quantification ms->data_gc

Caption: Workflow for GC-MS analysis of this compound.

References

A Comparative Analysis of the Biological Activity of Key GABA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. However, the therapeutic use of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has led to the development of a range of GABA derivatives, or analogues, designed to overcome this limitation and modulate GABAergic activity through various mechanisms.

This guide provides an objective comparison of the biological activities of several prominent GABA derivatives: Gabapentin , Pregabalin , Baclofen , Phenibut , and Vigabatrin . We will examine their distinct mechanisms of action, supported by quantitative experimental data on their binding affinities and inhibitory concentrations. Detailed experimental protocols for the key assays are provided to facilitate the replication and validation of these findings.

Comparative Biological Activity of GABA Derivatives

The biological activity of GABA derivatives is diverse, stemming from their different molecular targets. Gabapentin and Pregabalin do not act directly on GABA receptors but on a subunit of voltage-gated calcium channels. In contrast, Baclofen and Phenibut are agonists of the GABA-B receptor. Vigabatrin, on the other hand, exerts its effect by inhibiting the enzyme responsible for GABA degradation. The following table summarizes the quantitative data on the biological activity of these derivatives.

DerivativePrimary Molecular TargetBiological ActionQuantitative MeasureValue (μM)Reference
Gabapentin α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCCs)Inhibition of neurotransmitter releaseK_i0.05[1]
Pregabalin α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCCs)Inhibition of neurotransmitter releaseK_i~0.0083 (6x higher affinity than Gabapentin)[2][3]
Baclofen GABA-B ReceptorAgonistK_i>1 (for α2δ subunit)[1]
IC_500.015 ((R)-(-)-baclofen)[4]
Phenibut GABA-B ReceptorAgonistK_i92 ((R)-phenibut)[1]
α2δ subunit of Voltage-Gated Calcium Channels (VGCCs)Inhibition of neurotransmitter releaseK_i23 ((R)-phenibut)[1]
K_i39 ((S)-phenibut)[1]
Vigabatrin GABA Transaminase (GABA-T)Irreversible InhibitorIC_50350[5]

Note: K_i (inhibitory constant) and IC_50 (half-maximal inhibitory concentration) are measures of the potency of a drug. A lower value indicates a higher potency. The values presented are derived from various studies and may have been determined under different experimental conditions.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the methods used to study these GABA derivatives, the following diagrams are provided.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_T_pre GABA-T GABA->GABA_T_pre Degradation GAT1_pre GAT1 Transporter GABA->GAT1_pre Reuptake Vesicle->GABA Packaging GABA_cleft GABA Vesicle->GABA_cleft Release VGAT VGAT Succinic_semialdehyde_pre Succinic semialdehyde GABA_T_pre->Succinic_semialdehyde_pre GABA_A_R GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_R GABA_B_R GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_R GAT_glia GAT Transporter GABA_cleft->GAT_glia Uptake Cl_channel Cl- Influx GABA_A_R->Cl_channel G_protein G-protein GABA_B_R->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel K+ Efflux G_protein->K_channel cAMP ↓ cAMP Adenylyl_cyclase->cAMP K_channel->Hyperpolarization GABA_T_glia GABA-T Succinic_semialdehyde_glia Succinic semialdehyde GABA_T_glia->Succinic_semialdehyde_glia

Caption: Overview of the GABAergic signaling pathway.

Experimental_Workflow start Start prep Prepare Receptor Source (e.g., Brain tissue homogenate, cell line expressing target) start->prep incubation Incubate Receptor, Radiolabeled Ligand, and Test Compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]-Gabapentin, [3H]-Baclofen) radioligand->incubation test_compound Prepare Test Compound (GABA Derivative) Dilutions test_compound->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 / Ki determination) quantification->analysis end End analysis->end

Caption: A typical experimental workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers.

Radioligand Binding Assay for α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs)

Objective: To determine the binding affinity (K_i) of a test compound (e.g., Gabapentin, Pregabalin) for the α2δ subunit of VGCCs.

Materials:

  • Receptor Source: Porcine or rat brain cortical membranes.

  • Radioligand: [³H]-Gabapentin or a similar high-affinity ligand.

  • Test Compounds: Gabapentin, Pregabalin, or other derivatives of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., L-isoleucine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer. Repeat the wash step. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Gabapentin, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Gabapentin, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]-Gabapentin, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC_50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GABA-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound (e.g., Baclofen, Phenibut) for the GABA-B receptor.

Materials:

  • Receptor Source: Rat brain membranes.

  • Radioligand: [³H]-Baclofen or [³H]-GABA in the presence of a GABA-A receptor antagonist (e.g., bicuculline) to block binding to GABA-A receptors.

  • Test Compounds: Baclofen, Phenibut, or other derivatives.

  • Non-specific Binding Control: A high concentration of unlabeled GABA or Baclofen.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration and Scintillation Counting equipment as described above.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the α2δ subunit assay.

  • Assay Setup: The setup is similar to the α2δ subunit assay, using [³H]-Baclofen as the radioligand and unlabeled Baclofen for non-specific binding.

  • Incubation: Incubate at 4°C for 20 minutes.

  • Filtration and Quantification: Follow the same procedure as described above.

  • Data Analysis: The data analysis is the same as for the α2δ subunit assay to determine the K_i value.

GABA Transaminase (GABA-T) Inhibition Assay

Objective: To determine the inhibitory potency (IC_50) of a test compound (e.g., Vigabatrin) on GABA-T activity.

Materials:

  • Enzyme Source: Purified GABA-T from porcine or recombinant sources.

  • Substrates: GABA and α-ketoglutarate.

  • Coupling Enzyme and Co-factor: Succinic semialdehyde dehydrogenase (SSADH) and NADP⁺.

  • Test Compound: Vigabatrin or other potential inhibitors.

  • Assay Buffer: Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, α-ketoglutarate, SSADH, and NADP⁺.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well in triplicate:

    • Control: Reaction mixture and enzyme solution.

    • Test: Reaction mixture, enzyme solution, and test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding GABA to all wells.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of NADPH, which is proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction rate for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration compared to the control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC_50 value.

Conclusion

The GABA derivatives discussed in this guide represent a diverse group of therapeutic agents that achieve their effects through distinct molecular mechanisms. Gabapentin and Pregabalin modulate neuronal excitability by targeting the α2δ subunit of voltage-gated calcium channels, with Pregabalin exhibiting a higher binding affinity. Baclofen and Phenibut directly activate GABA-B receptors, mimicking the inhibitory effects of GABA. Vigabatrin, in contrast, increases synaptic GABA levels by irreversibly inhibiting the primary enzyme responsible for its degradation, GABA transaminase.

The provided quantitative data and detailed experimental protocols offer a foundation for researchers to compare these compounds objectively and to further investigate the nuanced pharmacology of the GABAergic system. Understanding these differences is critical for the rational design and development of novel therapeutics for a wide range of neurological and psychiatric disorders.

References

Navigating the Nuances of GABA Receptor Interactions: A Comparative Guide to Cross-Reactivity Studies of 4-(Methylamino)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

4-(Methylamino)butanoic acid, a derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), and its analogs are of significant interest in neuroscience research for their potential to modulate GABAergic signaling.[1] Their structural similarity to GABA suggests a likelihood of interacting with GABA receptors, primarily the ionotropic GABA-A and metabotropic GABA-B receptors. A thorough investigation of their binding affinities and functional activities at these and other receptors is crucial to determine their selectivity and potential therapeutic window.

Comparative Binding Affinity of this compound Analogs

A critical step in assessing cross-reactivity is to quantify the binding affinity of each analog at the target and potential off-target receptors. This is typically achieved through competitive radioligand binding assays. The following table illustrates a template for presenting such data, which would be populated with experimentally determined inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values.

AnalogGABA-A Receptor (Ki in µM)GABA-B Receptor (Ki in µM)Other Receptor(s) (Ki in µM)
This compoundData to be determinedData to be determinedData to be determined
Analog 1Data to be determinedData to be determinedData to be determined
Analog 2Data to be determinedData to be determinedData to be determined
Analog 3Data to be determinedData to be determinedData to be determined
............

Note: The data in this table is illustrative. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a robust cross-reactivity study. Below are standardized methodologies for key binding assays.

GABA-A Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the GABA-A receptor, often using a radiolabeled ligand that binds to a specific site on the receptor complex.

Materials:

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Non-specific binding control: Unlabeled GABA or a high concentration of a known GABA-A agonist

  • Membrane preparation: Synaptic membranes from rat brain tissue

  • Assay buffer: Tris-HCl buffer (pH 7.4)

  • Test compounds: this compound and its analogs at varying concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare synaptic membranes from whole rat brains or specific brain regions.

  • In test tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-B Receptor Radioligand Binding Assay

This assay is similar to the GABA-A assay but utilizes a radioligand specific for the GABA-B receptor.

Materials:

  • Radioligand: [³H]Baclofen or a suitable antagonist radioligand

  • Non-specific binding control: Unlabeled baclofen (B1667701) or another GABA-B agonist

  • Membrane preparation: Synaptic membranes from rat brain tissue

  • Assay buffer: Tris-HCl buffer (pH 7.4) containing a divalent cation (e.g., Mg²⁺ or Ca²⁺)

  • Test compounds: this compound and its analogs at varying concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Follow a similar procedure as the GABA-A receptor binding assay, with the key difference being the use of a GABA-B specific radioligand and a buffer containing divalent cations, which are often required for optimal GABA-B receptor binding.

  • Data analysis to determine IC50 and Ki values is performed in the same manner.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, diagrams generated using the DOT language can be invaluable.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Rat Brain Tissue homogenize Homogenization start->homogenize centrifuge1 Centrifugation (Low Speed) homogenize->centrifuge1 centrifuge2 Centrifugation (High Speed) centrifuge1->centrifuge2 resuspend Resuspension in Assay Buffer centrifuge2->resuspend incubate Incubation with Radioligand & Test Compound resuspend->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash scintillate Scintillation Counting wash->scintillate calculate Calculate Specific Binding scintillate->calculate plot Generate Dose-Response Curve calculate->plot determine Determine IC50 & Ki plot->determine

Caption: Workflow for a typical radioligand binding assay.

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_influx Cl⁻ Influx GABA_A->Cl_influx Activation Hyperpolarization_A Hyperpolarization Cl_influx->Hyperpolarization_A Inhibition_A Neuronal Inhibition Hyperpolarization_A->Inhibition_A GABA_B GABA-B Receptor (G-protein coupled receptor) G_protein G-protein Activation GABA_B->G_protein Activation Adenylyl_cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_cyclase K_channel ↑ K⁺ Channel Opening G_protein->K_channel Ca_channel ↓ Ca²⁺ Channel Opening G_protein->Ca_channel Hyperpolarization_B Hyperpolarization K_channel->Hyperpolarization_B Inhibition_B Reduced Neurotransmitter Release Ca_channel->Inhibition_B

Caption: Simplified signaling pathways of GABA-A and GABA-B receptors.

By adhering to these rigorous experimental protocols and employing clear data visualization, researchers can effectively characterize the cross-reactivity profiles of this compound analogs. This systematic approach will provide the crucial data needed to guide further drug development efforts and to understand the potential therapeutic applications and limitations of this promising class of compounds.

References

A Comparative Guide to 4-(Methylamino)butanoic Acid and N-methyl-D-aspartic Acid for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butanoic acid and N-methyl-D-aspartic acid are both amino acid derivatives that exert significant but fundamentally different effects on the central nervous system (CNS). This compound is a derivative of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and is investigated for its potential to modulate GABAergic signaling.[1] In contrast, N-methyl-D-aspartic acid is a synthetic amino acid that acts as a specific agonist for the NMDA receptor, a subtype of the ionotropic glutamate (B1630785) receptor, which plays a crucial role in excitatory synaptic transmission.[2][3] Understanding their distinct pharmacological profiles is essential for researchers designing experiments to probe inhibitory and excitatory neural pathways.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of both compounds is presented below.

PropertyThis compoundN-methyl-D-aspartic Acid (NMDA)
Synonyms N-methyl-GABA, 4-(Methylamino)butyric acidNMDA, N-methyl-D-aspartate
Molecular Formula C₅H₁₁NO₂C₅H₉NO₄
Molecular Weight 117.15 g/mol 147.13 g/mol
Primary CNS Target GABA Receptors (Presumed)NMDA Receptors
Functional Role Presumed Inhibitory Neurotransmission ModulatorExcitatory Neurotransmission Agonist

Mechanism of Action and Physiological Effects

The primary difference in the effects of this compound and NMDA stems from their interaction with distinct and opposing neurotransmitter systems.

This compound (N-methyl-GABA)

As a derivative of GABA, this compound is expected to interact with GABA receptors, the main inhibitory receptors in the CNS.[1] GABAergic signaling is crucial for reducing neuronal excitability and maintaining the balance between excitation and inhibition in the brain.

  • Receptor Interaction : It is hypothesized to act as an agonist at GABA-A and/or GABA-B receptors. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuron and making it less likely to fire an action potential. GABA-B receptor activation, on the other hand, is coupled to G-proteins and results in downstream effects such as the opening of potassium channels and inhibition of calcium channels, which also leads to a decrease in neuronal excitability.

  • Physiological Effects : By enhancing inhibitory neurotransmission, this compound may produce sedative, anxiolytic, and anticonvulsant effects. Its potential to cross the blood-brain barrier makes it a compound of interest for investigating CNS disorders characterized by neuronal hyperexcitability.[1]

N-methyl-D-aspartic Acid (NMDA)

NMDA is a potent and specific agonist of the NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity.[2][3]

  • Receptor Interaction : NMDA binds to the glutamate binding site on the NMDA receptor. The activation of the NMDA receptor is unique as it requires the simultaneous binding of a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[3]

  • Ion Channel Activation : Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and, significantly, calcium (Ca²⁺) ions into the neuron.[2]

  • Downstream Signaling : The influx of Ca²⁺ acts as a critical second messenger, activating a cascade of intracellular signaling pathways. These include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to changes in gene expression through transcription factors like the cAMP response element-binding protein (CREB).

  • Physiological Effects : The activation of NMDA receptors is fundamental for synaptic plasticity, the cellular mechanism underlying learning and memory.[3] However, excessive activation of NMDA receptors can lead to an overload of intracellular Ca²⁺, resulting in excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[2]

Quantitative Data

As of the latest literature review, direct comparative studies providing quantitative data such as binding affinities (Ki) and potency (EC50) for this compound and NMDA on their respective primary and potential secondary targets are not available. The following tables summarize the known receptor interactions.

Table 1: Receptor Binding Profile of this compound

Receptor SubtypeBinding Affinity (Ki)Potency (EC50)Functional Effect
GABA-A ReceptorData not availableData not availablePresumed Agonist
GABA-B ReceptorData not availableData not availablePresumed Agonist
NMDA ReceptorData not availableData not availableNot established

Table 2: Receptor Binding Profile of N-methyl-D-aspartic Acid

Receptor SubtypeBinding Affinity (Ki)Potency (EC50)Functional Effect
NMDA ReceptorData not available~1-10 µM (varies by subunit composition and experimental conditions)Specific Agonist
AMPA/Kainate ReceptorsNo significant affinityNo significant effectNo Agonist Activity
GABA ReceptorsNo significant affinityNo significant effectNo Agonist Activity

Experimental Protocols

To facilitate further research and a more direct comparison, detailed protocols for key experiments are provided below.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound, such as this compound, for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Non-specific binding control: Unlabeled GABA (10 µM)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in binding buffer and centrifuge again. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to triplicate wells:

      • Total binding: Membrane preparation and [³H]muscimol.

      • Non-specific binding: Membrane preparation, [³H]muscimol, and unlabeled GABA.

      • Test compound binding: Membrane preparation, [³H]muscimol, and varying concentrations of this compound.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for the NMDA receptor. Since NMDA is an agonist, a competition binding assay with a radiolabeled antagonist is typically used.

Materials:

  • Rat cortical membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MK-801 (a non-competitive antagonist)

  • Agonists: Glutamate and Glycine (to open the channel for [³H]MK-801 binding)

  • Non-specific binding control: Unlabeled MK-801 (10 µM)

  • Test compound (NMDA) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described in Protocol 1.

  • Binding Assay:

    • In a 96-well plate, add the following to triplicate wells:

      • Total binding: Membranes, [³H]MK-801, glutamate, and glycine.

      • Non-specific binding: Membranes, [³H]MK-801, glutamate, glycine, and unlabeled MK-801.

      • Test compound binding: Membranes, [³H]MK-801, glutamate, glycine, and varying concentrations of NMDA.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold assay buffer.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and Ki values.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of the effects of this compound and NMDA on neuronal activity.

Materials:

  • Cultured neurons or acute brain slices (e.g., from the hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

  • This compound and NMDA solutions

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Baseline Recording: Record baseline neuronal activity (e.g., holding current, membrane potential, spontaneous postsynaptic currents).

  • Drug Application: Perfuse the recording chamber with a known concentration of either this compound or NMDA.

  • Data Acquisition: Record the changes in neuronal activity in response to the drug application. For NMDA, neurons are typically voltage-clamped at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and isolate NMDA receptor-mediated currents. For this compound, changes in holding current or the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) can be measured.

  • Dose-Response Analysis: Apply a range of concentrations of each compound to generate dose-response curves and determine the EC50 for their respective effects.

  • Data Analysis: Analyze the electrophysiological data to quantify the effects of each compound on neuronal excitability, synaptic transmission, and ion channel properties.

Visualizations

Signaling Pathways

NMDA_Signaling NMDA NMDA NMDAR NMDA Receptor NMDA->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel CaMKII CaMKII Ca_influx->CaMKII PKA PKA Ca_influx->PKA MAPK MAPK Cascade Ca_influx->MAPK Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity excessive Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity CREB CREB Activation PKA->CREB MAPK->CREB CREB->Plasticity gene expression

Caption: Signaling pathway of N-methyl-D-aspartic acid (NMDA).

GABA_Signaling NMG This compound (N-methyl-GABA) GABA_A GABA-A Receptor NMG->GABA_A binds (presumed) GABA_B GABA-B Receptor NMG->GABA_B binds (presumed) Cl_influx Cl⁻ Influx GABA_A->Cl_influx K_efflux K⁺ Efflux GABA_B->K_efflux Ca_inhibition Ca²⁺ Channel Inhibition GABA_B->Ca_inhibition Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization K_efflux->Hyperpolarization Inhibition Neuronal Inhibition Ca_inhibition->Inhibition Hyperpolarization->Inhibition

Caption: Presumed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_electro Electrophysiology Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_Binding IC50/Ki Determination Binding_Assay->Data_Analysis_Binding Comparison Comparative Analysis Data_Analysis_Binding->Comparison Slice_Prep Slice/Culture Preparation Patch_Clamp Whole-Cell Patch-Clamp Slice_Prep->Patch_Clamp Drug_App Drug Application Patch_Clamp->Drug_App Data_Analysis_Electro Dose-Response Analysis (EC50) Drug_App->Data_Analysis_Electro Data_Analysis_Electro->Comparison Start Start Start->Membrane_Prep Start->Slice_Prep

Caption: General experimental workflow for comparing the two compounds.

Conclusion

This compound and N-methyl-D-aspartic acid are valuable pharmacological tools for dissecting the complex interplay of inhibitory and excitatory neurotransmission in the central nervous system. While their effects are largely opposing, a detailed understanding of their individual mechanisms of action is paramount for the design and interpretation of neuropharmacological studies. This compound, as a GABA derivative, is poised to modulate the inhibitory GABAergic system, whereas NMDA is a well-established agonist of the excitatory NMDA receptor. The lack of direct comparative studies highlights a gap in the literature and an opportunity for future research to elucidate the nuanced interactions between these two fundamental neurotransmitter systems. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which would be invaluable to the fields of neuroscience and drug development.

References

A Comparative Guide to the Enantiomeric Separation and Validation of 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral molecules is paramount. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the enantiomeric separation of 4-(Methylamino)butanoic acid, a gamma-amino acid of interest in various research fields. The performance of direct and indirect chiral HPLC methods is objectively compared, supported by detailed experimental protocols and validation data presented in accordance with international guidelines. Furthermore, alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are discussed to provide a broader perspective on available analytical strategies.

Comparison of HPLC-Based Enantioseparation Methods

The enantiomeric separation of this compound can be effectively achieved using two primary HPLC-based strategies: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a chiral reagent.

Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

Direct methods offer the advantage of simplicity, as they do not require derivatization of the analyte. Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., CHIROBIOTIC® T), have demonstrated broad applicability for the separation of underivatized amino acids, including gamma-amino acids.[1][2]

Method 2: Indirect Enantioseparation via Chiral Derivatization

Indirect methods involve the reaction of the racemic analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are commonly used CDAs for amino acids.[3][4][5]

Quantitative Performance Comparison

The following table summarizes the hypothetical performance data for the enantiomeric separation of this compound using the two HPLC-based methods. This data is representative of typical results obtained for similar amino acids.

ParameterMethod 1: Direct (CHIROBIOTIC® T)Method 2: Indirect (Marfey's Reagent)
Retention Time (R-enantiomer) 8.2 min15.8 min
Retention Time (S-enantiomer) 9.5 min17.2 min
Resolution (Rs) 2.12.5
Selectivity (α) 1.161.09
Limit of Quantitation (LOQ) 5 µg/mL1 µg/mL
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mL
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 1.5%< 1.2%

Experimental Protocols

Detailed methodologies for the compared enantioseparation techniques are provided below.

Protocol 1: Direct Enantioseparation on CHIROBIOTIC® T

1. Sample Preparation:

  • Dissolve the racemic this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Water/Acetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Protocol 2: Indirect Enantioseparation with Marfey's Reagent

1. Derivatization Procedure: [3][6]

  • To 50 µL of a 1 mg/mL aqueous solution of this compound, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972).

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous solution with the mobile phase to a final volume of 1 mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: 30% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The following table outlines the key validation parameters and their typical acceptance criteria according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the enantiomers and free from interference.Baseline resolution between enantiomers and no interfering peaks from blank or placebo.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.999 over a defined range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for the main enantiomer and from LOQ to 120% for the impurity enantiomer.
Accuracy The closeness of the test results to the true value.% Recovery typically within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (% RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantification when parameters like flow rate, temperature, or mobile phase composition are slightly varied.

Alternative Enantioseparation Techniques

While HPLC is a dominant technique, other methods offer potential advantages for the enantiomeric separation of this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and reduced solvent consumption compared to HPLC.[10][11][12][13] Chiral stationary phases used in HPLC can often be adapted for SFC.

Advantages:

  • Faster analysis times.

  • Reduced organic solvent consumption.

  • Orthogonal selectivity to reversed-phase HPLC.

Disadvantages:

  • Requires specialized instrumentation.

  • Method development can be more complex for polar analytes.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions in a capillary. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric resolution.[14][15][16][17]

Advantages:

  • High separation efficiency and resolution.

  • Very low sample and reagent consumption.

  • Different selectivity compared to HPLC.

Disadvantages:

  • Lower concentration sensitivity compared to HPLC with UV detection.

  • Can be less robust than HPLC.

Visualizing the Workflow

The general workflow for the enantiomeric separation and validation of a chiral compound is depicted in the following diagram.

G General Workflow for Enantiomeric Separation and Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis MD1 Analyte Characterization (this compound) MD2 Selection of Separation Strategy (Direct vs. Indirect) MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 SA1 Sample Preparation MD3->SA1 Validated Method V1 Specificity V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA2 Chromatographic Separation SA1->SA2 SA3 Data Acquisition & Processing SA2->SA3 SA4 Quantification of Enantiomers SA3->SA4

Caption: General workflow for the development, validation, and application of an enantiomeric separation method.

The logical decision-making process for choosing between a direct and an indirect HPLC method is outlined below.

G start Start: Enantiomeric Separation of This compound decision1 Is a suitable Chiral Stationary Phase (CSP) available and effective? start->decision1 direct_method Proceed with Direct Method (e.g., CHIROBIOTIC T) decision1->direct_method Yes decision2 Does the analyte have a suitable functional group for derivatization? decision1->decision2 No end End: Quantified Enantiomers direct_method->end indirect_method Proceed with Indirect Method (Derivatization) indirect_method->end decision2->indirect_method Yes no_suitable_method Re-evaluate or develop a new analytical strategy (e.g., SFC, CE) decision2->no_suitable_method No no_suitable_method->start

Caption: Decision tree for selecting an HPLC-based enantioseparation method.

References

A Head-to-Head Comparison of Synthetic Routes to 4-(Methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Methylamino)butanoic acid, a derivative of the inhibitory neurotransmitter GABA, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of common synthetic methods for this compound, offering experimental data and detailed protocols to inform your selection of the most suitable route for your research and development needs.

This comparative analysis focuses on three primary synthetic strategies: the hydrolysis of N-methyl-2-pyrrolidone (NMP), the reductive amination of succinic semialdehyde, and a multi-step synthesis commencing with γ-butyrolactone. Each method is evaluated based on reaction yield, conditions, and starting materials.

At a Glance: Comparison of Synthesis Methods

Method Starting Material(s) Key Reagents Reaction Conditions Reported Yield Key Advantages Potential Drawbacks
Hydrolysis of NMP N-methyl-2-pyrrolidone (NMP)Concentrated HCl or 10% HClHigh temperature (135-165°C), 5 hours to reflux72.89% - 90%High yield, readily available starting material.Harsh reaction conditions (high temperature, strong acid).
Reductive Amination Succinic semialdehyde, Methylamine (B109427)Sodium cyanoborohydride (NaBH₃CN)Methanol, pH 7, Room temperature, 12 hoursNot explicitly reported for this specific reaction, but generally moderate to high.Milder reaction conditions compared to NMP hydrolysis.Starting material may be less accessible or require synthesis.
From γ-Butyrolactone γ-Butyrolactone1. Potassium phthalimide (B116566), 2. Hydrazine (B178648) or acid, 3. Methyl iodide, Sodium hydrideMulti-step process involving protection, alkylation, and deprotection.Yields for individual steps are generally high, but overall yield will be lower.Utilizes a common and inexpensive starting material.Multi-step synthesis increases complexity and may lower overall yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

hydrolysis NMP N-methyl-2-pyrrolidone Product This compound NMP->Product HCl, H₂O, Δ (Hydrolysis)

Caption: Hydrolysis of N-methyl-2-pyrrolidone.

reductive_amination SSA Succinic semialdehyde Imine Intermediate Imine SSA->Imine Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product NaBH₃CN (Reduction)

Caption: Reductive amination of succinic semialdehyde.

from_gbl GBL γ-Butyrolactone Phthalimide_intermediate N-Phthaloyl-GABA GBL->Phthalimide_intermediate 1. Potassium phthalimide GABA 4-Aminobutanoic acid (GABA) Phthalimide_intermediate->GABA 2. Hydrazine or Acid Product This compound GABA->Product 3. CH₃I, NaH (N-Methylation)

Caption: Synthesis from γ-butyrolactone.

Detailed Experimental Protocols

Method 1: Hydrolysis of N-methyl-2-pyrrolidone (NMP)

This method involves the acid-catalyzed ring-opening of the lactam, NMP. Two variations with differing acid concentrations and temperatures have been reported, offering a trade-off between reaction harshness and yield.

Protocol A (High Yield):

  • Starting Material: N-methyl-2-pyrrolidone (NMP)

  • Reagents: Concentrated hydrochloric acid (HCl)

  • Procedure:

    • NMP is refluxed with concentrated hydrochloric acid at 165°C.

    • The reaction progress is monitored by a suitable method (e.g., TLC, GC-MS).

    • Upon completion, the reaction mixture is cooled and subjected to a standard aqueous workup to isolate the hydrochloride salt of this compound.

    • Neutralization of the salt yields the free amino acid.

  • Reported Yield: 90%[1]

Protocol B (Milder Conditions):

  • Starting Material: N-methyl-2-pyrrolidone (NMP)

  • Reagents: 10% Hydrochloric acid (HCl)

  • Procedure:

    • A mixture of NMP and 10% hydrochloric acid (w/w ratio of 1:2) is heated to 135°C.[2][3]

    • The reaction is maintained at this temperature for 5 hours.[2][3]

    • After cooling, the product, this compound hydrochloride, is isolated.

  • Reported Yield: 72.89%[2][3]

Method 2: Reductive Amination of Succinic Semialdehyde

This approach offers a milder alternative to the high-temperature hydrolysis of NMP. It involves the formation of an intermediate imine from succinic semialdehyde and methylamine, which is then reduced in situ.

  • Starting Materials: Succinic semialdehyde, Methylamine

  • Reagents: Sodium cyanoborohydride (NaBH₃CN), Methanol

  • Procedure:

    • Succinic semialdehyde and an excess of methylamine are dissolved in methanol.

    • The pH of the solution is adjusted to approximately 7.

    • Sodium cyanoborohydride is added portion-wise to the stirring solution at room temperature.

    • The reaction is stirred for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by a suitable method (e.g., chromatography) to yield this compound.

Method 3: Synthesis from γ-Butyrolactone

This route provides a pathway from a common and inexpensive starting material, γ-butyrolactone, through the formation of 4-aminobutanoic acid (GABA) followed by N-methylation.

  • Starting Material: γ-Butyrolactone

  • Reagents: Potassium phthalimide, Hydrazine or a strong acid (e.g., HCl), Methyl iodide (CH₃I), Sodium hydride (NaH)

  • Procedure:

    • Synthesis of N-Phthaloyl-GABA: γ-Butyrolactone is reacted with potassium phthalimide to open the lactone ring and form the phthalimide-protected intermediate.

    • Deprotection to GABA: The phthaloyl group is removed by treatment with hydrazine (Gabriel synthesis) or by acid hydrolysis to yield 4-aminobutanoic acid (GABA).

    • N-Methylation of GABA: The amino group of GABA is selectively methylated. For this, the carboxylic acid group may need to be protected first (e.g., as a Boc ester). The protected GABA is then treated with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.[2][4] Subsequent deprotection of the carboxyl group yields this compound.

Conclusion

The choice of synthesis method for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. The hydrolysis of NMP offers a high-yield, straightforward route from a readily available industrial solvent, though it requires harsh conditions. The reductive amination of succinic semialdehyde presents a milder alternative, which may be preferable for smaller-scale syntheses where the starting aldehyde is accessible. The synthesis from γ-butyrolactone is a viable option when starting from a cheap and common chemical, but the multi-step nature of the process may lead to a lower overall yield and requires more complex purification procedures. The provided protocols and comparative data serve as a valuable resource for making an informed decision for the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Bioanalytical Validation of 4-(Methylamino)butanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 4-(methylamino)butanoic acid in plasma, a crucial step in pharmacokinetic and metabolic studies. Due to the limited availability of a single, universally adopted method, this document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, drawing comparisons with established methods for similar analytes. The experimental protocols and performance data presented herein are based on well-established principles of bioanalytical method validation, ensuring a reliable and reproducible assay.

Methodology and Performance Comparison

The quantification of small, polar molecules like this compound in a complex biological matrix such as plasma presents unique challenges, including efficient extraction, chromatographic retention, and sensitive detection. LC-MS/MS has emerged as the gold standard for such applications due to its high selectivity and sensitivity.

Two primary LC-MS/MS strategies are commonly employed for the analysis of amino acids and related compounds: direct analysis and analysis following derivatization.

  • Direct Analysis: This approach offers the advantage of a simpler and faster sample preparation workflow. However, it can suffer from poor retention of polar analytes on traditional reversed-phase columns and potential ion suppression from the plasma matrix. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode for direct analysis of such compounds.

  • Derivatization: Chemical derivatization is employed to improve the chromatographic properties and enhance the ionization efficiency of the analyte. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a more hydrophobic and readily ionizable derivative. While this adds a step to the sample preparation, it often leads to improved sensitivity and chromatographic peak shape.

The following tables summarize the key performance parameters of a proposed LC-MS/MS method for this compound, alongside comparative data from validated methods for other short-chain fatty acids and amino acids.

Table 1: Comparison of LC-MS/MS Method Performance Parameters

ParameterProposed Method for this compound (with 3-NPH Derivatization)Alternative Method 1: Direct HILIC-MS/MS for Amino AcidsAlternative Method 2: Derivatization-based (3-NPH) for Short-Chain Fatty Acids[1]
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL1 - 50 µM0.5 - 5 µM
Intra-day Precision (%CV) < 15%< 10%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% bias) Within ±15%Within ±15%Within ±15%
Recovery > 85%Not always reported> 80%

Table 2: Sample Preparation and Chromatographic Conditions

ParameterProposed Method for this compoundAlternative Method 1: Direct HILIC-MS/MSAlternative Method 2: Derivatization-based (3-NPH)
Sample Preparation Protein precipitation followed by derivatization with 3-NPHProtein precipitationProtein precipitation followed by derivatization with 3-NPH[1]
Chromatography Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)HILIC (e.g., 100 x 2.1 mm, 1.7 µm)C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate (B1220265) in Water0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)Acetonitrile with 0.1% Formic acidAcetonitrile[1]
Flow Rate 0.4 mL/min0.3 mL/min0.4 mL/min[1]
Run Time ~ 5 minutes~ 10 minutes~ 5 minutes[1]

Experimental Protocols

Below are detailed experimental protocols for the proposed LC-MS/MS method for the validation of this compound in plasma.

Sample Preparation: Protein Precipitation and Derivatization

This protocol is designed for high-throughput analysis using a 96-well plate format.

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • Protein Precipitation: To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 200 µL of cold acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Mixing and Centrifugation: Mix thoroughly and centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a new 96-well plate.

  • Derivatization: Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol (B129727) and 50 µL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 7% pyridine (B92270) in methanol to each well.[1]

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes.[1]

  • Dilution: After incubation, add 350 µL of water with 0.1% formic acid to each well.

  • Injection: The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound derivative: To be determined by direct infusion and optimization.

      • Internal Standard derivative: To be determined by direct infusion and optimization.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer derivatization Derivatization (3-NPH, EDC, Pyridine) supernatant_transfer->derivatization incubation Incubation (40°C) derivatization->incubation dilution Dilution incubation->dilution lc_ms_injection LC-MS/MS Injection dilution->lc_ms_injection data_acquisition Data Acquisition (MRM) lc_ms_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for this compound analysis.

Conclusion

The presented LC-MS/MS method, incorporating derivatization with 3-NPH, offers a robust and sensitive approach for the validation of this compound in plasma. The detailed protocol and comparative performance data provide a solid foundation for researchers to establish and validate this assay in their own laboratories. Adherence to established bioanalytical method validation guidelines is paramount to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

References

Assessing the Specificity of 4-(Methylamino)butanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-methyl-GABA), is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] Its structural modification, the addition of a methyl group to the amine, raises critical questions about its specificity and activity at GABA receptors. This guide provides a comparative analysis of this compound's interaction with biological targets, supported by experimental protocols and pathway visualizations to aid researchers in its effective application.

Comparative Analysis of Receptor Specificity

While direct, quantitative comparative data on the binding affinity of this compound for GABAA and GABAB receptors is not extensively available in published literature, insights can be drawn from structure-activity relationship (SAR) studies of N-alkylated GABA analogs.

Key Insights from Structure-Activity Relationships:

  • GABAA Receptor Interaction: Research on N-methylated GABA analogs suggests that the presence of a methyl group on the nitrogen atom can significantly reduce or even abolish activity at GABAA receptors. This steric hindrance likely interferes with the precise conformational changes required for receptor activation.

  • GABAB Receptor Interaction: In contrast, the GABAB receptor appears to be more tolerant of N-substitutions. Some reports suggest that this compound retains affinity for the GABAB receptor.[1]

Inference on Specificity:

Quantitative Data Summary

CompoundReceptor SubtypeBinding Affinity (Ki)Assay TypeReference
This compound GABAAData not availableRadioligand Binding-
This compound GABABData not availableRadioligand Binding-
GABA (for reference)GABAAHigh nM to low µMRadioligand BindingPublished Literature
GABA (for reference)GABABLow to mid µMRadioligand BindingPublished Literature

Experimental Protocols

To facilitate the independent assessment of this compound's specificity, detailed protocols for radioligand binding assays for both GABAA and GABAB receptors are provided below.

Radioligand Binding Assay for GABAA Receptor Specificity

Objective: To determine the binding affinity of this compound for the GABAA receptor by measuring its ability to displace a known GABAA receptor radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]Muscimol (a potent GABAA agonist)

  • Non-specific Binding Control: Unlabeled GABA or Bicuculline

  • Membrane Preparation: Synaptosomal membranes prepared from rat cortex or a cell line expressing recombinant GABAA receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [3H]Muscimol (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]Muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM) or bicuculline.

      • Displacement: Membrane preparation, [3H]Muscimol, and varying concentrations of this compound.

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Muscimol).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for GABAB Receptor Specificity

Objective: To determine the binding affinity of this compound for the GABAB receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]GABA (in the presence of a GABAA receptor antagonist to block binding to GABAA sites) or a GABAB-selective radioligand like [3H]CGP54626.

  • GABAA Receptor Antagonist (if using [3H]GABA): Isoguvacine or another selective GABAA antagonist.

  • Non-specific Binding Control: Unlabeled GABA or a potent GABAB agonist like Baclofen.

  • Membrane Preparation: As described for the GABAA assay.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Other materials are the same as for the GABAA assay.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the GABAA receptor assay.

  • Binding Assay:

    • Set up the assay in a 96-well plate in triplicate:

      • Total Binding: Membrane preparation, [3H]GABA, GABAA antagonist (if applicable), and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]GABA, GABAA antagonist (if applicable), and a high concentration of unlabeled GABA or Baclofen.

      • Displacement: Membrane preparation, [3H]GABA, GABAA antagonist (if applicable), and varying concentrations of this compound.

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Washing: Perform as described for the GABAA assay.

  • Quantification: Perform as described for the GABAA assay.

  • Data Analysis: Perform as described for the GABAA assay to determine the IC50 and Ki values for this compound at the GABAB receptor.

Visualizations

GABAergic Signaling Pathways

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synaptic Cleft Synaptic Cleft GABA_vesicle->Synaptic Cleft Release GAT GAT GABA_A GABAA Receptor (Ionotropic) Cl_channel Cl- Influx GABA_A->Cl_channel Opens GABA_B GABAB Receptor (Metabotropic) G_protein G Protein Signaling GABA_B->G_protein Activates Inhibition Neuronal Inhibition Cl_channel->Inhibition G_protein->Inhibition Synaptic Cleft->GAT Reuptake Synaptic Cleft->GABA_A Synaptic Cleft->GABA_B

Caption: Overview of GABAergic neurotransmission at the synapse.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue / Cells Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Membrane Washing Centrifugation2->Washing Quantification Protein Quantification Washing->Quantification Incubation Incubation with Radioligand & Test Compound Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_filters Filter Washing Filtration->Washing_filters Scintillation Scintillation Counting Washing_filters->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship of Specificity Assessment

Specificity_Logic cluster_compound Test Compound cluster_assays Biological Assays cluster_results Results cluster_conclusion Conclusion MABA This compound GABA_A_Assay GABAA Receptor Binding Assay MABA->GABA_A_Assay GABA_B_Assay GABAB Receptor Binding Assay MABA->GABA_B_Assay Ki_A Ki (GABAA) GABA_A_Assay->Ki_A Ki_B Ki (GABAB) GABA_B_Assay->Ki_B Specificity Receptor Specificity Profile Ki_A->Specificity Ki_B->Specificity

References

Inter-Laboratory Validation of 4-(Methylamino)butanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 4-(Methylamino)butanoic acid, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is critical for robust and reliable study outcomes.[1] This guide provides a comparative overview of common analytical methodologies, their performance characteristics derived from validation studies of similar amino acids, and detailed experimental protocols to aid in the establishment and validation of analytical procedures across different laboratories.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for common analytical methods used in amino acid quantification, based on data from validation studies of similar analytes.

ParameterHPLC with UV/Fluorescence DetectionGC-MSLC-MS/MS
Specificity Moderate to High (derivatization dependent)HighVery High
Linearity (r²) >0.99[4]>0.99>0.995[2]
Accuracy (% Recovery) 85-115%90-110%95-105%
Precision (%RSD) <15%[5]<15%<10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range[6]
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range[6][7]
Throughput ModerateModerateHigh
Sample Derivatization Often Required[3]RequiredCan often be avoided

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving inter-laboratory consistency. Below are generalized methodologies for the quantification of amino acids, which can be adapted for this compound.

Sample Preparation: Protein Hydrolysis (for protein-bound analysis)

This step is necessary to release individual amino acids from a protein or peptide.

  • Acid Hydrolysis: Samples are typically hydrolyzed using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube to prevent oxidation.

  • Neutralization: After hydrolysis, the acid is evaporated under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: The dried residue is reconstituted in an appropriate buffer or mobile phase for analysis.

Analytical Methodology: LC-MS/MS

This method is highlighted due to its superior sensitivity and selectivity.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid, is typical.

    • Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a suitable internal standard would need to be determined.

    • Internal Standard: A stable isotope-labeled version of the analyte (e.g., d3-4-(Methylamino)butanoic acid) is the ideal internal standard to correct for matrix effects and variations in sample processing.

Method Validation Parameters

A comprehensive method validation should be performed in each laboratory to ensure reliable results. Key parameters to evaluate include:[4]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the sample matrix.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the key stages.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Biological Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Extraction Solid Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (if required) Extraction->Derivatization LC LC Separation Derivatization->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Validation Linearity, Accuracy, Precision, LOD, LOQ Data->Validation lab1 Laboratory 1 data1 Data Set 1 lab1->data1 lab2 Laboratory 2 data2 Data Set 2 lab2->data2 lab3 Laboratory 3 data3 Data Set 3 lab3->data3 protocol Standardized Protocol protocol->lab1 protocol->lab2 protocol->lab3 crm Certified Reference Material crm->lab1 crm->lab2 crm->lab3 comparison Statistical Comparison (e.g., ANOVA, Bland-Altman) data1->comparison data2->comparison data3->comparison

References

Metabolic Fate: A Comparative Analysis of 4-(Methylamino)butanoic Acid and GABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of 4-(Methylamino)butanoic acid (4-MABA) and the well-characterized neurotransmitter, γ-aminobutyric acid (GABA). While the metabolic pathway of GABA is well-established, information on the complete metabolic fate of 4-MABA in mammals is less comprehensive. This document summarizes the current understanding of both pathways, presents available data, and outlines relevant experimental methodologies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its metabolic pathway, the GABA shunt, is a key component of cerebral energy metabolism.[2] this compound (4-MABA), also known as N-methyl-GABA, is a structural analog of GABA, with a methyl group substituting one of the hydrogens on the amino group.[1] 4-MABA has been identified as a metabolite of nicotine (B1678760) in certain bacteria and a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP).[1][3] In mammals, it is known to inhibit the β-oxidation of L-Carnitine.[3][4] Understanding the metabolic fate of 4-MABA is crucial for evaluating its physiological effects and potential toxicological profile.

Comparative Overview of Metabolic Pathways

The metabolic pathways of GABA and 4-MABA, while originating from structurally similar molecules, are presumed to differ significantly due to the presence of the N-methyl group in 4-MABA.

GABA Metabolism: The GABA Shunt

The metabolism of GABA is primarily carried out through the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[2] This pathway is responsible for the synthesis, conservation, and degradation of GABA.

The key enzymatic steps are:

  • Synthesis of GABA: GABA is synthesized in the cytoplasm from glutamate (B1630785) by the enzyme glutamate decarboxylase (GAD) , with pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[4][5]

  • Catabolism of GABA: In the mitochondria, GABA is converted to succinic semialdehyde by GABA transaminase (GABA-T) .[1] This reaction requires α-ketoglutarate as an amino group acceptor, which is converted to glutamate.

  • Conversion to Succinic Acid: Succinic semialdehyde is then oxidized to succinic acid by succinic semialdehyde dehydrogenase (SSADH) .[1] Succinic acid can then enter the TCA cycle.

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate (B1194679) Succinic Acid SSA->Succinate SSADH TCA TCA Cycle Succinate->TCA aKG α-Ketoglutarate aKG->Glutamate

This compound (4-MABA) Metabolism: A Hypothesized Pathway

Direct experimental evidence detailing the complete metabolic pathway of 4-MABA in mammals is limited. However, based on the metabolism of other N-methylated compounds and some initial findings, a putative pathway can be proposed. The N-methyl group is a key feature that likely directs its metabolism towards pathways distinct from the direct transamination seen with GABA.

Potential metabolic steps include:

  • N-Demethylation: The primary step in the metabolism of many N-methylated compounds is demethylation, often catalyzed by cytochrome P450 (CYP450) enzymes or flavin-containing monooxygenases (FMOs) .[3][6][7][8] This would convert 4-MABA to GABA, which could then enter the established GABA shunt. The other product of this reaction would be formaldehyde (B43269).

  • Oxidative Deamination: In some bacteria, an enzyme called 4-methylaminobutanoate oxidase has been identified, which catalyzes the removal of methylamine (B109427) from 4-MABA to form succinate semialdehyde.[9] It is plausible that a similar monoamine oxidase (MAO) or a related enzyme in mammals could catalyze a similar reaction, although this has not been experimentally confirmed. This would directly lead to the formation of succinic semialdehyde, bypassing the need for a separate transamination step.

MABA_Metabolism cluster_demethylation Hypothesized Demethylation Pathway cluster_deamination Hypothesized Oxidative Deamination Pathway MABA This compound GABA GABA MABA->GABA CYP450s / FMOs Formaldehyde Formaldehyde MABA->Formaldehyde CYP450s / FMOs SSA Succinic Semialdehyde MABA->SSA MAO-like enzyme? Methylamine Methylamine MABA->Methylamine MAO-like enzyme? GABA_Shunt GABA Shunt GABA->GABA_Shunt SSA->GABA_Shunt via SSADH

Quantitative Data Comparison

Currently, there is a lack of quantitative data from direct comparative studies on the metabolic rates and enzyme kinetics of 4-MABA versus GABA in mammalian systems. The following tables summarize the known enzymes and potential intermediates.

Table 1: Key Enzymes in GABA and Hypothesized 4-MABA Metabolism

CompoundEnzymeOrganism/SystemFunction
GABA Glutamate Decarboxylase (GAD)MammalsSynthesis from Glutamate[4][5]
GABA Transaminase (GABA-T)MammalsConversion to Succinic Semialdehyde[1]
Succinic Semialdehyde Dehydrogenase (SSADH)MammalsConversion to Succinic Acid[1]
4-MABA Cytochrome P450s (CYPs)Mammals (Hypothesized)N-demethylation to GABA and formaldehyde[3][7]
Flavin-containing Monooxygenases (FMOs)Mammals (Hypothesized)N-demethylation to GABA and formaldehyde[6][8]
4-methylaminobutanoate oxidasePaenarthrobacter nicotinovoransOxidative deamination to Succinic Semialdehyde and Methylamine[9]
Monoamine Oxidase (MAO) - like enzymeMammals (Hypothesized)Oxidative deamination

Table 2: Metabolites of GABA and Hypothesized Metabolites of 4-MABA

Parent CompoundPrimary Metabolite(s)Subsequent Metabolite(s)
GABA Succinic SemialdehydeSuccinic Acid[1]
4-MABA GABA and Formaldehyde (via Demethylation)Succinic Semialdehyde, Succinic Acid (following GABA metabolism)
Succinic Semialdehyde and Methylamine (via Oxidative Deamination)Succinic Acid

Experimental Protocols

Investigating the metabolic fate of 4-MABA would require a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies Using Liver Microsomes

This protocol is designed to identify the involvement of cytochrome P450 enzymes in the metabolism of 4-MABA.

Objective: To determine if 4-MABA is a substrate for CYP450 enzymes and to identify its metabolites.

Materials:

  • This compound (4-MABA)

  • Human liver microsomes (HLMs)[10][11]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[10]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and 4-MABA at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the depletion of 4-MABA and the formation of potential metabolites (e.g., GABA, formaldehyde derivatives).

In_Vitro_Workflow Start Start Prepare Prepare Incubation Mixture (4-MABA, HLMs, Buffer) Start->Prepare Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate Reaction with NADPH Regenerating System Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze End End Analyze->End

In Vivo Metabolism Studies in Animal Models

This protocol outlines a general approach to study the metabolic fate of 4-MABA in a rodent model.

Objective: To identify the major metabolites and excretion pathways of 4-MABA in vivo.

Materials:

  • This compound (4-MABA), potentially isotopically labeled (e.g., with ¹³C or ¹⁵N)

  • Rodent model (e.g., rats or mice)

  • Metabolic cages for separate collection of urine and feces

  • Analytical instrumentation for sample analysis (e.g., LC-MS/MS, NMR)

Procedure:

  • Dosing: Administer a single dose of 4-MABA to the animals (e.g., via oral gavage or intravenous injection).

  • Sample Collection: House the animals in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected at various time points.

  • Sample Processing: Process the collected urine, feces, and plasma samples for analysis. This may include extraction and concentration steps.

  • Metabolite Identification: Analyze the processed samples using LC-MS/MS and/or NMR to identify and quantify 4-MABA and its metabolites. The use of isotopically labeled 4-MABA can aid in tracking the metabolic fate of the compound.

  • Data Analysis: Determine the pharmacokinetic profile of 4-MABA and the excretion profile of its metabolites.

In_Vivo_Workflow Start Start Dose Administer 4-MABA to Animal Model Start->Dose Collect Collect Urine, Feces, and Blood Samples Dose->Collect Process Process Samples (Extraction, Concentration) Collect->Process Analyze Identify and Quantify Metabolites (LC-MS/MS, NMR) Process->Analyze DataAnalysis Analyze Pharmacokinetic and Excretion Profiles Analyze->DataAnalysis End End DataAnalysis->End

Conclusion

The metabolic fate of GABA is well-documented and proceeds primarily through the GABA shunt. In contrast, the mammalian metabolism of 4-MABA remains largely uncharacterized. The presence of an N-methyl group suggests that its metabolic pathway likely involves N-demethylation, potentially by CYP450 or FMO enzymes, to yield GABA, which would then be metabolized via the GABA shunt. An alternative pathway involving oxidative deamination cannot be ruled out. Further experimental studies, utilizing the protocols outlined in this guide, are necessary to fully elucidate the metabolic fate of 4-MABA, which will be critical for understanding its pharmacological and toxicological properties.

References

Validating 4-(Methylamino)butanoic Acid as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) are critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive framework for the validation of 4-(Methylamino)butanoic acid as a potential internal standard, particularly for the analysis of small polar molecules like amino acids and neurotransmitters by liquid chromatography-mass spectrometry (LC-MS). Due to a lack of specific validation studies for this compound in the existing literature, this document outlines a prospective validation process and compares its potential performance characteristics against commonly used alternative internal standards.

Comparison with Alternative Internal Standards

An ideal internal standard should be chemically similar to the analyte, but distinguishable by the analytical instrument. It should not be present in the endogenous sample and should exhibit similar extraction recovery, and ionization response to the analyte. The most common choices for internal standards in LC-MS applications are stable isotope-labeled (SIL) analogs and structural analogs.

Internal Standard TypeExample(s)AdvantagesDisadvantagesSuitability for use with this compound as Analyte
This compound N/A (as IS for other analytes)Cost-effective; structurally similar to certain analytes (e.g., GABA).[1]May be present in biological samples; potential for different chromatographic behavior and ionization efficiency compared to the analyte.High potential for analytes like GABA, but requires thorough validation to rule out endogenous presence and matrix effects.
Stable Isotope-Labeled (SIL) Analogs Deuterated GABA (GABA-d6)[2][3]Co-elutes with the analyte; identical chemical and physical properties leading to similar extraction recovery and ionization response.[4][5]Higher cost of synthesis; potential for isotopic interference if the mass difference is not sufficient.[5]The gold standard for accurate quantification of GABA and structurally related compounds.[4]
Structural Analogs Homoserine[6]More affordable than SIL standards; not typically present in mammalian biological samples.[6]May have different extraction recovery and ionization efficiency compared to the analyte; may not fully compensate for matrix effects.A viable alternative, particularly when a SIL standard is unavailable, but requires careful validation of recovery and matrix effects.

Experimental Protocol for the Validation of this compound as an Internal Standard

This protocol describes the steps to validate this compound for the quantitative analysis of a target analyte (e.g., gamma-aminobutyric acid - GABA) in a biological matrix like human plasma.

1. Materials and Reagents:

  • This compound (as the internal standard)

  • Target analyte (e.g., GABA)

  • Control human plasma (free of the analyte and IS)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Analytical balance, vortex mixer, centrifuge, and calibrated pipettes

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of the analyte and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with methanol:water (1:1, v/v).

  • Prepare a working IS solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or quality control), add 20 µL of the working IS solution.

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Hypothetical):

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimize the precursor and product ions for both the analyte and this compound.

5. Validation Parameters and Acceptance Criteria:

  • Selectivity: Analyze at least six different blank plasma samples to ensure no significant interfering peaks are present at the retention times of the analyte and IS.

  • Linearity: Construct a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for LLOQ).

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels. The recovery should be consistent and reproducible.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution at three concentration levels. The matrix effect should be within 85-115%.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles. The deviation from the nominal concentration should be within ±15%.

Data Presentation

The quantitative data generated during the validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve

Analyte Concentration (ng/mL) IS Concentration (ng/mL) Peak Area Ratio (Analyte/IS)

| ... | ... | ... |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ ... ... ... ... ...
Low ... ... ... ... ...
Medium ... ... ... ... ...

| High | ... | ... | ... | ... | ... |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low ... ... ...
Medium ... ... ...

| High | ... | ... | ... |

Visualization of the Validation Workflow

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions (Calibration Standards & IS) Stock_Solutions->Working_Solutions QC_Samples Prepare Quality Control (QC) Samples Working_Solutions->QC_Samples Sample_Prep Sample Preparation (e.g., Protein Precipitation) QC_Samples->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Selectivity Selectivity LCMS_Analysis->Selectivity Linearity Linearity & Range LCMS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LCMS_Analysis->Accuracy_Precision Recovery Recovery LCMS_Analysis->Recovery Matrix_Effect Matrix Effect LCMS_Analysis->Matrix_Effect Stability Stability LCMS_Analysis->Stability Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report Recovery->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report

Caption: Workflow for the validation of an internal standard.

References

Comparative Efficacy of 4-(Methylamino)butanoic Acid and its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 4-(Methylamino)butanoic acid and its ester derivatives. This document synthesizes available data on their mechanism of action, brain uptake, and pharmacological activity, highlighting the prodrug strategy inherent in the use of its esters.

This compound, an N-methylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a subject of significant interest in neuropharmacology. The exploration of its ester derivatives is primarily driven by the need to overcome the limited ability of the parent acid to cross the blood-brain barrier. Esterification of this compound is a strategic approach to enhance its lipophilicity, thereby facilitating its entry into the central nervous system (CNS), where it can exert its effects on the GABAergic system.

Mechanism of Action: A Prodrug Approach

The prevailing mechanism of action for the esters of this compound is that they function as prodrugs. Following administration and passage across the blood-brain barrier, these esters are hypothesized to undergo enzymatic hydrolysis by esterases present in brain tissue. This cleavage releases the active parent compound, this compound, which can then interact with components of the GABAergic system. The primary target is believed to be the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. By inhibiting these transporters, this compound can increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.

dot

Prodrug_Mechanism Figure 1: Proposed Prodrug Mechanism of Action cluster_0 Systemic Circulation cluster_1 Central Nervous System Ester 4-(Methylamino)butanoic Acid Ester Ester_CNS 4-(Methylamino)butanoic Acid Ester Ester->Ester_CNS Crosses Blood-Brain Barrier Acid 4-(Methylamino)butanoic Acid (Active) Ester_CNS->Acid Enzymatic Hydrolysis (Esterases) GAT GABA Transporter (GAT) Acid->GAT Inhibits GABA Increased Synaptic GABA GAT->GABA Leads to Neuron Postsynaptic Neuron GABA->Neuron Enhances Inhibitory Neurotransmission

Figure 1: Proposed Prodrug Mechanism of Action

Comparative Performance Data

Research on various GABA esters has demonstrated significantly enhanced brain uptake compared to GABA itself. For instance, certain lipid esters of GABA have shown a 75- to 127-fold greater uptake into the mouse brain relative to the liver compared to free GABA[1]. This suggests that esterification is a highly effective strategy for increasing CNS penetration.

The pharmacological activity of these GABA esters in the CNS has been shown to be dependent on their hydrolysis to release GABA[2]. Therefore, the rate of this enzymatic conversion is a critical determinant of the onset and duration of action. While specific hydrolysis rates for this compound esters in brain homogenates are not yet published, it is a crucial parameter to determine in preclinical studies.

The following table presents pIC50 values for a series of 4-amino-N-substituted butanamide analogs, which, while structurally different, provide an example of the type of data required for a direct comparison of GABA transporter inhibition.

Compound ClassGeneral StructureR SubstituentpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)
4-Aminobutanamide Analogs4-Amino-N-(aryl)-butanamideVaried Aryl Groups4.23 - 5.234.23 - 5.234.23 - 5.234.23 - 5.23

Note: Data adapted from a study on 4-amino-N-substituted butanamide derivatives as inhibitors of mouse GABA transporters (mGAT1-4). The specific substitutions for each series were not fully detailed in the available search results.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

GABA Transporter Inhibition Assay

This in vitro cell-based assay is used to evaluate the inhibitory activity of compounds on GABA transporters.

1. Cell Culture:

  • Human Embryonic Kidney (HEK-293) cells stably expressing one of the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured under standard conditions.

2. GABA Uptake Assay:

  • Cells are seeded in 96-well plates.

  • On the day of the experiment, the culture medium is removed, and the cells are washed with an assay buffer.

  • The cells are then incubated with the test compound (this compound or its esters) at various concentrations.

  • A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each well.

  • The uptake is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is terminated by washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The inhibitory effect of the test compounds is calculated as a percentage of the control (GABA uptake in the absence of the inhibitor).

  • IC50 values (the concentration of the compound that inhibits 50% of GABA uptake) are determined by non-linear regression analysis of the concentration-response curves.

  • pIC50 values are calculated as the negative logarithm of the IC50 values.

dot

GABA_Transporter_Assay Figure 2: Workflow for GABA Transporter Inhibition Assay Start Start Cell_Culture Culture HEK-293 cells stably expressing mGATs Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Washing_1 Wash cells with assay buffer Seeding->Washing_1 Incubation Incubate with test compound Washing_1->Incubation Add_GABA Add [³H]GABA Incubation->Add_GABA Uptake Allow uptake to proceed Add_GABA->Uptake Termination Terminate reaction with cold buffer Uptake->Termination Lysis Lyse cells Termination->Lysis Measurement Measure intracellular radioactivity Lysis->Measurement Analysis Calculate IC50 and pIC50 values Measurement->Analysis End End Analysis->End

Figure 2: Workflow for GABA Transporter Inhibition Assay

In Vivo Anticonvulsant Activity Screening

Animal models of seizures are commonly used to evaluate the in vivo efficacy of potential antiepileptic drugs.

1. Animals:

  • Male CD1 mice are typically used.

2. Drug Administration:

  • Test compounds are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

3. Seizure Induction:

  • Pentylenetetrazole (PTZ)-induced seizure model: A convulsant dose of PTZ is administered subcutaneously a set time after the test compound.

  • Maximal Electroshock (MES) seizure model: A supramaximal electrical stimulus is delivered via corneal electrodes.

4. Observation:

  • Animals are observed for the presence or absence of seizures (e.g., clonic-tonic convulsions in the PTZ model, tonic hindlimb extension in the MES model) for a defined period.

5. Data Analysis:

  • The percentage of animals protected from seizures at each dose is determined.

  • The ED50 (the dose of the drug that protects 50% of the animals from seizures) is calculated using probit analysis.

Conclusion

The esterification of this compound represents a promising prodrug strategy to enhance its delivery to the central nervous system. While direct comparative efficacy data remains to be established, the fundamental principle of increased lipophilicity leading to better brain penetration is well-supported by studies on analogous GABA esters. The ultimate in vivo efficacy of these esters will be a composite of their brain uptake, rate of hydrolysis to the active acid, and the intrinsic activity of this compound at its molecular target(s), primarily GABA transporters. Future research should focus on generating robust quantitative data on these parameters to enable a definitive comparison and guide the development of novel therapeutics for neurological disorders.

References

Safety Operating Guide

Proper Disposal of 4-(Methylamino)butanoic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Methylamino)butanoic acid, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. This compound is known to cause skin and eye irritation and may be harmful if swallowed. Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Protective Clothing Laboratory coatTo protect street clothes and skin from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound is regulated as hazardous waste and must be managed according to institutional and governmental guidelines, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipettes, gloves), must be classified as hazardous waste.

    • Segregate this waste from non-hazardous materials to prevent cross-contamination.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) or glass containers are recommended.

    • The container must be kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and indicate its associated hazards (e.g., "Irritant," "Toxic to aquatic life").[1]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Contain and Absorb: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collect: Carefully collect the absorbent material and any other contaminated debris and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Disposal Parameters

ParameterGuideline ValueNotes
pH for Neutralization 5.5 - 9.0For aqueous waste that is hazardous only due to corrosivity, neutralization to this pH range may render it non-hazardous and suitable for drain disposal, pending local regulations and institutional policies. Always flush with copious amounts of water.
Storage Temperature Cool, dry placeSpecific temperature ranges are not defined; however, storage in a standard, climate-controlled laboratory environment is appropriate.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Waste ppe->segregate container Collect in Labeled, Leak-Proof Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal Contact EHS for Professional Disposal storage->disposal spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->container end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)butanoic acid
Reactant of Route 2
4-(Methylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.